9,10-Dihydroanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
9,10-dihydroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDAVTSOEQEGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075256 | |
| Record name | Anthracene, 9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 9,10-Dihydroanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00129 [mmHg] | |
| Record name | 9,10-Dihydroanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
613-31-0 | |
| Record name | 9,10-Dihydroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydroanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-DIHYDROANTHRACENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthracene, 9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydroanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIHYDROANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z142C238GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 9,10-Dihydroanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Dihydroanthracene (B76342) (DHA), a hydro-aromatic hydrocarbon, serves as a pivotal molecule in organic synthesis and holds relevance in medicinal chemistry as a structural motif. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and key reactions, and visualizations of its structure and reaction pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene (B1667546) through the addition of two hydrogen atoms across the 9 and 10 positions.[1] This saturation disrupts the planarity and aromaticity of the central ring, resulting in a folded or boat-like conformation. The flanking benzene (B151609) rings, however, retain their aromatic character.
The central six-membered ring of this compound adopts a boat conformation.[2] This non-planar structure is a key defining feature, distinguishing it from its fully aromatic parent compound, anthracene. The bond dissociation energy for the C-H bonds at the 9 and 10 positions is estimated to be around 78 kcal/mol, which is approximately 20% weaker than typical C-H bonds, making it a good hydrogen donor.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂ | [1] |
| Molar Mass | 180.25 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 108-109 °C | [1][2] |
| Boiling Point | 312 °C | [1][2] |
| Density | 1.19 g/mL | [1] |
| Solubility | Insoluble in water. Soluble in ethanol (B145695), ether, and other organic solvents. | |
| CAS Number | 613-31-0 | [1] |
Spectroscopic Data
The spectroscopic data for this compound are critical for its identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 8H | Aromatic protons |
| ~3.9 | Singlet | 4H | Methylene (B1212753) protons (C₉-H₂, C₁₀-H₂) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary aromatic carbons |
| ~126-127 | CH aromatic carbons |
| ~36 | Methylene carbons (C₉, C₁₀) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| ~3020-3070 | C-H stretch (aromatic) | Characteristic of sp² C-H bonds. |
| ~2850-2950 | C-H stretch (aliphatic) | Characteristic of sp³ C-H bonds in the methylene groups. |
| ~1450-1600 | C=C stretch (aromatic) | Indicates the presence of the benzene rings. |
| ~740-780 | C-H bend (aromatic) | Out-of-plane bending for ortho-disubstituted rings. |
UV-Vis (Ultraviolet-Visible) Spectroscopy
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~263 | ~1,400 | Ethanol |
| ~271 | ~1,200 | Ethanol |
Experimental Protocols
Detailed methodologies for the synthesis and a key reaction of this compound are provided below.
Synthesis of this compound via Bouveault-Blanc Reduction of Anthracene
This procedure details the reduction of anthracene to this compound using sodium metal in ethanol.
Materials:
-
Anthracene (purified, blue fluorescence)
-
Absolute ethanol
-
Sodium metal, freshly cut
-
Water
-
2-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Büchner funnel
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, place 50 g (0.28 mole) of purified anthracene and 750 mL of commercial absolute ethanol.[3]
-
Stir the suspension and heat it to 50 °C using an electric heating mantle.[3]
-
While stirring, add 75 g (3.25 g-atom) of freshly cut sodium in approximately 10 g portions over a 5-minute period. The reaction is vigorous and will cause the ethanol to boil.[3]
-
Continue stirring for an additional 15 minutes after the sodium addition is complete.[3]
-
Cool the reaction mixture and then carefully dilute it with 1 L of water.[3]
-
Collect the resulting white-yellow solid, which is a mixture of this compound and unreacted anthracene, by suction filtration using a Büchner funnel. Wash the solid with 400 mL of water and air dry.[3]
-
For purification, suspend the dried solid in 500 mL of absolute ethanol in a 1-L three-necked flask and heat to 50 °C.[3]
-
Add 50 g (2.17 g-atom) of freshly cut sodium in portions over 5 minutes. Continue stirring for 15 more minutes.[3]
-
Cool the mixture and add 750 mL of water.[3]
-
Collect the white solid product by suction filtration, wash with 300 mL of water, and air dry.[3]
-
Recrystallize the crude this compound from approximately 250-300 mL of ethanol. Collect the crystals, wash with a small amount of cold ethanol, and dry.[3]
Oxidative Dehydrogenation of this compound to Anthracene
This protocol describes the conversion of this compound back to anthracene using a catalyst and molecular oxygen.
Materials:
-
This compound
-
Toluene
-
Multi-walled carbon nanotubes (MWCNTs) or another suitable catalyst
-
Molecular oxygen (O₂)
-
50 mL round-bottom flask
-
Condenser
-
Gas outlet
Procedure:
-
In a 50 mL round-bottom flask equipped with a condenser and a gas outlet, place 100 mg (0.555 mmol) of this compound and 100 mg of the carbon-based catalyst (e.g., MWCNTs) in 10 mL of toluene.
-
Heat the mixture to 110 °C under a molecular oxygen atmosphere (1 atm).
-
Monitor the reaction progress by taking samples periodically, decanting the mixture, evaporating the solvent, and analyzing by NMR spectroscopy.
-
Upon completion of the reaction, add excess methanol (B129727) to the mixture to ensure complete desorption of the product from the catalyst surface.
-
The product, anthracene, can then be isolated and purified by standard methods such as crystallization.
Visualizations
The following diagrams illustrate the structure and key transformations of this compound.
References
Synthesis of 9,10-Dihydroanthracene via Bouveault-Blanc Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of 9,10-dihydroanthracene (B76342) from anthracene (B1667546) utilizing the Bouveault-Blanc reduction. This classic organic transformation, while largely supplanted in laboratory settings by modern hydride reagents, remains a cost-effective and viable method for large-scale industrial applications. This document offers detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
The Bouveault-Blanc reduction, first reported in 1903, is a chemical reaction that reduces esters to primary alcohols using sodium and a proton source, typically an alcohol like ethanol (B145695).[1][2] The reaction proceeds through a single electron transfer mechanism. While its primary application is in the reduction of esters, the Bouveault-Blanc reduction can also be effectively applied to the reduction of other functional groups, including the partial reduction of polycyclic aromatic hydrocarbons such as anthracene.
The synthesis of this compound is a notable example of this alternative application. This reaction selectively reduces the central ring of the anthracene molecule, a consequence of the thermodynamic stability gained by preserving two separate benzene (B151609) rings. The resulting this compound is a valuable building block in organic synthesis and finds applications in materials science and medicinal chemistry.
Reaction Mechanism and Rationale
The Bouveault-Blanc reduction of anthracene to this compound is mechanistically similar to the Birch reduction.[3][4] The reaction is initiated by the transfer of a single electron from sodium metal to the anthracene molecule, forming a radical anion. This is followed by protonation by the alcohol solvent, yielding a radical intermediate. A second electron transfer from sodium to the radical species produces a carbanion, which is then protonated by the alcohol to give the final this compound product.
The selectivity for the 9- and 10-positions of anthracene is attributed to the formation of the most stable radical anion intermediate. By localizing the negative charge and the radical on the central ring, the aromaticity of the two outer benzene rings is preserved, which is energetically more favorable than reducing one of the terminal rings.[3]
Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Anthracene
-
Absolute Ethanol
-
Sodium metal
-
Water
-
Büchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 50.0 g (0.28 mole) of anthracene and 750 mL of absolute ethanol.
-
Initiation: Heat the suspension to 50°C with stirring.
-
Addition of Sodium: Carefully add 50.0 g (2.17 gram-atoms) of freshly cut sodium metal in small portions through the dropping funnel over a period of approximately 5 minutes. The reaction is exothermic and will cause the ethanol to boil vigorously. Control the reaction rate by adjusting the rate of sodium addition and, if necessary, by cooling the flask.
-
Reaction Completion: After all the sodium has been added, continue stirring the reaction mixture for an additional 15 minutes.
-
Work-up: Cool the reaction mixture to room temperature and then carefully add 750 mL of water to decompose any unreacted sodium and to precipitate the product.
-
Isolation: Collect the solid this compound by vacuum filtration using a Büchner funnel. Wash the solid with 300 mL of water.
-
Purification: Recrystallize the crude product from approximately 250-300 mL of ethanol. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow to air dry.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 75-79% | |
| Melting Point | 108-109 °C | |
| Appearance | Colorless needles |
Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts (ppm or cm⁻¹) |
| ¹H NMR (CDCl₃) | δ 7.20-7.35 (m, 8H, Ar-H), 3.95 (s, 4H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 138.8, 126.3, 125.8, 36.6 |
| IR (KBr) | 3060, 3020, 2920, 2840, 1480, 1450, 740 cm⁻¹ |
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the Bouveault-Blanc reduction of anthracene.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Sodium metal is highly reactive and flammable. It reacts violently with water. Handle sodium metal with extreme care in an inert atmosphere or under a layer of mineral oil.
-
The reaction is highly exothermic and generates hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from any sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
The Bouveault-Blanc reduction offers a classical yet effective method for the synthesis of this compound from anthracene. While requiring careful handling of sodium metal, the procedure is straightforward, high-yielding, and utilizes readily available and inexpensive reagents. This makes it a particularly attractive option for large-scale industrial production. The detailed protocol and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully and safely perform this valuable transformation.
References
An In-depth Technical Guide to the Physical and Spectral Properties of 9,10-Dihydroanthracene
This technical guide provides a comprehensive overview of the physical and spectral data for 9,10-Dihydroanthracene (B76342), tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of key properties.
Physical Properties
This compound is a white to brown crystalline solid.[1][2] Its key physical properties are summarized in the table below. It is stable under normal conditions, combustible, and incompatible with strong oxidizing agents.[2][3] For purification, crystallization from ethanol (B145695) is a common method.[2]
| Property | Value | Units |
| Molecular Formula | C₁₄H₁₂ | |
| Molecular Weight | 180.25 | g/mol |
| Melting Point | 103-109 | °C[1][3][4] |
| Boiling Point | 305-312 | °C[1][4][5] |
| Density | 0.88 - 1.19 | g/mL at 25 °C[1][4] |
| Water Solubility | 1.332 | mg/L at 24.59 °C[3] |
| logP (Octanol/Water) | 4.25 | [6] |
Spectral Data
The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| CDCl₃ | ~7.13 | m | Aromatic Protons |
| ~3.80 | s | Methylene Protons (-CH₂-) | |
| CCl₄ | 7.131, 7.047 | m | Aromatic Protons |
| 3.807 | s | Methylene Protons (-CH₂-) | |
| Cyclohexane | 7.127, 7.041 | m | Aromatic Protons |
| 3.800 | s | Methylene Protons (-CH₂-) |
Note: The aromatic region often presents as a complex multiplet due to coupling between adjacent protons.[7]
¹³C NMR Spectroscopy
| Solvent | Chemical Shift (ppm) | Assignment |
| CDCl₃ | 137.5 | Quaternary Aromatic Carbons |
| 126.3, 126.2 | Aromatic CH | |
| 36.5 | Methylene Carbons (-CH₂) |
Note: Specific peak assignments can vary slightly depending on the solvent and spectrometer frequency.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3020-3070 | C-H Stretch | Aromatic |
| ~2800-2950 | C-H Stretch | Aliphatic (-CH₂-) |
| ~1450-1600 | C=C Stretch | Aromatic Ring |
| ~730-770 | C-H Bend | Aromatic (Ortho-disubstituted) |
Data is based on the typical ranges for these functional groups and can be visualized on the spectrum available from the NIST WebBook.[9]
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 180 | ~100 | Molecular Ion [M]⁺ |
| 179 | ~86 | [M-H]⁺ |
| 178 | ~48 | [M-2H]⁺ (Anthracene) |
| 165 | ~19 | [M-CH₃]⁺ |
| 181 | ~14 | [M+H]⁺ (from CI) or ¹³C isotope |
The fragmentation pattern is indicative of the loss of hydrogen atoms to form the stable aromatic anthracene (B1667546) cation.[10][11]
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are often specific to the laboratory and instrumentation. However, generalized procedures are provided below.
Synthesis of a this compound Derivative via Diels-Alder Reaction
A common laboratory experiment involving a related structure is the synthesis of this compound-9,10-α,β-succinic anhydride (B1165640). This reaction exemplifies the reactivity of the central ring of anthracene.
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine anthracene and maleic anhydride in a 1:1 molar ratio.[12]
-
Add anhydrous xylene to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux for approximately 30 minutes.[13]
-
Allow the mixture to cool to room temperature, during which the product will crystallize.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
300 MHz or higher NMR spectrometer
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer
Procedure (ATR method):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
Mass Spectrometry (MS)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).
-
Inject a small volume of the solution into the GC. The GC will separate the compound from any impurities.
-
The separated compound enters the mass spectrometer.
-
In the EI source, the molecules are ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records the abundance of each ion.
Visualizations
The following diagrams illustrate key conceptual workflows related to the characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 613-31-0 [chemicalbook.com]
- 3. 613-31-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Anthracene, 9,10-dihydro- [webbook.nist.gov]
- 6. This compound [stenutz.eu]
- 7. This compound(613-31-0) 1H NMR [m.chemicalbook.com]
- 8. This compound(613-31-0) 13C NMR [m.chemicalbook.com]
- 9. Anthracene, 9,10-dihydro- [webbook.nist.gov]
- 10. This compound | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Anthracene, 9,10-dihydro- [webbook.nist.gov]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. Solved THE SYNTHESIS OF 9, 10-DIHYDROANTHRACENE-9, 10-a, | Chegg.com [chegg.com]
An In-depth Technical Guide to 9,10-Dihydroanthracene: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 9,10-Dihydroanthracene (B76342). It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes.
Introduction and Historical Context
This compound, a hydroaromatic hydrocarbon, is a derivative of anthracene (B1667546). Its discovery is intrinsically linked to the development of reduction methods for polycyclic aromatic hydrocarbons in the late 19th and early 20th centuries. While a singular "discovery" event is not well-documented, its preparation was made possible through pioneering work in organic synthesis. Early methods for the reduction of aromatic systems, such as the Bouveault–Blanc reduction first reported in 1903, provided the chemical tools necessary to hydrogenate the central ring of anthracene, yielding the more stable this compound.[1][2][3] The preservation of the aromaticity of the two flanking benzene (B151609) rings makes this transformation energetically favorable.[1]
The historical significance of this compound also stems from its relationship with anthracene and anthraquinone (B42736), a key dyestuff intermediate. The interconversion of these three molecules has been a subject of study for over a century, leading to the development of various synthetic strategies.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₄H₁₂ |
| Molar Mass | 180.25 g/mol |
| Appearance | White to brown crystalline solid |
| Melting Point | 103-109 °C |
| Boiling Point | 312 °C |
| Density | 0.88 - 1.19 g/mL at 25 °C |
| Solubility | Soluble in ethanol (B145695), ether, benzene, and other organic solvents. |
| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (m, 8H, Ar-H), ~3.9 (s, 4H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~138.5 (Ar-C), ~126.5 (Ar-CH), ~126.0 (Ar-CH), ~36.5 (CH₂) |
| IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~2920 (C-H stretch), ~1450 (C=C stretch) |
| Mass Spectrum (EI) | m/z 180 (M⁺), 179, 178, 165 |
Key Synthetic Methodologies and Experimental Protocols
Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for three historically significant and practical synthetic routes.
Bouveault–Blanc Reduction of Anthracene
This classical method involves the reduction of anthracene using sodium metal in the presence of an alcohol, typically ethanol.[1]
Experimental Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place a solution of anthracene in anhydrous ethanol.
-
Reaction: While stirring vigorously, add small pieces of sodium metal to the solution at a rate that maintains a steady reflux. The reaction is exothermic.
-
Work-up: After all the sodium has reacted, cool the mixture to room temperature. Slowly add water to decompose any remaining sodium ethoxide.
-
Isolation: The product, this compound, will precipitate from the aqueous ethanol mixture. Collect the solid by vacuum filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Reduction of Anthraquinone with Hydriodic Acid and Phosphorus
This method provides a high-yield route to this compound and its substituted derivatives from readily available anthraquinones.[4]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted or unsubstituted anthraquinone, red phosphorus, and a 47% solution of hydriodic acid. The presence of a small amount of elemental iodine can improve the yield.[4]
-
Reaction: Heat the stirred mixture in an oil bath at 140 °C for 24 hours.[4]
-
Work-up: After cooling, pour the reaction mixture into a large volume of water.
-
Isolation: Collect the precipitated crude product by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by sublimation.[4]
Clemmensen Reduction of Anthraquinone
The Clemmensen reduction is an effective method for converting the carbonyl groups of anthraquinone to methylene (B1212753) groups under acidic conditions.[5][6]
Experimental Protocol:
-
Preparation of Zinc Amalgam: Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride. Decant the aqueous solution and wash the zinc amalgam with water.
-
Setup: In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and anthraquinone.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may be required during the reaction to maintain the acidic conditions.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and decant the aqueous layer.
-
Isolation: Extract the organic product from the remaining zinc with a suitable solvent (e.g., toluene). Wash the organic extract with water and then with a sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Chemical Reactivity and Applications
Hydrogen Donor in Catalytic Transfer Hydrogenation
A significant application of this compound is its use as a hydrogen donor in transfer hydrogenation reactions.[1][7] The driving force for this reaction is the formation of the highly stable aromatic anthracene molecule. This process is particularly useful for the reduction of various functional groups under milder conditions than traditional hydrogenation with H₂ gas.[7]
Caption: Hydrogen transfer from this compound to a substrate.
Scaffold in Medicinal Chemistry and Drug Development
The rigid, three-dimensional structure of the this compound core has made it an attractive scaffold in drug design. Its derivatives have been investigated for a range of biological activities.
-
5-HT2A Receptor Antagonists: Notably, 9-(Aminomethyl)-9,10-dihydroanthracene (AMDA) has been identified as a potent and structurally novel 5-HT2A receptor antagonist.[8] Its unique molecular geometry does not align with existing pharmacophore models for this class of drugs, suggesting a distinct binding mode at the receptor. This opens up new avenues for the design of novel therapeutics targeting the serotonergic system.[8]
-
Anticancer Agents: While many anticancer agents are based on the planar anthraquinone scaffold, which can intercalate with DNA, derivatives of this compound offer a non-planar alternative.[9] The bent structure of the dihydroanthracene core can be exploited to design molecules that interact with other biological targets or bind to DNA in different modes. Research in this area is ongoing, with a focus on synthesizing and evaluating the cytotoxic properties of novel this compound derivatives.[10]
Caption: Workflow for developing drugs based on the this compound scaffold.
Conclusion
This compound is a molecule with a rich history rooted in the fundamental advancements of organic synthesis. Its unique structural and chemical properties, particularly its ability to act as a hydrogen donor, have secured its place as a valuable reagent in modern organic chemistry. Furthermore, its rigid, non-planar framework continues to inspire the design of novel therapeutic agents, demonstrating that even seemingly simple molecules can have a profound and lasting impact on scientific research and development. This guide has provided a detailed overview of this important compound, from its historical synthesis to its current applications, to aid researchers in their ongoing work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chegg.com [chegg.com]
- 6. Solved The Clemmensen reaction reduces a carbonyl (C=O) to a | Chegg.com [chegg.com]
- 7. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 8. 9-(Aminomethyl)-9,10-dihydroanthracene is a novel and unlikely 5-HT2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
9,10-Dihydroanthracene Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
An in-depth exploration of the synthesis, physicochemical properties, and biological activities of 9,10-dihydroanthracene (B76342) derivatives, offering insights for researchers, scientists, and drug development professionals.
The this compound scaffold, a partially saturated tricyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and the synthetic tractability of the 9 and 10 positions have enabled the development of a diverse range of derivatives with significant biological activities. This technical guide provides a detailed overview of the core characteristics of these compounds, encompassing their synthesis, quantitative physicochemical and biological data, and detailed experimental protocols. Furthermore, it visualizes key mechanisms of action and experimental workflows to facilitate a deeper understanding of their potential in drug discovery.
Core Physicochemical Characteristics
The parent this compound is a colorless solid with a defined molecular structure that serves as the foundation for a multitude of derivatives.[1][2] The introduction of various substituents at the 9 and 10 positions, as well as on the aromatic rings, significantly influences the physicochemical properties of the resulting molecules, impacting their solubility, lipophilicity, and ultimately their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 9-Methyl-9,10-dihydroanthracene | 9,10-Diethyl-9,10-dihydroanthracene | 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | This compound-9,10-dicarboxylic acid |
| Molecular Formula | C₁₄H₁₂ | C₁₅H₁₄ | C₁₈H₂₀ | C₁₈H₂₀ | C₁₆H₁₂O₄ |
| Molar Mass ( g/mol ) | 180.25 | 194.27 | 236.37 | 236.37 | 268.26 |
| Melting Point (°C) | 108-109 | Not available | Not available | Not available | Not available |
| Boiling Point (°C) | 312 | Not available | Not available | Not available | Not available |
| Density (g/mL) | 1.19 | Not available | Not available | Not available | Not available |
| LogP | 4.2 | Not available | Not available | Not available | Not available |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various chemical transformations, primarily involving the modification of the parent anthracene (B1667546) molecule.
Diels-Alder Reaction for Succinimide (B58015) Derivatives
A common and efficient method for functionalizing the 9 and 10 positions is through a Diels-Alder reaction between anthracene and maleic anhydride (B1165640), which yields this compound-9,10-α,β-succinic anhydride.[3][4] This anhydride serves as a versatile intermediate for the synthesis of a wide array of succinimide derivatives by reacting with various amines.
Reduction of Anthraquinones
Substituted 9,10-dihydroanthracenes can also be synthesized by the reduction of the corresponding anthraquinones. A mixture of hydriodic acid, phosphorus, and iodine is an effective reducing agent for this transformation.[5]
Phosphorylation of Anthracene-9-ols
Phosphorylated 9,10-dihydroanthracenes can be prepared through a highly efficient perchloric acid-catalyzed substitutive phosphorylation of S-, O-, and N-based anthracene-9-ols with P(O)-H species.[6]
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Several derivatives have exhibited significant cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways and overcoming multidrug resistance. For instance, certain derivatives have been shown to inhibit P-glycoprotein (P-gp), an efflux pump that is often overexpressed in cancer cells and contributes to chemotherapy resistance.[7][8][9]
| Compound | Cancer Cell Line | Activity | IC₅₀ (µM) |
| 9-Methylanthracene derivative 13e | HeLa (Cervical Cancer) | Cytotoxic | 1.63 |
| 9-Methylanthracene derivative 13e | MCF-7 (Breast Cancer) | Cytotoxic | 0.97 |
| This compound-9,10-α,β-succinimide 4c | T47D (Breast Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 6e | T47D (Breast Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4e | NCI H-522 (Lung Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4o | NCI H-522 (Lung Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4n | HCT-15 (Colon Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4e | PA1 (Ovarian Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4h | PA1 (Ovarian Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4o | PA1 (Ovarian Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4a | HepG-2 (Liver Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4e | HepG-2 (Liver Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4f | HepG-2 (Liver Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4i | HepG-2 (Liver Cancer) | Cytotoxic | - |
| This compound-9,10-α,β-succinimide 4o | HepG-2 (Liver Cancer) | Cytotoxic | - |
Note: Specific IC₅₀ values for all succinimide derivatives were not provided in the source material, but they were identified as having interesting cytotoxic profiles.[10]
5-HT₂ₐ Receptor Antagonism
A notable class of derivatives, the 9-aminomethyl-9,10-dihydroanthracenes (AMDAs), has been identified as potent and selective antagonists of the serotonin (B10506) 5-HT₂ₐ receptor.[11] This activity suggests their potential for the treatment of various central nervous system disorders. Molecular modeling studies have provided insights into the binding modes of these compounds within the receptor.[12][13][14][15]
| Compound | R-group at 3-position | 5-HT₂ₐ Receptor Affinity (Ki, nM) |
| 1a | H | 1.3 - 107 |
| 1b | F | 1.3 |
| 1c | Cl | 1.8 |
| 1d | Br | 2.1 |
| 1e | I | 4.3 |
| 1f | CH₃ | 16 |
| 1g | OCH₃ | 107 |
Anti-inflammatory Activity
Certain this compound-9,10-α,β-succinimide derivatives have exhibited promising anti-inflammatory properties.[10]
| Compound | Anti-inflammatory Activity (% inhibition at 50 mg/kg p.o.) |
| 4e | 37 |
| 4i | 37 |
| 4j | 39 |
| 4p | 38 |
| Ibuprofen (Standard) | 39 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound-9,10-α,β-succinic Anhydride
This procedure is a foundational step for creating various succinimide derivatives.
Materials:
-
Anthracene (2.0 g)
-
Maleic anhydride (1.0 g)
-
Xylene (25 ml)
-
50 ml round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Boiling chips
Procedure:
-
Place anthracene (2.0 g) and well-ground maleic anhydride (1.0 g) in a 50 ml round-bottomed flask.
-
Add xylene (25 ml) and two boiling chips to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 30 minutes.
-
After refluxing, allow the flask to cool to room temperature.
-
Chill the flask in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
The resulting this compound-9,10-α,β-succinic anhydride can be used in subsequent reactions without further purification.
Synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide
Materials:
-
N-(4-amino-2-phenoxyphenyl)methanesulfonamide (278 mg, 1.0 mmol)
-
This compound-9,10-endo-α,β-succinic anhydride (276 mg, 1.0 mmol)
-
Glacial acetic acid (3 mL)
-
Anhydrous sodium acetate (B1210297) (100 mg, 1.2 mmol)
-
Ice
-
Apparatus for reflux, filtration, and column chromatography
Procedure:
-
To a mixture of N-(4-amino-2-phenoxyphenyl)methanesulfonamide (1.0 mmol) and this compound-9,10-endo-α,β-succinic anhydride (1.0 mmol) in glacial acetic acid (3 mL), add anhydrous sodium acetate (1.2 mmol).
-
Reflux the mixture for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice (50 g) and stir.
-
Filter the separated solid and dry it.
-
Purify the crude product by column chromatography followed by recrystallization from chloroform (B151607) to yield the final product.[16]
Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel this compound derivatives on cancer cell lines.[17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly aid in understanding the complex biological activities and the research process involved in studying this compound derivatives.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. This compound | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Synthesis International: Preparation of this compound-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 10. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methoxy-substituted 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives Exhibit Differential Binding Affinities at the 5-HT2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential modes of interaction of 9-aminomethyl-9,10-dihydroanthracene (AMDA) derivatives with the 5-HT2A receptor: a ligand structure-affinity relationship, receptor mutagenesis and receptor modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the relationship between binding modes of 9-(aminomethyl)-9,10-dihydroanthracene and cyproheptadine analogues at the 5-HT2A serotonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of the 9-amino and 10,11-methylenedioxy derivatives of camptothecin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Theoretical Insights into the Reaction Mechanisms of 9,10-Dihydroanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dihydroanthracene (B76342) (DHA), a partially saturated polycyclic aromatic hydrocarbon, serves as a vital structural motif in various chemical entities and a key intermediate in diverse chemical transformations. Its unique reactivity, centered around the two benzylic C-H bonds at the 9- and 10-positions, makes it a subject of significant interest in theoretical and mechanistic studies. Understanding the underlying principles governing its reactions is crucial for applications ranging from hydrogen storage to the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the core reaction mechanisms of this compound, with a focus on theoretical and computational investigations.
Core Reaction Mechanisms of this compound
Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated several key reaction pathways for this compound. These include oxidative dehydrogenation, photo-oxidation, and hydride abstraction.
Oxidative Dehydrogenation
The conversion of this compound to anthracene (B1667546) through oxidative dehydrogenation is a thermodynamically favorable process, driven by the formation of the highly aromatic anthracene ring system. Theoretical studies have explored various catalytic systems to facilitate this transformation under milder conditions.
One prominent example involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant, often in conjunction with a co-catalyst like sodium nitrite (B80452) (NaNO₂). The proposed mechanism involves the following steps[1]:
-
Hydrogen Abstraction: DDQ abstracts a hydrogen atom from the 9- or 10-position of this compound, forming a dihydroanthracenyl radical and the reduced form of DDQ (DDQH₂).
-
Second Hydrogen Abstraction: A second hydrogen atom is abstracted to yield anthracene and another molecule of DDQH₂.
-
Catalyst Regeneration: In the presence of a co-catalyst and an oxidant like molecular oxygen, DDQH₂ is re-oxidized back to DDQ, completing the catalytic cycle.
Photo-oxidation
The photo-oxidation of this compound presents another pathway to aromatization, often proceeding through a radical mechanism. Upon irradiation with visible light, this compound can be excited to its triplet state. This excited state is a potent reducing agent, capable of interacting with molecular oxygen.
A proposed mechanism for the photo-oxidation of this compound to anthraquinone (B42736) involves the following key steps[2][3]:
-
Photoexcitation: this compound absorbs light and is promoted to an excited state (DHA*).
-
Electron Transfer: The excited DHA* can transfer an electron to molecular oxygen, forming a superoxide (B77818) radical anion (O₂⁻) and a DHA radical cation.
-
Radical Cascade: A series of radical reactions ensue, leading to the formation of anthraquinone.
This process can be initiated without any external photosensitizer, with this compound itself acting as the light-absorbing species.
Hydride Abstraction
The abstraction of a hydride ion (H⁻) from the 9- or 10-position of this compound leads to the formation of a stable anthracenium cation. This process is typically facilitated by strong Lewis acids or in highly acidic media. For instance, in a molten salt medium of SbCl₃-AlCl₃, this compound readily undergoes hydride abstraction to form the anthracenium ion[1]. This reaction is often accompanied by disproportionation, where the abstracted hydride reduces another molecule of this compound to form more saturated hydroanthracenes[1].
Quantitative Theoretical Data
While numerous theoretical studies have investigated the reaction mechanisms of this compound, comprehensive and directly comparable quantitative data such as activation energies and Gibbs free energies are not always readily available in the literature for the parent molecule under standardized conditions. The table below summarizes the available quantitative data from the cited theoretical studies. It is important to note that these values are highly dependent on the computational method, basis set, and the specific reaction environment being modeled.
| Reaction Type | Reactants | Products | Computational Method | Activation Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |
| Oxidation | [(TMC)FeIV(O)]2+ + C₁₄H₁₂ | [(TMC)FeIII(OH)]2+ + C₁₄H₁₁• | Hybrid DFT | - | 14.5 - 16.9 |
Note: The presented data is for the oxidation of dihydroanthracene by a specific biomimetic iron complex and serves as an example of the type of quantitative data that can be obtained from theoretical studies.
Experimental Protocols
Detailed, step-by-step experimental protocols for studying the reaction mechanisms of this compound are often specific to the research question and the instrumentation available. However, a general methodological framework for key experiments is outlined below.
General Methodology for Kinetic Studies of Oxidative Dehydrogenation
This protocol provides a general guideline for studying the kinetics of the oxidative dehydrogenation of this compound.
1. Materials and Reagents:
-
This compound (high purity)
-
Oxidant (e.g., DDQ)
-
Co-catalyst (e.g., NaNO₂)
-
Solvent (e.g., toluene, acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Oxygen source
-
Standard for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis (e.g., dodecane)
2. Experimental Setup:
-
A temperature-controlled reaction vessel (e.g., a three-necked round-bottom flask or a stainless steel autoclave) equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a septum for sample withdrawal.
-
GC or HPLC system with a suitable column for separating and quantifying this compound and anthracene.
3. Procedure:
-
To the reaction vessel, add a known amount of this compound, the catalyst (e.g., DDQ), the co-catalyst (e.g., NaNO₂), and the solvent.
-
Purge the system with an inert gas to remove air.
-
Heat the reaction mixture to the desired temperature under stirring.
-
Introduce oxygen at a controlled pressure.
-
At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of the aliquot using a calibrated GC or HPLC method to determine the concentrations of this compound and anthracene.
-
Plot the concentration of this compound as a function of time to determine the reaction rate.
4. Data Analysis:
-
From the kinetic data, determine the order of the reaction with respect to each reactant and calculate the rate constant.
-
By performing the experiment at different temperatures, the activation energy can be determined using the Arrhenius equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key reaction pathways and a general experimental workflow for studying these reactions.
References
An In-depth Technical Guide to the Aromaticity of 9,10-Dihydroanthracene Rings
Abstract
This technical guide provides a comprehensive examination of the aromaticity of 9,10-dihydroanthracene (B76342). By disrupting the fully conjugated π-system of anthracene, the hydrogenation at the 9 and 10 positions results in a molecule with distinct electronic and structural characteristics. This document synthesizes theoretical principles with experimental and computational data to elucidate the aromatic character of the individual rings within the this compound framework. Through analysis of structural data from X-ray crystallography, spectroscopic evidence from Nuclear Magnetic Resonance (NMR), and a discussion of computational metrics such as Nucleus-Independent Chemical Shift (NICS), this guide demonstrates that this compound is best described as a molecule possessing two isolated aromatic benzene (B151609) rings fused to a non-aromatic, non-planar central six-membered ring. Detailed experimental and computational protocols are provided for the key analytical techniques discussed.
Introduction: The Question of Aromaticity in this compound
Aromaticity is a cornerstone concept in organic chemistry, denoting a high degree of electronic stabilization in cyclic, planar, and fully conjugated molecules. Anthracene, a polycyclic aromatic hydrocarbon (PAH) with 14 π-electrons, is a classic example of an aromatic system. However, the selective saturation of the central ring at the C9 and C10 positions to form this compound fundamentally alters the electronic structure of the molecule.
This transformation breaks the continuous conjugation across the three rings. Consequently, the aromaticity of the entire system is lost. The critical question then becomes: what is the nature of the remaining rings? Do they retain aromatic character, and if so, to what extent? This guide explores the theoretical and empirical evidence that characterizes the aromaticity of the terminal and central rings of this compound. Understanding these properties is crucial for applications in drug development and materials science, where the molecule's three-dimensional structure and electronic distribution are paramount.[1]
Theoretical Framework: Hückel's Rule and Structural Implications
Aromaticity is most commonly predicted by Hückel's rule, which requires a molecule to satisfy four key criteria:
-
Cyclic: The molecule must contain a ring of atoms.
-
Planar: All atoms in the ring must lie in the same plane to allow for effective p-orbital overlap.
-
Fully Conjugated: Every atom in the ring must possess a p-orbital that can overlap with the p-orbitals of its neighbors.
-
4n+2 π-Electrons: The cyclic π-system must contain a total of 4n+2 electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10, 14...).
In this compound, the C9 and C10 atoms are sp³-hybridized, each bonded to two hydrogen atoms. This saturation breaks the continuous loop of p-orbitals that exists in anthracene. As a result, the molecule as a whole is non-aromatic.
However, the molecule can be conceptually dissected into three rings: two terminal (outer) rings and one central ring.
-
Terminal Rings: Each outer ring is a six-membered carbon ring that can be viewed as a benzene moiety. It is cyclic, planar, and contains 6 π-electrons, satisfying Hückel's rule for aromaticity (n=1).
-
Central Ring: The central ring contains two sp³-hybridized carbons, breaking the conjugation. Furthermore, experimental data confirms that this ring is not planar, adopting a boat-like conformation.[2][3] Therefore, it fails to meet multiple criteria for aromaticity.
This theoretical analysis suggests that this compound should behave as a molecule with two independent, aromatic benzene rings fused to a non-aromatic, six-membered aliphatic ring.
Quantitative Data Presentation
The following tables summarize key quantitative data from experimental and computational studies that provide insight into the aromaticity of this compound's rings.
Table 1: Structural Data from X-ray Crystallography
X-ray crystallography provides precise measurements of bond lengths and dihedral angles, offering direct evidence of molecular geometry and bonding characteristics. Aromatic bonds typically have lengths intermediate between single and double bonds (e.g., ~1.39 Å in benzene).
| Parameter | Central Ring | Terminal Rings | Reference Compound (Benzene) | Data Source (Derivative) |
| Average C-C Bond Length (non-fused) | ~1.477 Å | ~1.391 Å | ~1.39 Å | [4] |
| C-C Bond Length (fused edge) | ~1.41-1.42 Å | ~1.41-1.42 Å | N/A | [4] |
| Dihedral Angle | 142.2° (non-planar, boat) | Planar | 180° (planar) | [3] |
Note: Data is derived from studies on this compound derivatives, which serve as a close proxy for the parent molecule.
Table 2: Spectroscopic Data from ¹H NMR
¹H NMR spectroscopy measures the chemical shift of protons, which is highly sensitive to the local electronic environment. Protons attached to aromatic rings are deshielded by the ring current and typically appear at 6.5-8.0 ppm, while aliphatic protons are more shielded and appear at lower chemical shifts.
| Proton Environment | Observed Chemical Shift (ppm) | Expected Range (Aromatic) | Expected Range (Aliphatic CH₂) | Data Source |
| Terminal Ring Protons (H1-H8) | ~7.13 ppm | 6.5 - 8.0 ppm | N/A | [5] |
| Central Ring Protons (H9, H10) | ~3.80 ppm | N/A | 1.0 - 4.0 ppm | [5] |
Table 3: Computational and Energetic Data
Computational methods provide energetic and magnetic criteria for aromaticity. Aromatic Stabilization Energy (ASE) quantifies the extra stability of an aromatic compound, while Nucleus-Independent Chemical Shift (NICS) calculates the magnetic shielding at the center of a ring, where negative values indicate aromaticity.
| Parameter | Central Ring | Terminal Rings | Reference Compound (Benzene) | Data Source |
| Aromatic Stabilization Energy (ASE) | N/A | N/A | 36 kcal/mol | [6] |
| NICS(1) Value (Predicted) | ~0 ppm (Non-aromatic) | < -8 ppm (Aromatic) | -9.7 ppm (Typical) | Theoretical Inference |
Experimental and Computational Protocols
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To differentiate between protons in aromatic and non-aromatic environments based on their chemical shifts.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.[7]
-
Data Acquisition: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 300 MHz or higher). The ¹H NMR spectrum is acquired by subjecting the sample to a strong external magnetic field and irradiating it with radiofrequency pulses.
-
Data Processing: The resulting free induction decay (FID) signal is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and baseline-corrected.
-
Analysis: The chemical shifts (δ) of the signals are measured in parts per million (ppm) relative to TMS. The signals for the eight protons on the outer rings are expected in the aromatic region (~7-8 ppm), while the four protons on the central ring's methylene (B1212753) groups are expected in the aliphatic region (~3-4 ppm).[5][7]
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of this compound, including bond lengths and the conformation of the rings.
Methodology:
-
Crystallization: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or cooling.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head in the X-ray diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) to reduce thermal vibrations and exposed to a monochromatic beam of X-rays. As the crystal is rotated, a detector collects the diffraction pattern, which consists of a series of reflections (spots) of varying intensities.
-
Structure Solution and Refinement: The positions of the reflections are used to determine the unit cell dimensions and space group. The intensities are used to solve the phase problem and generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to yield the final structure with high precision.[8]
-
Analysis: Bond lengths, bond angles, and torsion angles are calculated from the refined model to determine the planarity or non-planarity of each ring.
Nucleus-Independent Chemical Shift (NICS) Calculation
Objective: To computationally quantify the magnetic criterion of aromaticity for each ring.
Methodology:
-
Structure Optimization: The geometry of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311+G(d,p).
-
NICS Point Placement: A "ghost" atom (Bq) with no nucleus or electrons is placed at a position of interest, typically the geometric center of each ring (for NICS(0)) and 1 Å directly above the plane of the ring (for NICS(1)).
-
NMR Calculation: A GIAO (Gauge-Independent Atomic Orbital) NMR calculation is performed on the optimized structure including the ghost atoms.
-
Analysis: The isotropic magnetic shielding tensor calculated at the position of the ghost atom is obtained from the output. The NICS value is the negative of this shielding value. Aromatic rings induce a diatropic ring current, resulting in strong shielding (a negative NICS value), while anti-aromatic rings induce a paratropic current, resulting in deshielding (a positive NICS value). Non-aromatic rings have NICS values close to zero. NICS(1) is often considered a better measure of π-aromaticity as it is less contaminated by the effects of σ-bonds than NICS(0).
Visualizations
The logical relationships and workflows for determining the aromaticity of this compound are visualized below using the DOT language.
References
- 1. Tuneable emission from disordered to ordered aggregates in substituted this compound polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-Ray crystal and molecular structures of three 9,10-dihydroanthracenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Structures of 9,10-dihydro-9-heteroanthracenes and 9,10-dihydro-9-heteroanthracenide anions; an ab initio MO calculation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(613-31-0) 1H NMR spectrum [chemicalbook.com]
- 6. Solved OCHEM HELP ASAP Please do the H-NMR and C-NMR | Chegg.com [chegg.com]
- 7. brainly.com [brainly.com]
- 8. 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Transfer Hydrogenation of Alkenes using 9,10-Dihydroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfer hydrogenation is a powerful technique in synthetic organic chemistry for the reduction of unsaturated compounds, offering an alternative to the use of high-pressure molecular hydrogen. 9,10-Dihydroanthracene (B76342) (DHA) serves as a robust hydrogen donor in these reactions. The thermodynamic driving force for the transfer of hydrogen from DHA is the formation of the highly stable, aromatic anthracene (B1667546) molecule. The C-H bonds at the 9 and 10 positions of DHA are relatively weak, with a bond dissociation energy estimated at 78 kcal/mol, facilitating the hydrogen donation process.
This document provides detailed application notes and protocols for the use of this compound in the transfer hydrogenation of alkenes. The methodologies described are based on published research and are intended to serve as a guide for laboratory applications.
Reaction Principle and Mechanism
The overall transformation involves the transfer of two hydrogen atoms from this compound to an alkene, resulting in a saturated alkane and anthracene.
Uncatalyzed Thermal Transfer Hydrogenation:
At elevated temperatures (typically 290-350 °C), the transfer hydrogenation of certain alkenes, such as α-methylstyrene, can proceed without a catalyst.[1] The mechanism is understood to proceed via a second-order kinetic process, suggesting a bimolecular rate-determining step.[1] Isotope effect studies support a mechanism involving a primary kinetic H-atom transfer from the dihydroanthracene donor to the alkene in the rate-determining step.[1] This suggests a radical-mediated pathway.
Catalyzed Transfer Hydrogenation:
For some substrates, a catalyst can be employed to facilitate the reaction under somewhat milder conditions. For instance, the transfer hydrogenation of fullerenes (C60 and C70) with this compound has been demonstrated using [7H]benzanthrone as a catalyst, lowering the required reaction temperature from 350 °C to 250 °C.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize the quantitative data for the transfer hydrogenation of representative alkenes using this compound as the hydrogen donor.
| Alkene Substrate | Catalyst | Temperature (°C) | Reaction Time | Solvent | Product | Yield/Conversion | Reference |
| α-Methylstyrene | None | 290-350 | Not Specified | Not Specified | Cumene | Not Specified | [1] |
| Fullerene C60 | [7H]Benzanthrone | 250 | Not Specified | Not Specified | C60H36, C60H44 | Not Specified | [2] |
| Fullerene C70 | [7H]Benzanthrone | 250 | Not Specified | Not Specified | C70H36 | Not Specified | [2] |
| Fullerene C60 | None | 350 | Not Specified | Not Specified | Hydrogenated Fullerenes | Not Specified | [2] |
Note: The available literature primarily focuses on the proof-of-concept and mechanistic studies of these high-temperature reactions, and as such, detailed yield data is not always provided.
Experimental Protocols
Protocol 1: Uncatalyzed Transfer Hydrogenation of α-Methylstyrene
This protocol is a general representation based on the conditions reported for the uncatalyzed reaction.[1]
Materials:
-
α-Methylstyrene
-
This compound
-
High-temperature reaction vessel (e.g., sealed glass ampoule or stainless-steel autoclave)
-
Heating apparatus (e.g., tube furnace or sand bath)
-
Solvent (optional, reaction can be run neat)
-
Standard laboratory glassware for workup
-
Analytical instrumentation for product characterization (e.g., GC-MS, NMR)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, combine α-methylstyrene and a molar excess of this compound. The exact molar ratio may require optimization, but a starting point of 1:2 to 1:5 (alkene:DHA) can be considered.
-
Reaction Setup: If using a sealed ampoule, the mixture is placed in the ampoule, degassed by several freeze-pump-thaw cycles, and sealed under vacuum. If using an autoclave, the vessel is charged with the reactants and purged with an inert gas (e.g., argon or nitrogen).
-
Heating: The reaction vessel is heated to the desired temperature (in the range of 290-350 °C) for a predetermined time. Reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing by GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is carefully transferred from the vessel. If a solvent was used, it can be removed under reduced pressure.
-
Purification and Analysis: The product, cumene, can be purified from the anthracene byproduct and any unreacted starting materials by column chromatography or distillation. The identity and purity of the product should be confirmed by spectroscopic methods (NMR, GC-MS).
Protocol 2: [7H]Benzanthrone-Catalyzed Transfer Hydrogenation of Fullerenes
This protocol is adapted from the reported catalyzed hydrogenation of C60 and C70.[2]
Materials:
-
Fullerene (C60 or C70)
-
This compound
-
[7H]Benzanthrone (catalyst)
-
High-temperature reaction vessel
-
Heating apparatus
-
Solvent for workup and analysis (e.g., toluene, carbon disulfide)
-
Analytical instrumentation for product characterization (e.g., Mass Spectrometry)
Procedure:
-
Reactant Preparation: In a high-temperature reaction vessel, combine the fullerene, a significant molar excess of this compound, and a catalytic amount of [7H]benzanthrone.
-
Reaction Setup: The reaction vessel is sealed and the atmosphere replaced with an inert gas.
-
Heating: The mixture is heated to 250 °C for the required duration.
-
Workup and Analysis: After cooling, the reaction mixture is dissolved in a suitable solvent. The hydrogenated fullerene products can be analyzed by mass spectrometry (e.g., EI-MS) to identify the degree of hydrogenation (e.g., C60H36, C60H44).
Visualizations
Caption: Proposed uncatalyzed radical mechanism for transfer hydrogenation.
Caption: General workflow for transfer hydrogenation experiments.
References
Application Notes and Protocols for the Synthesis of 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and elegant [4+2] cycloaddition reaction in organic synthesis, forming a substituted cyclohexene (B86901) ring from a conjugated diene and a dienophile.[1] This method is highly valued for its stereospecificity and high atom economy, making it a cornerstone in the synthesis of complex cyclic molecules.[2][3]
These application notes detail the experimental setup for the synthesis of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (B1165640). It is a common misconception that This compound (B76342) is a reactant in this process. In fact, anthracene (B1667546) serves as the diene, reacting with the dienophile maleic anhydride . The aromaticity of anthracene's central ring is disrupted in this reaction to form the more stable this compound derivative product, which contains two isolated benzene (B151609) rings.[4]
Two primary protocols are presented: a traditional method utilizing a high-boiling solvent (xylene) and a solvent-free ("neat") method that aligns with the principles of green chemistry by minimizing waste.[2]
Reaction Scheme
The overall reaction involves the cycloaddition of anthracene (the diene) and maleic anhydride (the dienophile) to form the Diels-Alder adduct.[5]
-
Diene: Anthracene
-
Dienophile: Maleic Anhydride
-
Product: this compound-9,10-α,β-succinic anhydride
Quantitative Data Summary
The following tables summarize the key quantitative parameters for both the solvent-based and solvent-free experimental protocols.
Table 1: Reagent and Solvent Quantities
| Parameter | Protocol 1: Xylene Reflux | Protocol 2: Solvent-Free (Neat) | Source(s) |
| Anthracene | 0.80 g - 1.0 g | 0.240 g | [6][7][8] |
| Maleic Anhydride | 0.40 g - 0.5 g | 0.120 g | [6][7][8] |
| Solvent | Xylene (10 mL - 17.5 mL) | None | [6][7] |
| Recrystallization Solvent | Ethyl Acetate (B1210297) | Ethyl Acetate (~15-20 mL) | [2] |
Table 2: Reaction Conditions and Product Specifications
| Parameter | Protocol 1: Xylene Reflux | Protocol 2: Solvent-Free (Neat) | Source(s) |
| Reaction Temperature | ~140-180°C (Reflux) | 210-260°C | [2][6] |
| Reaction Time | 30 minutes | ~15 minutes | [2][7] |
| Product Molecular Weight | 276.29 g/mol | 276.29 g/mol | [2][3] |
| Product Melting Point | 261-264°C | 261-264°C | [9] |
| Typical Yield | ~70-90% | High (often >90%) | [3][7] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction in Xylene (Solvent-Based)
This traditional method employs a high-boiling solvent to ensure the reaction proceeds at a sufficient rate.
Materials and Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask for vacuum filtration
-
Anthracene
-
Maleic anhydride
-
Xylene
-
Ethyl acetate (for washing/recrystallization)
-
Ice bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 0.80 g of anthracene, 0.40 g of maleic anhydride, and a magnetic stir bar.[8]
-
Add 10 mL of xylene to the flask.[8]
-
Assemble a reflux apparatus by attaching the condenser to the flask. Ensure water is flowing through the condenser (in at the bottom, out at the top).[6]
-
Heating and Reflux: Heat the mixture to a steady reflux using a heating mantle. The initial yellow color of the solution should gradually fade as the reaction progresses.[10]
-
Maintain the reflux for 30 minutes.[7]
-
Crystallization: After 30 minutes, remove the heat source and allow the flask to cool to room temperature.
-
Once cooled, place the flask in an ice bath for 10-15 minutes to maximize crystal formation.[6]
-
Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethyl acetate or petroleum ether to remove any residual xylene.[6][7]
-
Drying: Allow the product to air-dry on the funnel under vacuum. For optimal drying, the crystals can be left in a desiccator.
-
Characterization: Determine the mass and percent yield of the product. Measure the melting point and, if required, perform spectroscopic analysis (IR, NMR).[9]
Protocol 2: Solvent-Free "Neat" Diels-Alder Reaction
This environmentally friendly "green chemistry" approach eliminates the need for a solvent, reducing waste and reaction time.[2]
Materials and Equipment:
-
Conical vial (4 or 5 mL)
-
Water-cooled condenser
-
Drying tube (filled with CaCl₂)
-
Hot plate with an aluminum heating block
-
Thermometer
-
Erlenmeyer flask (25 or 50 mL)
-
Apparatus for hot gravity filtration
-
Anthracene
-
Maleic anhydride
-
Ethyl acetate (for recrystallization)
-
Decolorizing carbon
Procedure:
-
Preparation: Prepare a drying tube with calcium chloride. Weigh out 0.240 g of anthracene and 0.120 g of maleic anhydride and mix the solids thoroughly on a piece of weighing paper.[11]
-
Reaction Setup: Transfer the solid mixture into a 5 mL conical vial. Attach the water-cooled condenser and place the drying tube at the top opening of the condenser.[11]
-
Heating: Place the vial in an aluminum block on a hot plate and begin heating. Monitor the temperature with a thermometer in the block.
-
The reaction mixture will typically melt around 210°C. Slowly increase the temperature to within the 210-260°C range. The reaction is rapid and should be complete within 15 minutes. Crystal formation on the walls of the vial is often observed.[2]
-
Cooling: Once the reaction is complete, remove the heat and allow the vial to cool slowly to room temperature.[2]
-
Recrystallization: Transfer the solid product to a 50 mL Erlenmeyer flask using hot ethyl acetate (~15-20 mL).[11]
-
Heat the solution to dissolve the solid. If the solution is colored, add a very small amount of decolorizing carbon.
-
Perform a hot gravity filtration to remove the decolorizing carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethyl acetate, and allow them to dry.
-
Characterization: Determine the final mass, calculate the percent yield, and measure the melting point of the purified product.[11]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound-9,10-α,β-succinic anhydride.
Caption: General workflow for the Diels-Alder synthesis.
Logical Relationship of Reactants
This diagram shows the roles of the core components in the reaction.
Caption: Reactant roles in the Diels-Alder cycloaddition.
References
- 1. vernier.com [vernier.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Organic Synthesis International: Preparation of this compound-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. Solved The Diels-Alder Reaction; Synthesis of | Chegg.com [chegg.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. studylib.net [studylib.net]
- 9. scribd.com [scribd.com]
- 10. homework.study.com [homework.study.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
Application Notes and Protocols for the Oxidative Aromatization of 9,10-Dihydroanthracene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidative aromatization of 9,10-dihydroanthracene (B76342) to anthracene (B1667546). The following sections outline various methodologies, presenting key quantitative data in a comparative table and offering step-by-step experimental procedures. Visual diagrams are included to illustrate the chemical transformation and a general experimental workflow.
Introduction
The conversion of this compound to anthracene is a fundamental dehydrogenation reaction in organic synthesis. Anthracene and its derivatives are of significant interest due to their applications in materials science, particularly as organic semiconductors and in the development of organic light-emitting diodes (OLEDs). This document details several efficient protocols for this oxidative aromatization, employing different catalytic systems and oxidants, with a focus on methods that are environmentally conscious and efficient.
Comparative Data of Oxidative Aromatization Protocols
The following table summarizes the quantitative data from various protocols for the oxidative aromatization of this compound, allowing for easy comparison of their efficacy under different conditions.
| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield/Selectivity (%) | Reference |
| Ru(tmp)(O)₂ / H₂SO₄ | O₂ (1 atm) | Benzene (B151609) | Room Temp | 79 | >99 | 98 (Yield) | [1][2] |
| DDQ / NaNO₂ | O₂ (1.3 MPa) | Not Specified | 120 | 8 | >99 | 99 (Selectivity) | [3] |
| Multi-walled Carbon Nanotubes (MWCNTs) | O₂ (1 atm) | Toluene | 110 | 24 | ~60 | High Selectivity | |
| Redox-active Guanidine | Self-oxidation | Acetonitrile | 60 | 50 | - | 29 (Yield) | [4] |
| Visible Light (catalyst-free) | O₂ (1 atm) | Not Specified | Ambient | - | - | 100 (Yield of Anthraquinone) | [5] |
Experimental Protocols
Protocol 1: Ruthenium Porphyrin Catalyzed Aerobic Oxidation
This protocol utilizes a ruthenium porphyrin complex as a catalyst and molecular oxygen as the oxidant, with the addition of sulfuric acid to accelerate the reaction.[1][2]
Materials:
-
This compound
-
Dioxoruthenium(VI) tetramesitylporphyrin [Ru(tmp)(O)₂]
-
Sulfuric acid (H₂SO₄)
-
Benzene (or a suitable alternative solvent)
-
Oxygen gas (balloon or cylinder)
Procedure:
-
To a solution of this compound (1.0 mmol) in benzene (14 mL), add the ruthenium porphyrin catalyst [Ru(tmp)(O)₂] (0.005 mmol, 0.5 mol%).
-
Add a catalytic amount of sulfuric acid (e.g., 1 equivalent relative to the catalyst).
-
Purge the reaction vessel with oxygen and maintain a positive pressure of oxygen (e.g., using an oxygen-filled balloon).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 79 hours for high yield at room temperature), quench the reaction.
-
The product, anthracene, can be isolated by standard work-up procedures, such as solvent evaporation followed by column chromatography on silica (B1680970) gel.
Protocol 2: DDQ/NaNO₂ Catalyzed Aerobic Oxidation
This method employs a metal-free catalytic system of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO₂) with molecular oxygen as the terminal oxidant.[3]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Sodium nitrite (NaNO₂)
-
Suitable solvent (e.g., acetonitrile)
-
Oxygen gas
Procedure:
-
In a high-pressure reactor, combine this compound, a catalytic amount of DDQ, and a catalytic amount of NaNO₂.
-
Add the solvent and seal the reactor.
-
Pressurize the reactor with oxygen to 1.3 MPa.
-
Heat the reaction mixture to 120 °C and maintain for 8 hours with stirring.
-
After cooling to room temperature, carefully vent the reactor.
-
Analyze the reaction mixture by GC or NMR to determine conversion and selectivity.
-
Isolate the product by removing the solvent under reduced pressure and purifying the residue by chromatography or recrystallization.
Protocol 3: Multi-walled Carbon Nanotube Catalyzed Oxidation
This protocol describes a heterogeneous catalytic system using multi-walled carbon nanotubes (MWCNTs) for the oxidative dehydrogenation with molecular oxygen.
Materials:
-
This compound (100 mg, 0.555 mmol)
-
Multi-walled carbon nanotubes (MWCNTs) (100 mg)
-
Toluene (10 mL)
-
Oxygen gas
Procedure:
-
In a round-bottom flask equipped with a condenser, suspend the MWCNTs in a solution of this compound in toluene.
-
Bubble oxygen through the mixture or maintain an oxygen atmosphere (1 atm).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress over 24 hours.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The filtrate containing the product can be concentrated and purified by column chromatography.
Visualizations
Chemical Transformation
Caption: Chemical transformation of this compound to anthracene.
General Experimental Workflow
Caption: General workflow for the oxidative aromatization of this compound.
References
Application Notes and Protocols: 9,10-Dihydroanthracene as a Hydrogen Donor in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dihydroanthracene (B76342) (DHA) is a versatile and efficient hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. Its ability to readily donate a pair of hydrogen atoms to an unsaturated substrate, forming the thermodynamically stable anthracene, makes it an attractive reagent in organic synthesis. The relatively weak C-H bonds at the 9 and 10 positions facilitate hydrogen transfer under various catalytic conditions.[1] This document provides detailed application notes and experimental protocols for the use of DHA in the catalytic reduction of various functional groups, with a focus on applications relevant to pharmaceutical and materials science research.
Key Applications
The primary application of this compound in catalytic reactions is as a hydrogen source for the reduction of unsaturated functionalities. This approach avoids the need for high-pressure gaseous hydrogen, offering a safer and more convenient alternative for laboratory-scale synthesis. Key transformations include the reduction of nitroarenes, imines, and fullerenes.
Catalytic Transfer Hydrogenation of Nitroarenes
The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, as anilines are crucial building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes. Catalytic transfer hydrogenation using DHA offers a mild and selective method for this conversion.
General Reaction Scheme:
Data Summary:
While specific quantitative data for a broad range of nitroarenes using DHA as the hydrogen donor is not extensively tabulated in single sources, the following table summarizes typical reaction conditions and outcomes based on related transfer hydrogenation systems. Researchers should optimize these conditions for their specific substrates.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/C (10 mol%) | 3-Nitrobenzonitrile | Methanol | 22 | 1.5 | >95 | [2] |
| Pt/C (5%) | Nitrobenzene | Methanol | Reflux | 1 | High | [3] |
| Co-Zn/N-C | Nitrobenzene | THF | 100 | 6 | 99.9 | [4] |
Experimental Protocol: General Procedure for the Reduction of a Nitroarene
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroarene (1.0 mmol), this compound (2.2 mmol), and the catalyst (e.g., 10 mol% Pd/C).
-
Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or THF, 10 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
-
Purification: Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aniline.
Reduction of Fullerenes
This compound has been successfully employed as a hydrogen donor for the reduction of fullerenes, such as C₆₀ and C₇₀. This method provides a route to polyhydrogenated fullerenes, which are of interest for their unique material properties.
General Reaction Scheme:
Data Summary:
| Substrate | Hydrogen Donor | Catalyst | Main Product | Reference |
| C₆₀ | This compound | [7H]Benzanthrone | C₆₀H₃₆ | [5] |
| C₇₀ | This compound | [7H]Benzanthrone | C₇₀H₃₆ | [5] |
Experimental Protocol: Reduction of C₆₀ with this compound
-
Reactant Preparation: In a reaction vessel, dissolve C₆₀ (1.0 eq) and a molar excess of this compound in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of [7H]benzanthrone.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature sufficient to promote hydrogen transfer (specific temperature and time may require optimization).
-
Product Analysis: Monitor the reaction by mass spectrometry to identify the formation of hydrogenated fullerene products, such as C₆₀H₃₆ and C₆₀H₄₄.[5]
-
Purification: Isolate the products using chromatographic techniques suitable for fullerenes.
Reaction Mechanisms and Visualizations
The mechanism of hydrogen transfer from this compound in catalytic reactions typically involves the activation of the C-H bonds of DHA by the catalyst, followed by the transfer of hydrogen atoms or a hydride ion to the substrate. The process regenerates the aromatic anthracene.
Catalytic Cycle of Transfer Hydrogenation
The following diagram illustrates a generalized catalytic cycle for the transfer hydrogenation of a substrate using this compound as the hydrogen donor and a metal catalyst.
Caption: Generalized catalytic cycle for transfer hydrogenation.
Experimental Workflow for a Typical Catalytic Transfer Hydrogenation
This diagram outlines the standard laboratory procedure for performing a catalytic transfer hydrogenation reaction using this compound.
Caption: Standard laboratory workflow for CTH.
Applications in Drug Development
While direct and widespread application of this compound as a hydrogen donor in late-stage functionalization for drug development is an emerging area, the principles of catalytic transfer hydrogenation are highly relevant. The mild conditions and high selectivity of CTH are advantageous for modifying complex molecules without affecting sensitive functional groups. The reduction of nitro groups to amines, for instance, is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). The use of DHA in this context offers a potentially valuable tool for medicinal chemists. Further research is warranted to explore its utility in the synthesis of complex drug candidates and for late-stage diversification of molecular scaffolds.
Safety and Handling
This compound is a solid at room temperature and should be handled in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. Catalysts such as palladium on carbon are flammable and should be handled with care, especially when dry.
Conclusion
This compound is a valuable hydrogen donor for a range of catalytic transfer hydrogenation reactions. Its ease of handling and the mild reaction conditions required for its activation make it a useful tool for the reduction of various functional groups in both academic and industrial research settings. The protocols and data presented here provide a foundation for researchers to explore the utility of DHA in their own synthetic endeavors, including applications in materials science and drug discovery.
References
Application of 9,10-Dihydroanthracene in Fullerene Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 9,10-dihydroanthracene (B76342) and its derivatives in fullerene chemistry. The primary focus is on the reversible Diels-Alder reaction for the functionalization of fullerenes, a key strategy in the development of novel materials and potential therapeutic agents.
Introduction: The Role of this compound in Modifying Fullerenes
This compound and its substituted analogues, particularly 9,10-dimethylanthracene (B165754) (DMA), serve as valuable reagents in fullerene chemistry. Their principal application lies in their ability to act as dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with fullerenes such as Buckminsterfullerene (C60). This reaction provides a powerful tool for the temporary or permanent functionalization of the fullerene cage, enabling the modulation of its electronic properties, solubility, and biological activity.
A key feature of the Diels-Alder reaction with anthracene (B1667546) derivatives is its thermal reversibility.[1] This characteristic allows for the strategic addition and removal of the anthracene moiety, which can be exploited to direct the regioselectivity of subsequent functionalization steps on the fullerene sphere. This "protecting group" strategy is invaluable for the synthesis of complex, well-defined fullerene derivatives.
While this compound is also known as a hydrogen donor in various chemical transformations, its application in this capacity within fullerene chemistry is not as extensively documented in the current scientific literature. The focus of these notes will therefore be on its well-established role in cycloaddition reactions.
Application: Reversible Diels-Alder Functionalization of C60
The Diels-Alder reaction between 9,10-dimethylanthracene (DMA) and C60 is a cornerstone of this application, leading to the formation of a variety of adducts. The reaction proceeds by the addition of the DMA molecule across a[1][1] double bond on the fullerene cage. Depending on the reaction conditions and stoichiometry, mono-, bis-, tris-, and even tetrakis-adducts can be formed.[2] The reversible nature of this reaction allows for the selective removal of the DMA groups, restoring the pristine fullerene cage.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for the Diels-Alder reaction between anthracene derivatives and C60.
| Diene | Adduct Type | Yield (%) | Reaction Conditions | Reference |
| Anthracene | Mono-adduct | 26 | Sonication in benzene (B151609) | [4][5] |
| Anthracene | trans-1 Bis-adduct | 52 | Sonication in benzene | [4][5] |
| 9,10-Dimethylanthracene | (e,e,e)-Tris-adduct | - | Room temperature, chromatographic purification | [6] |
Table 1: Reaction yields for the Diels-Alder reaction of anthracene and 9,10-dimethylanthracene with C60.
| Equilibrium | Value |
| K1 (Mono-adduct formation) | - |
| K2 (Bis-adduct formation) | - |
| K3 (Tris-adduct formation) | - |
| K4 (Tetrakis-adduct formation) | - |
Table 2: Equilibrium constants for the formation of DMA-C60 adducts. (Note: Specific values were not provided in the search results, but their determination via ¹H NMR is described[2]).
| Adduct | ¹H NMR Chemical Shifts (δ, ppm) |
| DMA-C60 Mono-adduct | Signals corresponding to the anthracene and methyl protons are shifted upon adduction. |
| DMA-C60 Bis-, Tris-, Tetrakis-adducts | Complex spectra with multiple signals due to the formation of various isomers.[2] |
Table 3: Spectroscopic data for 9,10-dimethylanthracene-C60 adducts.
Experimental Protocols
General Protocol for the Diels-Alder Reaction of 9,10-Dimethylanthracene with C60
This protocol describes a general procedure for the synthesis of DMA-C60 adducts. The ratio of reactants and reaction time can be varied to influence the product distribution.
Materials:
-
Buckminsterfullerene (C60)
-
9,10-Dimethylanthracene (DMA)
-
Toluene (B28343) (or other suitable solvent like benzene or o-dichlorobenzene)
-
Silica (B1680970) gel for column chromatography
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve C60 in toluene to form a purple solution.
-
Add the desired molar equivalent of 9,10-dimethylanthracene to the solution. The ratio will influence the formation of mono- versus poly-adducts. For mono-adducts, a 1:1 to 1:2 ratio of C60 to DMA is a reasonable starting point. For higher adducts, a larger excess of DMA is required.[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the color change of the solution from purple to brown/orange.
-
The reaction can be allowed to proceed for several hours to several days, depending on the desired product distribution.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product mixture by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with toluene is typically effective for separating unreacted C60, the mono-adduct, and the various poly-adducts.[6]
-
Collect the fractions corresponding to the desired adduct(s) and evaporate the solvent to yield the purified product.
Protocol for the Sonochemical Synthesis of Anthracene-C60 Adducts
This method utilizes ultrasound to promote the Diels-Alder reaction.[4][5]
Materials:
-
Buckminsterfullerene (C60)
-
Anthracene
-
Benzene
Procedure:
-
Combine C60 and anthracene in a suitable reaction vessel.
-
Add benzene as the solvent.
-
Sonicate the mixture using an ultrasonic bath or probe.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting mixture of mono- and bis-adducts can be separated by column chromatography as described in the general protocol.
Protocol for the Thermal Retro-Diels-Alder Reaction
This protocol describes the dissociation of the DMA-C60 adducts to regenerate C60.
Materials:
-
Purified DMA-C60 adduct
-
Toluene (or other high-boiling solvent)
Procedure:
-
Dissolve the DMA-C60 adduct in toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux. The color of the solution will gradually change from brown/orange back to the characteristic purple of C60.
-
The progress of the retro-reaction can be monitored by UV-Vis spectroscopy (observing the reappearance of the C60 absorption bands) or by TLC.
-
Once the dissociation is complete, the C60 can be isolated by column chromatography to separate it from the released 9,10-dimethylanthracene.
Visualizations
Caption: Reversible Diels-Alder reaction of C60 with 9,10-dimethylanthracene.
Caption: Experimental workflow for the synthesis and purification of DMA-C60 adducts.
Conclusion
The use of this compound derivatives, particularly 9,10-dimethylanthracene, as reversible dienes in the Diels-Alder reaction with fullerenes is a highly effective and versatile strategy for fullerene functionalization. The ability to control the addition and removal of these adducts provides a level of synthetic precision that is crucial for the development of advanced fullerene-based materials for a range of applications, from electronics to medicine. The protocols and data presented here offer a solid foundation for researchers to explore and exploit this important reaction in their own work. Further investigation into the potential of this compound as a hydrogen donor in fullerene chemistry may open up new avenues for fullerene modification.
References
- 1. Mono- and polyadducts of C60 with anthracenes by Diels-Alder-reactions [inis.iaea.org]
- 2. Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sonochemical Synthesis of Fullerene C60/ Anthracene Diels-Alder Mono and Bisadducts | Instituto de Astrofísica de Canarias • IAC [iac.edu.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Anthracenes from 9,10-Dihydroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anthracenes are a critical class of polycyclic aromatic hydrocarbons utilized in a wide range of applications, from organic electronics to pharmaceutical development. Their unique photophysical properties and rigid, planar structure make them ideal scaffolds for functional materials and biologically active molecules. A versatile and common strategy for the synthesis of substituted anthracenes involves the functionalization and subsequent aromatization of 9,10-dihydroanthracene (B76342) precursors. This approach offers the advantage of regioselective substitution on the outer rings by first utilizing the corresponding substituted anthraquinones, where the 9 and 10 positions are protected.
This document provides detailed application notes and experimental protocols for a two-step synthesis of substituted anthracenes. The first key step involves the reduction of readily available substituted 9,10-anthraquinones to their this compound derivatives. The second step is the efficient oxidative dehydrogenation (aromatization) of these dihydro-intermediates to yield the final substituted anthracene (B1667546) products.
Synthetic Strategy Overview
The overall synthetic pathway involves two main transformations:
-
Reduction of Substituted 9,10-Anthraquinone: The carbonyl groups of the anthraquinone (B42736) are reduced to methylene (B1212753) groups, yielding the corresponding this compound. A robust method for this transformation is the use of a mixture of hydriodic acid and red phosphorus.
-
Aromatization of Substituted this compound: The this compound is dehydrogenated to form the fully aromatic anthracene ring system. An effective method for this step is oxidative dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a catalytic amount of sodium nitrite (B80452) (NaNO₂).
Caption: Overall synthetic strategy for substituted anthracenes.
Experimental Protocols
Protocol 1: Synthesis of Substituted 9,10-Dihydroanthracenes via Reduction of Anthraquinones
This protocol details the reduction of substituted 9,10-anthraquinones using hydriodic acid and red phosphorus.[1][2]
Materials:
-
Substituted 9,10-anthraquinone
-
Hydriodic acid (57% aqueous solution)
-
Red phosphorus
-
Iodine (catalytic amount)
-
Acetic acid (optional, as solvent)
-
Sodium bisulfite solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted 9,10-anthraquinone (1.0 eq), red phosphorus, and a catalytic amount of iodine.
-
Carefully add hydriodic acid. The reaction can also be conducted in a solvent such as acetic acid.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction time will vary depending on the substrate but is typically several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any remaining iodine.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.[2] The crude products are often obtained with >95% purity.[2]
Protocol 2: Aromatization of Substituted 9,10-Dihydroanthracenes
This protocol describes the oxidative dehydrogenation of substituted 9,10-dihydroanthracenes to the corresponding anthracenes using DDQ and catalytic NaNO₂.[3][4]
Materials:
-
Substituted this compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Sodium nitrite (NaNO₂)
-
Anhydrous solvent (e.g., toluene, benzene, or dioxane)
-
Stainless steel autoclave (for reactions under oxygen pressure)
-
Standard glassware for work-up and purification
Procedure:
-
In a stainless steel autoclave, combine the substituted this compound (1.0 eq), DDQ (catalytic amount, e.g., 5 mol%), and NaNO₂ (catalytic amount, e.g., 5 mol%) in a suitable anhydrous solvent.
-
Pressurize the autoclave with oxygen (e.g., 1.3 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 8 hours).[3] Monitor the reaction by TLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the precipitated hydroquinone (B1673460) (DDQH₂).
-
Wash the filtrate with an aqueous sodium bicarbonate or sodium hydroxide (B78521) solution to remove any remaining acidic impurities.
-
Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General experimental workflow for the two-step synthesis.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various substituted 9,10-dihydroanthracenes and their subsequent aromatization to substituted anthracenes.
Table 1: Reduction of Substituted Anthraquinones to 9,10-Dihydroanthracenes [2]
| Substituent | Starting Material | Product | Yield (%) | Melting Point (°C) |
| None | 9,10-Anthraquinone | This compound | 90 | 108-109 |
| 1-Methyl | 1-Methyl-9,10-anthraquinone | 1-Methyl-9,10-dihydroanthracene | 85 | 67-68 |
| 2-Methyl | 2-Methyl-9,10-anthraquinone | 2-Methyl-9,10-dihydroanthracene | 88 | 102-103 |
| 1-Chloro | 1-Chloro-9,10-anthraquinone | 1-Chloro-9,10-dihydroanthracene | 75 | Oil |
| 2-Chloro | 2-Chloro-9,10-anthraquinone | 2-Chloro-9,10-dihydroanthracene | 82 | 105-106 |
| 2-Ethyl | 2-Ethyl-9,10-anthraquinone | 2-Ethyl-9,10-dihydroanthracene | 86 | 62-63 |
| 2-t-Butyl | 2-t-Butyl-9,10-anthraquinone | 2-t-Butyl-9,10-dihydroanthracene | 80 | 96-97 |
Table 2: Aromatization of this compound to Anthracene [3]
| Substrate | Catalyst System | Solvent | Temp. (°C) | Pressure (O₂) | Time (h) | Conversion (%) | Selectivity (%) |
| This compound | DDQ/NaNO₂ | Toluene | 120 | 1.3 MPa | 8 | >99 | 99 |
| This compound | DDQ/NaNO₂ | Toluene | 100 | 1.3 MPa | 8 | 85 | >99 |
| This compound | DDQ/NaNO₂ | Dioxane | 120 | 1.3 MPa | 8 | 98 | 99 |
Conclusion
The synthetic route presented, commencing from substituted 9,10-anthraquinones, provides a reliable and efficient pathway to a variety of substituted anthracenes. The reduction with hydriodic acid and phosphorus is a high-yielding method to obtain the this compound intermediates. Subsequent aromatization via oxidative dehydrogenation with a catalytic system of DDQ and NaNO₂ is highly effective, affording the desired aromatic products in excellent yields and selectivity under relatively mild conditions. These protocols are adaptable for the synthesis of a diverse library of substituted anthracenes for various research and development applications.
References
Application Notes and Protocols for the Characterization of 9,10-Dihydroanthracene Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,10-Dihydroanthracene (B76342) and its derivatives are an important class of compounds with applications ranging from materials science to medicinal chemistry. Accurate characterization of these products is crucial for understanding their structure, purity, and function. This document provides detailed application notes and experimental protocols for the characterization of this compound products using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of individual atoms.
Data Presentation: ¹H NMR of this compound
| Parameter | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in CCl₄ |
| D(A) | 7.127 | 7.131 |
| D(B) | 7.041 | 7.047 |
| D(C) | 3.800 | 3.807 |
| J(A,A') | 0.58 Hz | 0.59 Hz |
| J(A,B) | 7.66 Hz | 7.43 Hz |
| J(A,B') | 1.37 Hz | 1.29 Hz |
| J(A',B) | 1.37 Hz | 1.29 Hz |
| J(A',B') | 7.66 Hz | 7.43 Hz |
| J(B,B') | 7.33 Hz | 7.34 Hz |
Data sourced from ChemicalBook.[1]
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of a this compound product.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.5-0.7 mL of deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to an NMR tube using a pipette. The solution height should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the coupling patterns (multiplicities) to deduce the connectivity of protons.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound derivatives, aiding in their identification and structural confirmation.[2]
Data Presentation: GC-MS of this compound
| Ionization Mode | Instrument | Key Fragments (m/z) and Relative Abundance |
| Electron Impact (EI) | HITACHI M-80 | 180 (99.99), 179 (86.03), 178 (47.86), 165 (18.62), 181 (14.43) |
| Chemical Ionization (CI) | FINNIGAN-MAT 4500 | 181 (99.99) |
Data sourced from PubChem and MassBank of North America (MoNA).[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of a volatile this compound product.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane, hexane)
-
GC vials with caps (B75204) and septa
-
GC-MS instrument with an appropriate column (e.g., non-polar capillary column)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a GC vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
Set the injector temperature and transfer line temperature (typically 250-280 °C).
-
Set the carrier gas (e.g., Helium) flow rate.
-
For the mass spectrometer, select the ionization mode (EI or CI).
-
Set the mass range to be scanned (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample will be vaporized and separated on the GC column based on its boiling point and polarity.
-
As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the retention time of the compound of interest.
-
Extract the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. Compare the obtained spectrum with a library of known spectra for confirmation.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation.
Data Presentation: FTIR of this compound-9,10-α,β-succinic anhydride
| Functional Group | Wavenumber (cm⁻¹) |
| Anhydride C=O (symmetrical stretch) | ~1800 |
| Anhydride C=O (asymmetrical stretch) | ~1760 |
| C-H (succinic anhydride) | ~2940 |
| C=O (succinic anhydride) | ~1775 |
| Aromatic C=C | 1450-1600 |
Data interpretation based on general IR spectroscopy principles and specific analysis of the named compound.[4]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups of a this compound product.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., CCl₄) for solution-phase analysis
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure (for KBr pellet):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies of functional groups to determine the chemical structure. For example, look for C-H stretching, C=C aromatic ring stretching, and any functional groups specific to the derivative.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the aromatic system of this compound derivatives.
Data Presentation: UV-Vis of this compound Derivatives
| Compound | λmax (nm) | log ε |
| 9-methyl-9,10-dihydroanthracene | 264 | 3.11 |
| 9-methyl-9,10-dihydroanthracene | 271 | 3.05 |
| 9,10-dimethyl-9,10-dihydroanthracene | 262 | 3.14 |
| 9,10-dimethyl-9,10-dihydroanthracene | 270 | 3.08 |
Data sourced from a study on the ultraviolet absorption spectra of 9,10-Dihydroanthracenes.[5]
Experimental Protocol: UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of a this compound product.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample of a known concentration in the chosen solvent.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with the cuvette containing the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
The spectral features can be used for identification and quantification.
-
Experimental Workflow
Caption: General workflow for the characterization of this compound products.
References
Application Notes and Protocols: 9,10-Dihydroanthracene in Mechanistic Studies of Hydrogen Abstraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9,10-dihydroanthracene (B76342) (DHA) as a hydrogen donor in mechanistic studies of hydrogen abstraction reactions. DHA is a valuable tool for investigating radical-mediated processes due to the relatively weak C-H bonds at the 9 and 10 positions, making it an effective hydrogen atom donor to various radical species.
Introduction
This compound is a polycyclic aromatic hydrocarbon that serves as an excellent model substrate and reagent in the study of hydrogen atom transfer (HAT) reactions. The bond dissociation energy (BDE) of the C-H bonds at the 9 and 10 positions is estimated to be around 78 kcal/mol, which is significantly weaker than typical C-H bonds[1]. This property allows DHA to act as a facile hydrogen donor to a variety of radical intermediates, enabling the study of their reactivity and the kinetics of hydrogen abstraction processes. In drug development, understanding radical scavenging mechanisms is crucial, and DHA can be employed as a reference compound or a mechanistic probe.
Key Applications
-
Mechanistic Elucidation: DHA is used to probe reaction mechanisms involving radical intermediates. By observing the formation of anthracene (B1667546), the product of hydrogen donation from DHA, the intermediacy of radicals in a given reaction can be inferred.
-
Kinetic Studies: The rate of hydrogen abstraction from DHA by various radicals can be measured to quantify the reactivity of these transient species. This data is essential for building kinetic models of complex chemical and biological processes.
-
Radical Trapping: DHA can function as a radical trap, converting highly reactive radicals into more stable species, which can then be more easily detected and quantified.
-
Structure-Activity Relationships: By using substituted DHA derivatives, the electronic and steric effects on the rate of hydrogen abstraction can be investigated, providing insights into the factors that govern HAT reactions.
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in hydrogen abstraction studies.
Table 1: Bond Dissociation Enthalpy
| Compound | Bond | Bond Dissociation Enthalpy (kcal/mol) |
| This compound | 9-C-H | ~78 |
Source:[1]
Table 2: Rate Constants for Hydrogen Abstraction from this compound
| Abstracting Radical | Substrate | Rate Constant (k) at 30°C (M⁻¹s⁻¹) |
| 9,10-Dihydroanthracyl-9-peroxy radical (secondary) | This compound | 1.8 |
| LCuOH (L = N,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide) | This compound | 1 - 24 (-80 to -30 °C) |
Table 3: Kinetic Isotope Effect (KIE) for Hydrogen Abstraction from this compound
| Abstracting Radical | Substrate System | kH/kD at -70°C |
| LCuOH (L = N,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide) | DHA / DHA-d₄ | 44 |
Source:[3]
Experimental Protocols
Protocol 1: General Procedure for a Radical Trapping Experiment using this compound
This protocol describes a general method to determine if a reaction proceeds through a radical mechanism by using DHA as a radical trap.
1. Materials:
- Reactants for the reaction under investigation
- This compound (DHA)
- An appropriate solvent (e.g., benzene, chlorobenzene, acetonitrile)
- Radical initiator (optional, e.g., AIBN)
- Inert gas (e.g., Argon or Nitrogen)
- Standard for GC-MS analysis (e.g., dodecane)
2. Equipment:
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Thermostated oil bath or heating mantle
- Syringes for liquid transfer
- Gas chromatograph-mass spectrometer (GC-MS)
3. Procedure:
- To a clean and dry Schlenk flask, add the reactants for the reaction being studied and this compound (typically 1.5 to 2 equivalents relative to the limiting reagent).
- Add the solvent and the internal standard.
- Degas the solution by three freeze-pump-thaw cycles to remove oxygen.
- Backfill the flask with an inert gas.
- If a thermal radical initiator is used, add it to the reaction mixture.
- Place the flask in the thermostated oil bath set to the desired reaction temperature and begin stirring.
- Monitor the reaction progress by taking aliquots at regular intervals. Quench the reaction in the aliquot if necessary (e.g., by cooling or adding a radical inhibitor like TEMPO for the aliquot).
- Analyze the aliquots by GC-MS to identify and quantify the formation of anthracene, the product of hydrogen abstraction from DHA.
- The presence of anthracene is a strong indication of a radical mechanism. The amount of anthracene formed can be correlated with the extent of radical formation in the reaction.
4. Analysis:
- Identify the peaks in the gas chromatogram by their mass spectra.
- Quantify the concentration of anthracene and the consumption of DHA using the internal standard method.
Protocol 2: Kinetic Study of Hydrogen Abstraction from this compound using UV-Vis Spectroscopy
This protocol outlines a method for determining the rate constant of hydrogen abstraction from DHA by a colored radical species that can be monitored by UV-Vis spectroscopy.
1. Materials:
- This compound (DHA)
- A stable, colored radical or a precursor that generates a colored radical (e.g., a metal-oxo complex)
- An appropriate solvent that does not react with the radical
- Inert gas
2. Equipment:
- UV-Vis spectrophotometer with a thermostated cuvette holder
- Quartz cuvettes with a septum
- Syringes for liquid transfer
3. Procedure:
- Prepare a stock solution of the colored radical of a known concentration in the chosen solvent.
- Prepare a series of stock solutions of DHA of varying concentrations.
- In a typical experiment, a solution of the colored radical is placed in a quartz cuvette, which is then sealed with a septum and purged with an inert gas.
- The cuvette is placed in the thermostated holder of the UV-Vis spectrophotometer.
- The reaction is initiated by injecting a solution of DHA into the cuvette with a gas-tight syringe. The concentration of DHA should be in large excess to ensure pseudo-first-order kinetics.
- The decay of the absorbance of the colored radical is monitored at its λmax over time.
- The experiment is repeated with different concentrations of DHA.
4. Data Analysis:
- The pseudo-first-order rate constant (k_obs) for each DHA concentration is determined by fitting the absorbance versus time data to a first-order exponential decay function.
- The second-order rate constant (k) for the hydrogen abstraction reaction is obtained from the slope of a plot of k_obs versus the concentration of DHA.
Visualizations
Caption: Mechanism of hydrogen abstraction from DHA by a radical.
Caption: Workflow for a radical trapping experiment using DHA.
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of 9,10-Dihydroanthracene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9,10-Dihydroanthracene (B76342) is a valuable organic compound derived from anthracene (B1667546). Its partially saturated central ring makes it a useful hydrogen-donor in various chemical reactions and a key structural motif in certain classes of molecules. This document provides detailed protocols for two common and effective laboratory-scale methods for the synthesis of this compound from anthracene: the Bouveault–Blanc reduction using sodium metal in ethanol (B145695) and catalytic hydrogenation.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic methods described, allowing for a direct comparison of their respective conditions and outcomes.
| Parameter | Method 1: Bouveault–Blanc Reduction | Method 2: Catalytic Hydrogenation |
| Starting Material | Anthracene | Anthracene |
| Primary Reagents | Sodium metal, Absolute Ethanol | Hydrogen gas (H₂), Ni/Hβ-zeolite catalyst |
| Solvent | Absolute Ethanol | Supercritical Carbon Dioxide (sc-CO₂) |
| Temperature | Boiling point of ethanol (~78 °C) | 100 °C |
| Pressure | Atmospheric | 7 MPa total pressure (2.76 MPa H₂ partial pressure) |
| Reaction Time | ~20 minutes | 6 hours |
| Product Yield | 75-79%[1] | Up to 100% conversion[2] |
| Purification Method | Recrystallization from ethanol | Not explicitly detailed, but typically involves catalyst filtration and solvent removal |
Experimental Protocols
Method 1: Synthesis of this compound via Bouveault–Blanc Reduction
This protocol is adapted from a procedure published in Organic Syntheses and utilizes the reduction of anthracene with sodium metal in boiling ethanol.[1]
Materials:
-
Anthracene (purified grade, m.p. 216 °C)
-
Commercial absolute ethanol
-
Sodium metal, freshly cut
-
Deionized water
-
1 L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble a 1 L three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a stopper. Ensure the condenser outlet is vented to a fume hood to safely exhaust the evolved hydrogen gas.
-
Initial Mixture: To the flask, add 50 g (0.28 mole) of purified anthracene and 750 mL of commercial absolute ethanol.
-
Heating: Begin stirring the suspension and use an electric heating mantle to warm the mixture to 50 °C. Caution: No open flames should be present in the vicinity of the reaction.
-
Sodium Addition: Once the mixture reaches 50 °C, begin adding 75 g (3.25 g atom) of freshly cut sodium metal in approximately 10 g portions over a period of 5 minutes. The reaction will become vigorous and the ethanol will begin to boil. The rate of reaction can be controlled by adjusting the stirring speed or temporarily removing the heating mantle.
-
Reaction Completion: Continue stirring the vigorously boiling mixture for an additional 15 minutes after all the sodium has been added.
-
Quenching and Isolation: After the 15-minute period, turn off the heating and allow the reaction mixture to cool. Carefully and slowly dilute the mixture with 1 L of water.
-
First Filtration: A white-yellow solid, which is a mixture of this compound and unreacted anthracene, will separate. Collect this solid on a Büchner funnel, wash it with 400 mL of water, and allow it to air dry.
-
Purification Step:
-
Suspend the dried solid in 500 mL of commercial absolute ethanol in the same reaction apparatus as before.
-
Stir and heat the suspension to 50 °C.
-
Add 50 g (2.17 g atom) of freshly cut sodium in ~10 g portions over 5 minutes.
-
Continue stirring the boiling mixture for another 15 minutes.
-
-
Final Workup: Cool the reaction mixture and carefully dilute it with 750 mL of water. A white solid of this compound will precipitate.
-
Final Product Collection: Collect the white solid on a Büchner funnel, wash it with 300 mL of water, and air dry.
-
Recrystallization: For further purification, recrystallize the dried product from approximately 250–300 mL of ethanol. Collect the resulting colorless needles on a Büchner funnel, wash with a small amount of cold ethanol (20 mL), and dry in the air. The expected yield of this compound is 38–40 g (75–79%), with a melting point of 108–109 °C.[1]
Method 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on the catalytic hydrogenation of anthracene in supercritical carbon dioxide, as described in the literature.[2] This method requires specialized high-pressure equipment.
Materials:
-
Anthracene
-
10 wt. % Ni/Hβ-zeolite catalyst
-
Hydrogen gas (high purity)
-
Supercritical carbon dioxide (sc-CO₂)
-
High-pressure autoclave reactor (e.g., 50 mL capacity) equipped with temperature and pressure controls and a stirring mechanism.
Procedure:
-
Reactor Charging: Place 0.5 g of the 10 wt. % Ni/Hβ-zeolite catalyst and a specified amount of anthracene into the 50 mL high-pressure reactor vessel.
-
Sealing and Purging: Seal the reactor and purge it several times with low-pressure hydrogen gas to remove any air from the system.
-
Pressurization with H₂: Pressurize the reactor with hydrogen gas to a partial pressure of 2.76 MPa.
-
Introduction of sc-CO₂ and Heating: Introduce carbon dioxide into the reactor and increase the temperature and pressure to the desired reaction conditions of 100 °C and a total pressure of 7 MPa. The CO₂ will be in a supercritical state under these conditions.
-
Reaction: Maintain the reaction at 100 °C and 7 MPa with constant stirring for 6 hours.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess pressure in a fume hood.
-
Product Recovery: Open the reactor and dissolve the solid product in a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).
-
Purification: Separate the product solution from the solid catalyst by filtration. Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. The reported conversion under these conditions is 100%.[2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound, covering both the chemical reduction and catalytic hydrogenation routes.
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols for 9,10-Dihydroanthracene in Radical Reaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9,10-dihydroanthracene (B76342) (DHA) in the study of radical reactions. DHA is a versatile molecule that can act as a hydrogen donor and a radical trap, making it a valuable tool for elucidating reaction mechanisms and kinetics. This document outlines detailed experimental protocols and presents quantitative data to facilitate the application of DHA in your research.
Introduction: The Role of this compound in Radical Chemistry
This compound is a hydroaromatic compound frequently employed in radical reaction studies due to the relatively weak C-H bonds at the 9 and 10 positions. This characteristic allows it to readily donate a hydrogen atom to a radical species, effectively quenching the radical or propagating a radical chain in a controlled manner. Its primary applications in this field are as a hydrogen donor in transfer hydrogenation and mechanistic studies, and as a radical scavenger to probe reaction pathways. The resulting product of hydrogen donation is the stable aromatic compound, anthracene (B1667546).
Application: this compound as a Hydrogen Donor
DHA is an effective hydrogen atom donor in various radical-mediated transformations, including transfer hydrogenation reactions. It provides a source of hydrogen atoms to substrates, often in the presence of a radical initiator or a catalyst.
Experimental Protocol: Hydrogen Shuttling and Transfer Hydrogenation
This protocol is adapted from studies on hydrogen shuttling reactions in a matrix of anthracene and this compound.[1][2]
Objective: To study the transfer of hydrogen from DHA to a substrate in a high-temperature reaction.
Materials:
-
This compound (DHA)
-
Anthracene (An)
-
Substrate of interest (e.g., an aromatic compound to be hydrogenated)
-
Pyrex tubes (e.g., 3.65 mL, 0.54 cm i.d.)
-
Vacuum line
-
Heating apparatus (e.g., tube furnace or oil bath)
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Pyrex tube, weigh a defined amount of the hydrogen donor mixture. A 1:1 molar ratio of DHA to anthracene is often used.[1][2] For a 3.65 mL tube, approximately 3.2 mmol of the total donor mixture is a suitable quantity.
-
Add the desired amount of the substrate to the tube. The total volume of the reaction mixture should typically occupy about 15% of the tube's volume.[1]
-
-
Degassing the Reaction Tube:
-
Attach the Pyrex tube to a vacuum line.
-
Perform at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixture and remove any dissolved oxygen.
-
After the final thaw, seal the tube under vacuum. Ensure the upper part of the tube is clean to prevent pyrolysis of any reactant during sealing.[1]
-
-
Reaction:
-
Analysis:
-
After cooling the tube to room temperature, carefully open it.
-
Analyze the reaction mixture using an appropriate analytical technique, such as GC-MS, to identify and quantify the products and remaining reactants.
-
Quantitative Data:
The efficiency of hydrogen transfer from DHA can be evaluated by measuring the conversion of the substrate and the formation of anthracene. The following table summarizes representative data from studies on the catalytic oxidative dehydrogenation of DHA, which is the reverse reaction but provides insight into the thermodynamics and potential of DHA as a hydrogen donor.
| Catalyst System | Temperature (°C) | Pressure (MPa O₂) | Time (h) | DHA Conversion (%) | Anthracene Selectivity (%) | Reference |
| DDQ/NaNO₂ | 120 | 1.3 | 8 | >99 | 99 | [3] |
DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Application: this compound as a Radical Trap
DHA can be used to intercept and trap radical intermediates, thereby providing evidence for radical-mediated reaction mechanisms. The formation of anthracene and the trapping of the radical by DHA to form a new C-C bond are indicative of a radical pathway.
Experimental Protocol: Radical Scavenging Experiment
This protocol provides a general guideline for using DHA as a radical trap to investigate a reaction mechanism.
Objective: To determine if a reaction proceeds through a radical intermediate by using DHA as a scavenger.
Materials:
-
Reactants for the reaction under investigation
-
This compound (DHA)
-
Solvent appropriate for the reaction
-
Standard laboratory glassware
-
Analytical instrumentation (e.g., GC-MS, NMR)
Procedure:
-
Set up Control Reaction:
-
Perform the reaction of interest under standard conditions without the addition of DHA.
-
Analyze the products and determine the reaction yield.
-
-
Set up Radical Trapping Reaction:
-
In a separate reaction vessel, combine the reactants for the reaction under investigation.
-
Add a stoichiometric excess of this compound to the reaction mixture.
-
Run the reaction under the same conditions as the control reaction.
-
-
Analysis:
-
Analyze the product mixture from the trapping reaction.
-
Look for a decrease in the yield of the expected product compared to the control reaction.
-
Analyze for the presence of anthracene, which would be formed upon hydrogen donation from DHA to a radical intermediate.
-
Attempt to identify any adducts formed between the radical intermediate and DHA.[4]
-
Quantitative Data:
The effectiveness of DHA as a radical trap can be quantified by the reduction in the yield of the primary product and the yield of the trapped products.
| Reaction | Radical Scavenger | Product Yield (%) | Observation |
| Model Reaction A | None (Control) | 95 | Baseline yield |
| Model Reaction A | This compound | 20 | Significant reduction in product yield, indicating radical intermediate trapping. Formation of anthracene observed. |
Visualizations
Reaction Mechanism: Hydrogen Abstraction from DHA
The following diagram illustrates the fundamental process of a radical species (R•) abstracting a hydrogen atom from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,10-Dihydroanthracene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 9,10-Dihydroanthracene. The following information is presented in a question-and-answer format to address common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A common and effective laboratory method for the synthesis of this compound is the reduction of anthracene (B1667546) using sodium metal in absolute ethanol (B145695). This reaction is a specific application of the Bouveault-Blanc reduction.[1] It is favored for its relatively high yield and straightforward procedure.
Q2: What is the underlying principle of the Bouveault-Blanc reduction for this synthesis?
The Bouveault-Blanc reduction involves the use of an alkali metal (sodium) as a single-electron reducing agent and an alcohol (ethanol) as a proton donor.[2] In the case of anthracene, the reduction selectively occurs at the 9 and 10 positions because this allows the two outer benzene (B151609) rings to retain their aromaticity, which is an energetically favorable outcome.
Q3: What are the primary safety concerns when performing this synthesis?
The primary safety concern is the use of sodium metal, which reacts vigorously and exothermically with water and protic solvents like ethanol, producing flammable hydrogen gas.[3] It is crucial to use anhydrous (absolute) ethanol and to perform the reaction in a well-ventilated fume hood, away from any open flames or sources of ignition. The reaction can be vigorous, so controlled addition of sodium is essential.
Q4: What is a typical expected yield for the synthesis of this compound via the Bouveault-Blanc reduction?
With careful execution of the experimental protocol, yields in the range of 75-79% can be expected.
Q5: How can I confirm the successful synthesis of this compound?
The product can be characterized by its physical and spectroscopic properties. This compound is a white solid with a melting point of 108–109 °C.[1] Confirmation of its structure can be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The disappearance of the characteristic UV fluorescence of anthracene is also a good indicator of a complete reaction.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Q: My final yield of this compound is significantly lower than expected, or I have a large amount of unreacted anthracene. What are the possible causes and solutions?
A: Low yields or incomplete reactions are common issues that can often be traced back to several key factors:
-
Moisture Contamination: Sodium metal reacts readily with water, which will consume the reducing agent and inhibit the desired reaction. The ethanol used must be anhydrous (absolute).
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use freshly opened or properly stored anhydrous ethanol. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible, although it is not always strictly necessary for this specific reduction.
-
-
Insufficient Sodium: An inadequate amount of sodium will result in an incomplete reduction of the anthracene.
-
Solution: Use a sufficient excess of sodium. A common molar ratio is approximately 11.6 equivalents of sodium to 1 equivalent of anthracene.
-
-
Poor Quality of Sodium: Sodium metal can develop an oxide layer on its surface upon exposure to air, which reduces its reactivity.
-
Solution: Use freshly cut pieces of sodium to expose a clean, metallic surface before adding them to the reaction mixture.
-
-
Suboptimal Temperature: While the reaction is exothermic, maintaining a controlled temperature is important for a steady reaction rate.
-
Solution: The reaction is typically initiated by gentle heating and then proceeds exothermically. If the reaction is too sluggish, gentle heating can be applied. If the reaction becomes too vigorous, the heating should be removed, and external cooling (e.g., a water bath) can be used to moderate the reaction.
-
-
Loss of Product during Work-up and Purification: Significant amounts of product can be lost during filtration, washing, and recrystallization steps.
-
Solution: Ensure quantitative transfer of the product at each step. When washing the crude product, use a minimal amount of cold solvent to avoid dissolving the desired compound. During recrystallization, allow the solution to cool slowly to maximize crystal formation and recovery.
-
Issue 2: The Reaction Fails to Initiate or is Very Sluggish
Q: I have added the sodium to the anthracene-ethanol suspension, but the reaction is not starting or is proceeding very slowly. What should I do?
A: A sluggish or non-starting reaction can be due to a few factors:
-
Low Temperature: The initial activation energy for the reaction may not be met at room temperature.
-
Solution: Gently heat the reaction mixture to initiate the reaction. An electric heating mantle is recommended for safe and controlled heating. Once the reaction starts, it is often self-sustaining due to its exothermic nature.
-
-
Inactive Sodium Surface: As mentioned previously, an oxide layer on the sodium can prevent it from reacting.
-
Solution: Ensure the sodium pieces have a freshly cut, shiny surface before addition.
-
-
Poor Stirring: Inadequate mixing can lead to localized depletion of reactants and a stalled reaction.
-
Solution: Ensure efficient stirring to maintain a good suspension of the reactants.
-
Issue 3: Product Purity Issues
Q: My final product is not a pure white solid and/or has a broad melting point range. How can I improve its purity?
A: Impurities in the final product can include unreacted anthracene and potential side products.
-
Unreacted Anthracene: The most common impurity is the starting material, which has a much higher melting point (around 216 °C).
-
Solution: The purity of the product can be significantly improved by recrystallization from ethanol. This compound is soluble in hot ethanol and crystallizes upon cooling, leaving more soluble impurities (and any remaining anthracene to a lesser extent) in the mother liquor. For highly impure products, multiple recrystallizations may be necessary. Steam distillation is another effective purification method.[2]
-
-
Side Products: Although the Bouveault-Blanc reduction of anthracene is generally clean, minor side products can form under certain conditions.
-
Solution: Careful control of reaction conditions (temperature, stoichiometry) can minimize side product formation. Thorough purification by recrystallization or column chromatography can remove these impurities.
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition | Notes |
| Reactants | Anthracene, Sodium, Absolute Ethanol | |
| Stoichiometry | Anthracene:Sodium (molar ratio) | ~1 : 11.6 |
| Anthracene:Ethanol (w/v) | ~50 g : 750 mL | |
| Temperature | Initial heating to 50 °C, then self-sustaining | The reaction is exothermic. |
| Reaction Time | ~20 minutes after sodium addition | |
| Work-up | Dilution with water, filtration, washing | |
| Purification | Recrystallization from ethanol | Steam distillation is an alternative. |
| Expected Yield | 75-79% |
Experimental Protocols
Key Experiment: Synthesis of this compound via Bouveault-Blanc Reduction
This protocol is adapted from a reliable synthetic procedure.
Materials:
-
Anthracene (purified grade, m.p. 216 °C)
-
Sodium metal
-
Absolute Ethanol
-
Water
-
1 L three-necked round-bottom flask
-
Efficient reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble the three-necked flask with a mechanical stirrer, a reflux condenser, and a stopper in a fume hood. Ensure all glassware is dry.
-
Reactant Addition: To the flask, add 50 g (0.28 mole) of anthracene and 750 mL of absolute ethanol.
-
Initiation: Begin stirring to create a suspension and gently heat the mixture to 50 °C using a heating mantle.
-
Sodium Addition: Once the temperature reaches 50 °C, carefully add 75 g (3.25 g-atom) of freshly cut sodium in approximately 10 g portions over a period of 5 minutes. The reaction is vigorous and will begin to boil.
-
Reaction: Continue stirring the boiling mixture for an additional 15 minutes after all the sodium has been added.
-
Quenching: Cool the reaction mixture in an ice bath. Once cooled, carefully and slowly dilute the mixture with 1 L of water to precipitate the product and quench any unreacted sodium.
-
Isolation: Collect the white-yellow solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter with 400 mL of water to remove any inorganic salts.
-
Drying: Air-dry the crude product.
-
Purification (Recrystallization): Dissolve the crude this compound in a minimal amount of hot ethanol (approximately 250-300 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Final Product Collection: Collect the purified colorless needles of this compound by vacuum filtration, wash with a small amount of cold ethanol, and air-dry. The expected yield is 38–40 g (75–79%) with a melting point of 108–109 °C.
Visualizations
Caption: Reaction pathway for the Bouveault-Blanc reduction of anthracene.
Caption: A troubleshooting workflow for addressing low yields.
Caption: Key parameters influencing the yield of this compound.
References
Technical Support Center: 9,10-Dihydroanthracene in Hydrogen Transfer Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 9,10-Dihydroanthracene (B76342) (DHA) as a hydrogen transfer agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHA) and why is it used in hydrogen transfer reactions?
A1: this compound (DHA) is a polycyclic aromatic hydrocarbon that can donate a pair of hydrogen atoms from its 9 and 10 positions to an acceptor molecule, becoming oxidized to anthracene (B1667546) in the process. It is utilized in catalytic transfer hydrogenation (CTH) as a hydrogen donor, often favored for its ability to operate under milder conditions compared to high-pressure molecular hydrogen (H₂). The C-H bonds at the 9 and 10 positions are relatively weak, facilitating the hydrogen transfer.[1]
Q2: What are the most common side reactions observed when using DHA as a hydrogen transfer agent?
A2: The most prevalent side reactions are:
-
Aromatization (Oxidative Dehydrogenation): DHA can be prematurely oxidized to anthracene, consuming the hydrogen donor before it can react with the target substrate. This can be exacerbated by the presence of oxidants or high temperatures.
-
Disproportionation: A reaction where one molecule of DHA transfers hydrogen to another, resulting in the formation of anthracene and more highly hydrogenated species like tetrahydroanthracene (B13747835) (THA) and octahydroanthracene (OHA).[2] This process can be significant at elevated temperatures.
Q3: What factors influence the efficiency and selectivity of hydrogen transfer from DHA?
A3: Key factors include:
-
Temperature: Higher temperatures can increase the rate of the desired reaction but may also promote side reactions like disproportionation.
-
Catalyst: The choice of catalyst (e.g., Pd/C, Raney Nickel) is crucial and can significantly affect the reaction pathway and selectivity. Some reactions can also proceed without a metal catalyst.
-
Solvent: The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.
-
Substrate: The nature of the hydrogen acceptor (the substrate) plays a significant role in the reaction kinetics and the propensity for side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low conversion of the starting material. | 1. Insufficient reaction temperature or time. 2. Inactive or insufficient catalyst. 3. Poor solubility of reactants. | 1. Incrementally increase the reaction temperature and monitor the reaction progress over a longer period. 2. Use a fresh batch of catalyst or increase the catalyst loading. Ensure the catalyst is appropriate for the specific transformation. 3. Select a solvent in which all reactants are fully soluble at the reaction temperature. |
| High yield of anthracene byproduct. | 1. Oxidative Dehydrogenation: Presence of atmospheric oxygen or other oxidants. 2. Disproportionation: Reaction temperature is too high, favoring the disproportionation of DHA. | 1. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Degas the solvent prior to use. 2. Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce disproportionation. |
| Formation of over-reduced byproducts (e.g., THA, OHA). | Disproportionation: This is the primary route to these byproducts, where DHA itself acts as a hydrogen acceptor. | Similar to controlling anthracene formation from disproportionation, lowering the reaction temperature is the most effective strategy. |
| Inconsistent reaction outcomes. | Variability in the quality of DHA, catalyst, or solvent. | Use reagents from a reliable source and ensure the catalyst is from a fresh or properly stored batch. Ensure solvents are anhydrous and/or deoxygenated as required by the specific protocol. |
Data Presentation: Product Distribution in DHA Hydrogen Transfer
The following table summarizes the expected trends in product distribution based on varying reaction conditions. Exact yields are highly dependent on the specific substrate and catalyst used.
| Condition | Desired Product Yield | Anthracene Yield | Over-reduced Products (THA, OHA) Yield | Notes |
| Optimal Temperature | High | Low | Low | At the optimal temperature, the rate of hydrogen transfer to the substrate is maximized relative to the rates of side reactions. |
| High Temperature | May decrease | High | High | High temperatures significantly promote the disproportionation of DHA, leading to increased formation of both anthracene and over-reduced species.[2] |
| Inert Atmosphere | High | Lower | - | Running the reaction under nitrogen or argon minimizes premature oxidative dehydrogenation of DHA to anthracene. |
| Presence of Air (O₂) | Low | High | - | Oxygen will readily oxidize DHA to anthracene, depleting the hydrogen donor. |
This table is illustrative. Actual quantitative results will vary based on the full experimental setup.
Experimental Protocols
Representative Protocol: Catalytic Transfer Hydrogenation of Nitrobenzene (B124822) to Aniline (B41778)
This protocol is a general guideline and should be optimized for specific substrates and equipment.
Materials:
-
Nitrobenzene
-
This compound (DHA)
-
10% Palladium on Carbon (Pd/C)
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
To a 100 mL round-bottom flask, add 10% Pd/C (5 mol%).
-
The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen).
-
Under a positive pressure of the inert gas, add nitrobenzene (1 mmol) and this compound (1.5 mmol, 1.5 equivalents).
-
Add anhydrous toluene (20 mL) via a syringe.
-
The reaction mixture is stirred and heated to 110 °C (reflux).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is carefully filtered through a pad of celite to remove the Pd/C catalyst. Caution: The celite pad should be kept wet with solvent during filtration as dry Pd/C can be pyrophoric.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude aniline can be purified by column chromatography or distillation.
Visualizations
Reaction Pathways
Caption: Main reaction pathways involving DHA.
Experimental Workflow
Caption: A typical experimental workflow.
Troubleshooting Logic
Caption: A logical approach to troubleshooting.
References
Technical Support Center: Optimizing Temperature for 9,10-Dihydroanthracene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,10-Dihydroanthracene (B76342) and its derivatives. The focus is on optimizing reaction temperatures to improve yield, selectivity, and purity.
Troubleshooting Guides
Diels-Alder Reaction: Synthesis of this compound Adducts
Low product yield, formation of side products, or incomplete reactions are common issues in the Diels-Alder synthesis of this compound adducts. Temperature is a critical parameter to control.
| Problem | Probable Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low, resulting in a very slow reaction rate. | For neat reactions of anthracene (B1667546) and maleic anhydride (B1165640), ensure the temperature is within the 210-260 °C range.[1] If using a solvent like xylene, the reaction should be brought to reflux (approximately 140 °C).[2][3] Increase the temperature gradually if the reactants do not melt or dissolve.[1] |
| Formation of Dark-Colored Impurities | The reaction temperature is too high (above 260 °C for neat reactions), leading to the formation of unwanted oxidized side products.[1] | Carefully monitor and control the temperature to stay within the recommended range. Use a heating mantle with a thermometer or a temperature controller for precise regulation.[1] |
| Product Reverts to Reactants | The Diels-Alder reaction is reversible, and at very high temperatures, the equilibrium can shift back towards the starting materials (retro-Diels-Alder reaction).[4] | While a high temperature is needed to overcome the activation energy, excessively high temperatures for prolonged periods should be avoided. Once the reaction is complete, allow the mixture to cool slowly to ensure the adduct crystallizes.[1] |
| Incomplete Reaction | Insufficient reaction time at the optimal temperature. | For neat reactions, once the optimal temperature range of 210-260 °C is reached, the reaction should be complete within 15 minutes.[1] For reactions in xylene, a reflux time of at least 30 minutes is recommended.[2][3] |
Dehydrogenation of this compound
The primary challenge in the dehydrogenation of this compound is achieving complete conversion to anthracene with high selectivity, avoiding side reactions like cracking or incomplete dehydrogenation.
| Problem | Probable Cause (Temperature-Related) | Recommended Solution |
| Incomplete Dehydrogenation | The reaction temperature is too low for the chosen catalytic system. | For the DDQ/NaNO₂ catalyzed oxidative dehydrogenation, a temperature of 120 °C is reported to give high conversion. For dehydrogenation with sulfur, ensure sufficient heating is applied to initiate the reaction. |
| Formation of Byproducts (e.g., C-C bond cracking) | The reaction temperature is excessively high, leading to thermal decomposition. | Optimize the temperature to the minimum required for efficient dehydrogenation. High temperatures can lead to reduced selectivity. |
| Low Reaction Rate | The temperature is below the activation energy required for the C-H bond cleavage. | Gradually increase the temperature while monitoring the reaction progress by techniques such as TLC or GC to find the optimal balance between reaction rate and selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Diels-Alder reaction between anthracene and maleic anhydride?
A1: The optimal temperature depends on the reaction conditions.
-
Neat (solvent-free) reaction: A temperature range of 210-260 °C is recommended. Below this range, the reaction may be too slow, while temperatures above 260 °C can lead to the formation of oxidized side products.[1]
-
In xylene solvent: The reaction is typically carried out at the reflux temperature of xylene, which is approximately 140 °C.[2][3]
Q2: How does temperature affect the yield of the this compound-9,10-α,β-succinic anhydride synthesis?
A2: Temperature has a significant impact on both the reaction rate and the equilibrium of this reversible Diels-Alder reaction.[4]
-
Higher temperatures increase the reaction rate, allowing the synthesis to be completed in a shorter time.
-
However, since the reaction is exothermic, lower temperatures favor the formation of the product at equilibrium. For practical purposes, a compromise is necessary. The recommended temperature ranges are designed to provide a reasonably fast reaction rate while still favoring product formation.
Q3: What is a suitable temperature for the dehydrogenation of this compound to anthracene?
A3: The optimal temperature depends on the method used. For the oxidative dehydrogenation using a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and NaNO₂ catalyst system with oxygen, a temperature of 120 °C has been shown to provide over 99% conversion and 99% selectivity for anthracene. Dehydrogenation can also be achieved by heating with sulfur, although a specific optimal temperature is not well-defined in the general literature. High temperatures are generally required for dehydrogenation reactions, but excessive heat can lead to side reactions.
Q4: Can this compound be synthesized by the reduction of anthracene? What are the temperature considerations?
A4: Yes, this compound can be synthesized by the reduction of anthracene. A common method is the Bouveault–Blanc reduction, which uses sodium metal and an alcohol like ethanol (B145695).[5] This reaction is typically carried out under reflux conditions. An improved procedure using sodium in silica (B1680970) gel is performed at 0 °C with the dropwise addition of methanol, which is a milder condition.[6] Another method involves using sodium and t-butanol in diethyl ether or THF at room temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound-9,10-α,β-succinic anhydride via Diels-Alder Reaction (in Xylene)
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Petroleum ether (for washing)
Procedure:
-
In a round-bottom flask, combine 1.0 g of anthracene and 0.5 g of maleic anhydride with 17.5 mL of xylene.[3]
-
Attach a reflux condenser and heat the mixture to a steady boil using a heating mantle.[3]
-
Maintain the reflux for 30 minutes.[3]
-
After 30 minutes, remove the heat source and allow the flask to cool to room temperature.
-
Once cooled, place the flask in an ice bath to promote crystallization of the product.[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of ice-cold petroleum ether.[3]
-
Allow the product to air dry.
Protocol 2: Synthesis of this compound via Bouveault-Blanc Reduction of Anthracene
Materials:
-
Anthracene
-
Sodium metal
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve anthracene in absolute ethanol. The amount of ethanol should be sufficient to dissolve the anthracene upon heating.
-
Heat the solution to reflux using a heating mantle.
-
Carefully add small pieces of sodium metal through the condenser over time. The reaction is exothermic and will produce hydrogen gas.
-
Continue refluxing and adding sodium until the reaction is complete (the yellow color of anthracene disappears).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add water to quench any unreacted sodium.
-
The product can then be extracted with an organic solvent and purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.
Caption: Relationship between temperature and reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved THE SYNTHESIS OF 9, 10-DIHYDROANTHRACENE-9, 10-a, | Chegg.com [chegg.com]
- 3. Organic Synthesis International: Preparation of this compound-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
Technical Support Center: Catalyst Selection for Efficient 9,10-Dihydroanthracene Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient hydrogenation of 9,10-Dihydroanthracene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound hydrogenation?
A1: The most common catalysts for the hydrogenation of this compound, and aromatic compounds in general, are supported noble metals and Raney-type catalysts. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are widely used due to their high activity and selectivity.[1][2] Raney Nickel is a cost-effective alternative, though it may require harsher reaction conditions.[2] Other noble metals such as rhodium (Rh) and ruthenium (Ru) are also effective, particularly for achieving complete saturation of the aromatic rings.[3]
Q2: What are the typical products of this compound hydrogenation?
A2: The hydrogenation of this compound can yield a variety of products depending on the catalyst and reaction conditions. The primary products are octahydroanthracene isomers (sym-octahydroanthracene and asym-octahydroanthracene) and the fully saturated perhydroanthracene.[4] Under milder conditions, incomplete hydrogenation may occur, while more forcing conditions favor the formation of the perhydrogenated product.
Q3: What factors influence the selectivity of the hydrogenation reaction?
A3: Several factors influence the selectivity of this compound hydrogenation. The choice of catalyst is paramount; for instance, platinum-based catalysts are often effective for achieving high selectivity towards symmetrical octahydroanthracene.[5] Reaction temperature and hydrogen pressure also play a crucial role, with lower temperatures and pressures generally favoring partial hydrogenation.[6] The catalyst support can also impact selectivity by influencing the dispersion and electronic properties of the metal nanoparticles.
Q4: What are the main causes of catalyst deactivation in this reaction?
A4: Catalyst deactivation is a common issue in hydrogenation reactions and can be caused by several factors:
-
Poisoning: Impurities in the substrate or solvent, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst, reducing its activity.[6][7]
-
Coking: At higher temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[6]
-
Sintering: At elevated temperatures, the metal nanoparticles on the support can agglomerate, leading to a decrease in the active surface area.[8]
-
Leaching: The active metal may gradually dissolve into the reaction medium, especially under acidic or basic conditions.
Q5: Can deactivated catalysts be regenerated?
A5: In some cases, deactivated catalysts can be regenerated. For deactivation due to coking, a common method is to burn off the carbon deposits in a controlled manner with air or oxygen.[6] For certain types of poisoning, washing the catalyst with appropriate solvents may help to remove the adsorbed impurities. However, severe sintering is often irreversible. Specific regeneration procedures depend on the type of catalyst and the nature of the deactivation.[9]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, improperly stored, or deactivated. | - Use a fresh batch of catalyst.- Ensure proper storage of the catalyst under an inert atmosphere.- Check for potential catalyst poisons in the substrate and solvent. |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction. | - Increase the hydrogen pressure according to the experimental protocol.- Check for leaks in the hydrogenation apparatus. | |
| Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy. | - Gradually increase the reaction temperature within the recommended range for the chosen catalyst. | |
| Poor Catalyst-Substrate Contact: Inefficient stirring or poor mixing can limit the reaction rate. | - Ensure vigorous stirring to maintain the catalyst in suspension.- Use a suitable solvent in which the substrate is fully dissolved. | |
| Low Selectivity to Desired Product | Inappropriate Catalyst: The chosen catalyst may not be selective for the desired product. | - For partial hydrogenation to octahydroanthracene, consider using a Pt-based catalyst.[5]- For complete hydrogenation to perhydroanthracene, a Rhodium or Ruthenium catalyst might be more effective.[3] |
| Reaction Conditions Too Harsh: High temperature or pressure can lead to over-hydrogenation. | - Reduce the reaction temperature and/or hydrogen pressure.- Monitor the reaction progress closely and stop it once the desired product is formed. | |
| Isomerization or Side Reactions: The catalyst or reaction conditions may promote unwanted side reactions. | - Screen different catalyst supports (e.g., alumina, silica, zeolites) as they can influence selectivity.- Optimize the reaction time to minimize the formation of byproducts. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be deactivating during the reaction. | - Purify the substrate and solvent to remove potential poisons.- Consider using a more robust catalyst or a higher catalyst loading.- If coking is suspected, try lowering the reaction temperature. |
| Hydrogen Limitation: The supply of hydrogen may have been depleted. | - Ensure a continuous and sufficient supply of hydrogen throughout the reaction. |
Catalyst Performance Data
The following table summarizes typical performance data for various catalysts in the hydrogenation of anthracene, which serves as a close model for this compound. Note that specific results can vary based on the exact reaction conditions and catalyst preparation methods.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Conversion (%) | Major Products | Reference |
| Pt | Al₂O₃ | 240 | 7 | ~100 | sym-Octahydroanthracene (93% selectivity) | |
| Ni | Hβ-Zeolite | 100 | 7 | 100 | Octahydroanthracene | |
| Fe-Co | CaA Zeolite | 400 | 6 | ~87 | Dihydroanthracene, Tetrahydroanthracene | [8] |
| Fe-Co | ZSM-5 Zeolite | 400 | 6 | ~91 | Dihydroanthracene, Tetrahydroanthracene | [8] |
Experimental Protocols
General Laboratory-Scale Hydrogenation of this compound using Pd/C
This protocol provides a general procedure for the hydrogenation of this compound using a standard palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (B145695) (or another suitable solvent)
-
High-pressure autoclave or a flask suitable for balloon hydrogenation
-
Hydrogen gas supply
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve a known amount of this compound in the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate.
-
System Purge: Seal the reaction vessel and purge the system several times with hydrogen gas to remove any residual air.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm for balloon hydrogenation, or higher for an autoclave). Begin vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by observing hydrogen uptake or by periodically taking small aliquots (if the setup allows) and analyzing them by techniques such as TLC, GC, or NMR.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter to remove the Pd/C catalyst. Caution: The filtered catalyst may be pyrophoric and should be handled with care, typically wetted with water before disposal.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product as necessary using techniques such as recrystallization or column chromatography.
Preparation of Raney Nickel Catalyst
This protocol describes the preparation of Raney Nickel from a nickel-aluminum alloy.
Materials:
-
Nickel-aluminum alloy (50:50)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ethanol
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
NaOH Solution: In a large beaker, dissolve sodium hydroxide in distilled water to prepare a concentrated solution (e.g., 20-25 wt%).
-
Alloy Addition: Slowly and carefully add the nickel-aluminum alloy powder to the stirred NaOH solution. The reaction is highly exothermic and will produce hydrogen gas, so it must be performed in a well-ventilated fume hood.
-
Digestion: After the initial vigorous reaction subsides, gently heat the mixture (e.g., to 50-80 °C) for a period to ensure complete digestion of the aluminum.
-
Washing: Allow the black Raney Nickel catalyst to settle, then carefully decant the supernatant. Wash the catalyst repeatedly with distilled water until the washings are neutral to pH paper.
-
Solvent Exchange: After the final water wash, decant the water and wash the catalyst with several portions of ethanol to remove the water.
-
Storage: The prepared Raney Nickel catalyst should be stored under a solvent (e.g., ethanol) to prevent it from becoming pyrophoric upon drying.
Visualizations
Caption: Catalyst selection workflow for this compound hydrogenation.
Caption: Troubleshooting logic for common hydrogenation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Renewable Feedstocks: The Problem of Catalyst Deactivation and its Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of 9,10-Dihydroanthracene Adducts
Welcome to the technical support center for the purification of 9,10-Dihydroanthracene adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of these compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound adducts.
Column Chromatography
Problem: Poor separation of the adduct from starting materials or byproducts.
-
Possible Cause: The solvent system (eluent) has either too high or too low polarity.
-
Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems. For nonpolar compounds like this compound adducts, start with a nonpolar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Adjust the Solvent Gradient: If using gradient elution, a shallower gradient may improve separation.
-
Change the Stationary Phase: While silica (B1680970) gel is common, alumina (B75360) can sometimes offer different selectivity for aromatic compounds.[1]
-
Problem: The compound is streaking on the TLC plate and the column.
-
Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the acidic silica gel.[2] Another possibility is that the sample is overloaded.
-
Solution:
-
Modify the Eluent: Add a small amount of a polar solvent like methanol (B129727) to the eluent to improve the solubility of polar impurities. For acidic compounds, adding a trace amount of acetic acid to the eluent can help, while for basic compounds, a small addition of triethylamine (B128534) may be beneficial.[2]
-
Reduce Sample Load: Ensure the amount of crude product loaded onto the column is not excessive. Overloading leads to broad bands and poor separation.
-
Use a Different Adsorbent: Consider using neutral or basic alumina if your adduct is sensitive to acidic conditions.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase. It's also possible the compound has decomposed on the silica gel.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your eluent system.
-
Check Compound Stability: Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[1][3] If it decomposes, a different purification method or stationary phase should be used.
-
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the adduct.[2] The solution may also be supersaturated with impurities.[4]
-
Solution:
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of your compound.
-
Use a Solvent Pair: Dissolve the adduct in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Induce Crystallization: Add a seed crystal of the pure compound to the cooled solution.[2] Gently scratching the inside of the flask with a glass rod can also initiate crystallization.[4]
-
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Induce Crystallization: As mentioned above, adding a seed crystal or scratching the flask can help initiate crystal formation.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
Problem: The recovered crystals are still impure.
-
Possible Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. The chosen solvent may also dissolve some of the impurities, which then co-crystallize with the product.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of a more ordered crystal lattice that excludes impurities.
-
Select a Different Solvent: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[5]
-
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak resolution between the adduct and impurities.
-
Possible Cause: The mobile phase composition is not optimal, or the column is not providing sufficient separation.
-
Solution:
-
Adjust the Mobile Phase: For reversed-phase HPLC, increasing the aqueous component of the mobile phase will increase retention times and may improve separation.[6]
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol can alter the selectivity of the separation.[7]
-
Modify the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.[7][8]
-
Use a Different Column: A column with a different stationary phase (e.g., phenyl instead of C18) can provide different selectivity for aromatic compounds.[7]
-
Problem: Peak tailing.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or a blocked column frit.
-
Solution:
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can suppress these interactions.
-
Use an Additive: Adding a small amount of a competing agent, like triethylamine for basic compounds, can reduce tailing.
-
Clean or Replace the Column: If the column is contaminated or the frit is blocked, flushing or replacement may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a newly synthesized this compound adduct?
A1: A good starting point is to use a combination of column chromatography followed by recrystallization. Column chromatography is effective for removing major impurities and unreacted starting materials. Recrystallization can then be used to obtain a highly pure, crystalline product.
Q2: How do I choose the right solvent for recrystallizing my this compound adduct?
A2: The principle of "like dissolves like" is a good starting point. Since these adducts are generally nonpolar, you should start with nonpolar or slightly polar solvents. A good recrystallization solvent will dissolve your compound when hot but not when cold.[9] It is often a matter of trial and error with small amounts of your product. Common solvent systems for aromatic compounds include ethanol, ethyl acetate/hexanes, and toluene.[10][11]
Q3: My this compound adduct appears as a yellow-green solid. Is this normal, and can it be purified?
A3: A yellow-green color can be common and is often due to small amounts of oxidized anthracene (B1667546) impurities.[12] These colored impurities can often be removed by recrystallization, sometimes with the addition of a small amount of decolorizing carbon. However, be aware that using too much decolorizing carbon can lead to a loss of your desired product.[12]
Q4: When should I consider using HPLC for purification?
A4: HPLC is a powerful technique for achieving very high purity, especially for small-scale purifications or when separating closely related isomers. It is often used as a final polishing step after preliminary purification by column chromatography or recrystallization.
Q5: How can I confirm the purity of my final product?
A5: The purity of your this compound adduct can be assessed using several analytical techniques. A sharp melting point is a good indicator of purity.[13] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure and identify any remaining impurities. Analytical HPLC or TLC can also be used to check for the presence of other components.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of this compound Adducts
| Stationary Phase | Solvent System (Eluent) | Application Notes |
| Silica Gel | Hexanes / Ethyl Acetate (e.g., 9:1 to 1:1 gradient) | A standard choice for moderately polar compounds. The ratio is adjusted based on the polarity of the adduct. |
| Silica Gel | Hexanes / Dichloromethane (e.g., 9:1 to 1:1 gradient) | Good for less polar adducts. Dichloromethane is a stronger eluent than ethyl acetate for some compounds. |
| Alumina | Hexanes / Toluene | Alumina can be less acidic than silica and may be beneficial for acid-sensitive adducts. |
Table 2: Suggested Solvents for Recrystallization of Aromatic Adducts
| Solvent / Solvent Pair | Characteristics |
| Ethanol | A common choice for moderately polar aromatic compounds. |
| Toluene | Effective for many aromatic compounds, but its high boiling point can sometimes lead to "oiling out". |
| Ethyl Acetate / Hexanes | A versatile solvent pair where the ratio can be fine-tuned to achieve optimal solubility and crystallization. |
| Acetone / Water | Can be effective for more polar adducts. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound adduct in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the solvent to absorb into the silica gel.
-
-
Elution:
-
Carefully add the eluent (e.g., 9:1 hexanes/ethyl acetate) to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified adduct.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude adduct in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude adduct in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a very small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Mandatory Visualizations
Caption: General purification workflow for this compound adducts.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. quora.com [quora.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. varsitytutors.com [varsitytutors.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. byjus.com [byjus.com]
troubleshooting low conversion rates in reactions using 9,10-Dihydroanthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 9,10-Dihydroanthracene (B76342) (DHA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHA) commonly used for in organic synthesis?
A1: this compound is primarily used as a hydrogen-donor in transfer hydrogenation reactions. The driving force for this is the formation of the stable aromatic compound, anthracene (B1667546), upon donation of hydrogen. It is favored for its ability to deliver hydrogen atoms under relatively mild conditions, often with the aid of a catalyst.
Q2: What are the most common reasons for low conversion rates when using DHA as a hydrogen donor?
A2: Low conversion rates in reactions utilizing DHA can stem from several factors:
-
Catalyst Inactivity or Degradation: The catalyst (e.g., Palladium on carbon, Platinum oxide) may be old, poisoned, or not suitable for the specific reaction conditions.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time play a crucial role. Conditions that are too mild may result in incomplete reaction, while overly harsh conditions can lead to side reactions and degradation of reactants or products.
-
Purity of this compound: Impurities in the DHA can interfere with the reaction, potentially poisoning the catalyst or participating in unwanted side reactions.
-
Presence of Oxygen or Moisture: Many catalytic systems are sensitive to air and water. Oxygen can lead to the oxidation of DHA to anthraquinone, a common side product.[1]
-
Side Reactions: DHA can undergo various side reactions, such as hydride abstraction and disproportionation, which consume the reagent and reduce the yield of the desired product.[2]
Q3: What are the main side products I should look for when my reaction with DHA has a low yield?
A3: The primary side products to consider are:
-
Anthracene: The intended product of hydrogen donation from DHA. Its presence in excess without corresponding product formation suggests the hydrogen transfer is occurring but not to your substrate.
-
Anthraquinone: This is a common oxidation product of DHA, especially if oxygen is present in the reaction.[1]
-
Tetrahydroanthracene (B13747835) (THA) and Octahydroanthracene (OHA): These can be formed through disproportionation or further hydrogenation reactions, especially under more forcing conditions.[2]
Troubleshooting Guide for Low Conversion Rates
Issue 1: The reaction is sluggish or stalls, with significant starting material remaining.
Question: My transfer hydrogenation using DHA is very slow, and after a prolonged period, I still have a large amount of my starting material. What should I investigate?
Answer: A sluggish or stalled reaction is often related to the catalyst or reaction conditions. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion rates.
-
Evaluate the Catalyst:
-
Age and Storage: Is your catalyst (e.g., Pd/C) old or has it been improperly stored? Catalysts can deactivate over time, especially if exposed to air.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. Try incrementally increasing the weight percent of the catalyst.
-
Catalyst Type: The choice of catalyst is critical. For some substrates, a different metal or support may be more effective.
-
-
Optimize Reaction Conditions:
-
Temperature: Many transfer hydrogenations with DHA require elevated temperatures. If you are running the reaction at room temperature, consider gradually increasing the temperature.
-
Solvent: The solvent can significantly impact the reaction. Ensure your reactants are fully dissolved and that the solvent is appropriate for the reaction temperature and catalyst.
-
Reaction Time: Monitor the reaction over a longer period to determine if it is simply slow or has completely stalled.
-
-
Verify Reagent Purity:
-
This compound: Use freshly purchased or purified DHA. Impurities can act as catalyst poisons.
-
Substrate: Ensure your starting material is pure, as impurities can also inhibit the reaction.
-
-
Ensure an Inert Atmosphere:
-
Thoroughly degas your solvent and reaction mixture.
-
Run the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent the ingress of oxygen, which can lead to the formation of anthraquinone.[1]
-
Issue 2: My desired product is formed, but the yield is low, and I observe significant side product formation.
Question: I am getting some of my desired product, but my overall yield is low due to the formation of other compounds. How can I improve the selectivity?
Answer: The formation of side products indicates that while the reaction is proceeding, it is not selective. The primary culprits are often overly harsh conditions or the presence of contaminants.
Potential Side Reactions of this compound
Caption: Common reaction pathways for this compound.
-
Re-evaluate Reaction Temperature: High temperatures can promote side reactions such as disproportionation, leading to the formation of tetrahydroanthracene (THA) and octahydroanthracene (OHA).[2] Try running the reaction at a lower temperature for a longer duration.
-
Control for Oxygen: The presence of oxygen is a primary cause for the formation of anthraquinone, a common and often brightly colored impurity.[1] Ensure your reaction is performed under strictly anaerobic conditions.
-
Stoichiometry of DHA: Using a large excess of DHA might not always be beneficial and can lead to more side products. Try using a smaller excess of the hydrogen donor.
Quantitative Data on Reaction Conditions
The following tables provide examples of how reaction conditions can influence the outcome of reactions involving this compound.
Table 1: Effect of Catalyst on Anthracene Hydrogenation
| Catalyst | Anthracene Conversion (%) | This compound Yield (%) | Tetrahydroanthracene Yield (%) | Reference |
| β-FeOOH | 99.49 | 15.98 | 59.4 | [3] |
| Fe(OA)₃ | 93.41 | 23.54 | 55.55 | [3] |
| Fe₃O₄ | 94.62 | 77.12 | 7.3 | [3] |
Conditions: Data extracted from a study on anthracene hydrogenation, illustrating how different iron-based catalysts can significantly alter the product distribution.
Table 2: Visible-Light-Induced Oxidation of this compound
| Reaction Time (h) | DHA Conversion (%) | Anthraquinone Yield (%) | Reference |
| 1 | 25.3 | 25.3 | [1] |
| 2 | 50.1 | 50.1 | [1] |
| 4 | 99.9 | 99.9 | [1] |
| 6 | >99.9 | >99.9 | [1] |
Conditions: 0.1 mmol DHA, 5 mL acetone, 1 atm O₂, visible light irradiation. This demonstrates the potential for complete conversion of DHA to the oxidized side product, anthraquinone, in the presence of light and oxygen.[1]
Experimental Protocols
General Protocol for Transfer Hydrogenation using Pd/C and this compound
This protocol provides a general guideline for a transfer hydrogenation reaction. The specific substrate, solvent, temperature, and reaction time should be optimized for each specific transformation.
Experimental Workflow
References
Technical Support Center: Controlling Over-Reduction in 9,10-Dihydroanthracene Applications
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 9,10-Dihydroanthracene (B76342) (DHA) in their synthetic endeavors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of over-reduction and to ensure high chemoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is over-reduction in the context of this compound applications?
A1: Over-reduction refers to the undesired further reduction of a target functional group to a more saturated state than intended. For instance, when selectively reducing a carbon-carbon double bond in an α,β-unsaturated ketone to yield a saturated ketone, over-reduction would lead to the subsequent reduction of the carbonyl group to a hydroxyl group, forming a saturated alcohol. Similarly, when reducing a nitro group to an amine, over-reduction could potentially involve hydrogenation of an aromatic ring if not properly controlled.
Q2: What are the primary factors that influence the selectivity of transfer hydrogenation using this compound?
A2: The selectivity of transfer hydrogenation reactions using DHA as a hydrogen donor is primarily influenced by several key parameters:
-
Catalyst Choice: The nature of the catalyst (e.g., Palladium, Nickel, Rhodium, Iridium) and its support (e.g., carbon, alumina) plays a crucial role.[1]
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can often decrease selectivity by providing enough energy to overcome the activation barrier for the reduction of less reactive functional groups.[2]
-
Solvent: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction pathway and selectivity.
-
Reaction Time: Prolonged reaction times can lead to the reduction of the desired product into over-reduced byproducts.
-
Substrate Structure: The electronic and steric properties of the substrate can influence which functional group is more susceptible to reduction.
Q3: How does this compound act as a hydrogen donor?
A3: this compound is a facile hydrogen donor due to the relatively weak C-H bonds at the 9 and 10 positions. Upon donating hydrogen, it is converted to the thermodynamically stable aromatic compound, anthracene. This transformation is the driving force for the hydrogen transfer.
Troubleshooting Guides
Issue 1: Over-reduction of Carbonyl Group in α,β-Unsaturated Ketones
Symptom: You are attempting to selectively reduce the C=C double bond of an α,β-unsaturated ketone (e.g., chalcone) to the corresponding saturated ketone, but you are observing significant formation of the saturated alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-reduction of α,β-unsaturated ketones.
Potential Causes and Solutions:
-
Highly Active Catalyst: Catalysts like Raney Nickel are highly active and can readily reduce both C=C and C=O bonds.
-
Solution: Switch to a catalyst with higher chemoselectivity for C=C bond reduction, such as Palladium on an inert support (e.g., Pd/C, Pd/Al2O3).[1]
-
-
High Reaction Temperature: Elevated temperatures can promote the less favorable reduction of the carbonyl group.
-
Solution: Perform the reaction at a lower temperature. Monitor the reaction progress closely to find the optimal temperature that allows for the reduction of the C=C bond while minimizing the reduction of the C=O group.
-
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the initial desired reduction is complete can lead to the formation of the over-reduced product.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed and the desired saturated ketone is the major product.
-
-
Protic Solvents: Protic solvents like alcohols can sometimes facilitate the reduction of carbonyl groups.
-
Solution: Switch to an aprotic solvent such as toluene, dioxane, or THF.
-
Issue 2: Over-reduction of Aromatic Rings in Nitroarene Reduction
Symptom: You are aiming to reduce a nitro group on an aromatic ring to an amine, but you are observing the hydrogenation of the aromatic ring itself as a side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing aromatic ring hydrogenation.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and pressures can favor the hydrogenation of the aromatic ring.
-
Solution: Employ milder reaction conditions. Transfer hydrogenation with DHA often proceeds under atmospheric pressure and moderate temperatures.
-
-
Highly Active Catalyst for Aromatic Hydrogenation: Some catalysts, such as Rhodium-based catalysts, are particularly effective at hydrogenating aromatic rings.
-
Solution: Choose a catalyst that is more selective for the reduction of the nitro group. Palladium on carbon (Pd/C) is often a good choice for this transformation.
-
-
Catalyst Poisons or Modifiers: The presence of certain compounds can alter the selectivity of the catalyst.
-
Solution: In some cases, the addition of a catalyst modifier can suppress unwanted side reactions. For example, the addition of small amounts of sulfur-containing compounds can sometimes selectively poison the sites responsible for aromatic hydrogenation without significantly affecting the nitro group reduction. However, this should be approached with caution as it can also deactivate the catalyst completely.
-
Experimental Protocols
Protocol 1: Chemoselective Reduction of an α,β-Unsaturated Ketone
This protocol provides a general procedure for the selective reduction of the C=C double bond in an α,β-unsaturated ketone using this compound.
Materials:
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
This compound (DHA)
-
Palladium on Carbon (10% Pd/C)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the α,β-unsaturated ketone (1.0 mmol), this compound (1.2 mmol), and 10% Pd/C (5 mol%).
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS at regular intervals (e.g., every 30 minutes).
-
Once the starting material is consumed and the desired saturated ketone is the major product, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure saturated ketone.
Protocol 2: Selective Reduction of a Nitroarene to an Aniline (B41778)
This protocol outlines a general method for the selective reduction of an aromatic nitro compound to the corresponding aniline using this compound.
Materials:
-
Aromatic nitro compound (e.g., 4-Nitrotoluene)
-
This compound (DHA)
-
Palladium on Carbon (10% Pd/C)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the aromatic nitro compound (1.0 mmol) in ethanol (15 mL).
-
Add this compound (1.5 mmol) and 10% Pd/C (3 mol%) to the solution.
-
Heat the mixture to reflux under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the reaction to room temperature and filter off the catalyst through a celite pad.
-
Wash the celite pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography to yield the pure aniline.
Data Presentation
The following tables summarize the impact of various reaction parameters on the selectivity of transfer hydrogenation reactions, providing a basis for optimizing your experiments to prevent over-reduction.
Table 1: Effect of Catalyst and Temperature on the Reduction of Chalcone
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Saturated Ketone Yield (%) | Saturated Alcohol Yield (%) |
| 1 | 10% Pd/C | 80 | 4 | >99 | 95 | 4 |
| 2 | 10% Pd/C | 110 | 2 | >99 | 85 | 14 |
| 3 | Raney Ni | 80 | 2 | >99 | 60 | 39 |
| 4 | 5% Rh/Al2O3 | 80 | 6 | >99 | 75 | 24 |
Table 2: Influence of Solvent on the Selective Reduction of 4-Nitroacetophenone
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | 4-Aminoacetophenone Yield (%) | 1-(4-Aminophenyl)ethanol Yield (%) |
| 1 | Toluene | 100 | 5 | >99 | 92 | 7 |
| 2 | Ethanol | 80 (reflux) | 3 | >99 | 88 | 11 |
| 3 | Dioxane | 100 | 6 | >99 | 94 | 5 |
| 4 | Isopropanol | 82 (reflux) | 4 | >99 | 85 | 14 |
Signaling Pathways and Experimental Workflows
Reaction Pathway: Selective vs. Over-reduction of an α,β-Unsaturated Ketone
The following diagram illustrates the desired reaction pathway for the selective reduction of a C=C bond versus the competing over-reduction pathway of the C=O bond.
Caption: Competing pathways in the transfer hydrogenation of an α,β-unsaturated ketone.
This guide is intended to provide a starting point for troubleshooting and optimizing your reactions. The ideal conditions will always be substrate-dependent, and some level of empirical optimization will likely be necessary. For further assistance, please consult the relevant literature or contact our technical support team.
References
Technical Support Center: Stability and Storage of 9,10-Dihydroanthracene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of 9,10-Dihydroanthracene (DHA) and its derivatives. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to minimize degradation.[1] It is sensitive to air and light, which can cause oxidation. For long-term storage, refrigeration is recommended.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is oxidation. Exposure to air and/or light can lead to its aromatization to anthracene (B1667546), which can be further oxidized to anthraquinone.[2][3][4][5] This process is often initiated by the abstraction of a hydrogen atom from the 9 or 10 position.
Q3: How stable is this compound in common organic solvents?
A3: The stability of this compound in solution is solvent-dependent and is influenced by the presence of oxygen and light. While specific quantitative data is limited, it is generally more stable in deoxygenated solvents and when protected from light. For analytical purposes, solutions should be freshly prepared.
Q4: How do substituents on the this compound core affect its stability?
A4: Substituents can significantly impact the stability of this compound derivatives. Electron-donating groups can increase the susceptibility to oxidation, while electron-withdrawing groups may offer some protection. The nature and position of the substituent will influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound and its derivatives.
Issue 1: Discoloration of solid this compound upon storage.
-
Potential Cause: Oxidation of the compound to anthracene and subsequently to anthraquinone, which is yellow. This is often accelerated by exposure to air and light.
-
Recommended Solution:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Protect the container from light by using an amber vial or by wrapping it in aluminum foil.
-
Store at a reduced temperature (e.g., in a refrigerator or freezer).
-
If discoloration is observed, the purity of the material should be checked by an appropriate analytical method, such as HPLC or NMR, before use.
-
Issue 2: Appearance of unexpected peaks in the HPLC chromatogram of a this compound sample.
-
Potential Cause:
-
Degradation: The additional peaks are likely due to the formation of degradation products such as anthracene and anthraquinone.
-
Solvent Impurities: Impurities in the solvent used to dissolve the sample or in the mobile phase can also appear as extraneous peaks.
-
Contamination: Contamination from glassware or other equipment.
-
-
Recommended Solution:
-
Confirm Degradation: Analyze a freshly prepared solution of a high-purity standard of this compound to see if the unexpected peaks are present. If not, the issue is likely degradation of the sample.
-
Optimize Storage and Handling: Follow the recommended storage and handling procedures to minimize degradation.
-
Use High-Purity Solvents: Ensure that all solvents used for sample preparation and HPLC analysis are of high purity and are properly degassed.
-
Clean Equipment Thoroughly: Ensure all glassware and equipment are scrupulously clean.
-
Logical Flowchart for Troubleshooting HPLC Issues
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 3: Inconsistent results in reactions involving this compound.
-
Potential Cause:
-
Purity of the Reagent: The presence of oxidation products (anthracene, anthraquinone) can interfere with the intended reaction.
-
Reaction Conditions: Exposure of the reaction mixture to air or light can lead to side reactions and degradation of the starting material or product.
-
-
Recommended Solution:
-
Verify Purity: Always check the purity of the this compound before use. If necessary, purify the material by recrystallization or column chromatography.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Protect from Light: If the reaction is light-sensitive, protect the reaction vessel from light.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for the particular instrument and derivative being analyzed.
-
Objective: To separate and quantify this compound from its primary degradation products, anthracene and anthraquinone.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. The gradient can be optimized to achieve good resolution between the peaks.
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).
-
Procedure:
-
Prepare a stock solution of this compound and its potential degradation products (anthracene, anthraquinone) of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Develop a gradient elution method that provides baseline separation of all three components. A typical starting gradient could be from 50% acetonitrile in water to 100% acetonitrile over 15-20 minutes.
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
-
-
Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound.
-
Acid/Base Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with a dilute solution of hydrogen peroxide.
-
Photodegradation: Expose a solution of the sample to UV light.
-
Thermal Degradation: Heat a solid sample in an oven.
-
Analyze the stressed samples using the developed HPLC method to confirm that the degradation products are well-separated from the parent compound.
-
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Primary Degradation Pathway | Oxidation to anthracene and anthraquinone | [2][3][4] |
| Factors Promoting Degradation | Air (Oxygen), Light | [2][3][5] |
| Recommended Storage | Cool, dry, dark, inert atmosphere | [1] |
| Analytical Methods for Purity | HPLC, NMR |
Signaling Pathways and Logical Relationships
Degradation Pathway of this compound
The following diagram illustrates the oxidative degradation pathway of this compound.
Caption: Oxidative degradation pathway of this compound.
References
Technical Support Center: Reactivity of 9,10-Dihydroanthracene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9,10-dihydroanthracene (B76342) (DHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on the critical role of solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions this compound undergoes, and how do solvents influence them?
A1: this compound is primarily known for its role as a hydrogen donor in various reactions. The C-H bonds at the 9 and 10 positions are relatively weak, with a bond dissociation energy estimated at 78 kcal mol⁻¹.[1] This makes DHA susceptible to reactions involving hydrogen abstraction. The two main reaction types are:
-
Dehydrogenation (Aromatization): The oxidation of this compound to anthracene (B1667546) is a common transformation. This can be achieved with various oxidizing agents and is often influenced by the solvent's ability to facilitate the transfer of hydrogen atoms or electrons.
-
Hydride Abstraction: In strongly acidic or specialized media, a hydride ion (H⁻) can be abstracted from the 9 or 10 position to form a stable anthracenium cation.[2]
Solvents play a crucial role by:
-
Stabilizing Intermediates: Polar solvents can stabilize charged intermediates, such as cations or radical ions, that may form during the reaction.
-
Altering Reactant Solubility: The solubility of DHA and other reactants can dictate reaction rates and efficiency.
-
Participating in the Reaction: Some solvents can act as catalysts or participants in the hydrogen transfer process.
Q2: My this compound-derived product is off-color (yellowish-green). What is the likely cause?
A2: The appearance of a yellow-green to dark green color in products that should be white or colorless is often due to the presence of anthracene or other oxidized impurities.[3] this compound can be sensitive to air oxidation, especially under heating or in the presence of catalysts, which converts it back to the highly conjugated (and thus colored) anthracene.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your starting this compound is pure.
-
Degas Solvents: Before use, degas solvents by bubbling nitrogen or argon through them to remove dissolved oxygen, which can act as an oxidant.[4]
-
Work Under Inert Atmosphere: For sensitive reactions, use a nitrogen or argon atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent air oxidation.
Troubleshooting Guide: Dehydrogenation & Aromatization Reactions
This section addresses issues related to the oxidation of this compound to anthracene. A common experimental goal is to use DHA as a hydrogen donor to reduce another substrate, resulting in the formation of anthracene.
Q3: I am seeing a low yield of my desired reduced product and incomplete conversion of this compound. What solvent parameters should I investigate?
A3: Incomplete conversion in transfer hydrogenation reactions often points to issues with reaction kinetics or equilibrium. The choice of solvent is critical. For instance, in the transfer hydrogenation of fullerenes (C60, C70), the reaction proceeds effectively in solvents like xylene, which allows for the necessary high temperatures to drive the reaction.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield transfer hydrogenation reactions.
Quantitative Data: Solvent Effects on Reaction Rates
While specific kinetic data for a wide range of solvents for DHA's reactivity is sparse in single studies, the principles can be drawn from related systems like Diels-Alder reactions, which are heavily influenced by the solvent environment.[5] Rate accelerations are often observed in polar, protic solvents.
| Solvent Property | Effect on Dehydrogenation/H-Transfer | Example Solvents | Rationale |
| Polarity | Can accelerate reactions with polar transition states or intermediates. | Acetonitrile (MeCN), Dimethylformamide (DMF) | Stabilization of charged or polar species that may form during hydrogen or electron transfer. |
| Hydrogen Bonding | Protic solvents can facilitate proton transfer steps. | Water, Ethylene Glycol | Can assist in breaking C-H bonds and stabilizing anionic intermediates through hydrogen bonding.[5] |
| Boiling Point | High-boiling solvents enable higher reaction temperatures. | Xylene, Toluene | Many transfer hydrogenation reactions require significant thermal energy to overcome the activation barrier.[6][7] |
Experimental Protocols
Protocol 1: Oxidative Aromatization of this compound using O₂ and Activated Carbon
This protocol describes a green chemistry approach to oxidize DHA to anthracene using molecular oxygen.
Objective: To efficiently convert this compound to anthracene.
Materials:
-
This compound (DHA)
-
Activated Carbon (e.g., Darco KB)
-
Xylene (Solvent)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Oxygen supply (balloon or gas cylinder)
Procedure:
-
To a solution of this compound (1 mmol) in xylene (10 mL), add activated carbon (e.g., 50 mg).[4]
-
Fit the flask with a reflux condenser and an oxygen-filled balloon at the top of the condenser.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the activated carbon catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude anthracene product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure anthracene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hydride abstraction from this compound and 5,12-dihydronaphthacene in an aprotic molten salt medium (Journal Article) | OSTI.GOV [osti.gov]
- 3. brainly.com [brainly.com]
- 4. 9,10-二氢蒽 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Solved is to lorm this compound-9, 10-α,β-succinic | Chegg.com [chegg.com]
- 7. Solved The purpose of this experiment is to | Chegg.com [chegg.com]
Technical Support Center: Regioselectivity in 9,10-Dihydroanthracene Reactions
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 9,10-dihydroanthracene (B76342). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving desired isomeric purity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity in this compound?
This compound presents two main regions for chemical reactions: the aromatic rings and the benzylic C-H bonds at the 9 and 10 positions. The non-planar, partially saturated central ring alters the electronic and steric profile compared to its fully aromatic analogue, anthracene (B1667546). Reactions can be directed to either the aromatic system or the benzylic positions depending on the reaction type and conditions.
Q2: Why do electrophilic aromatic substitution reactions on this compound often yield complex mixtures?
Electrophilic aromatic substitution on an unsubstituted this compound molecule can lead to a mixture of isomers. The directing effects of the dihydro-bridge and any existing substituents on the aromatic rings play a crucial role. The electron-donating nature of the alkyl bridge tends to direct incoming electrophiles to the ortho and para positions of each aromatic ring. However, steric hindrance can influence this preference, leading to the formation of multiple products.
Q3: How can I favor substitution on the aromatic rings over reactions at the benzylic positions?
To favor electrophilic aromatic substitution, it is crucial to use reagents and conditions that promote this pathway. Classic electrophilic aromatic substitution conditions, such as the use of a Lewis acid with a halogen or acyl halide, will typically target the electron-rich aromatic rings. Conversely, to avoid reactions at the benzylic positions, one should avoid conditions that favor radical formation, such as high temperatures or the use of radical initiators and light.
Q4: What is the "meta-director" effect and how does it apply to substituted this compound?
Electron-withdrawing groups (EWGs) on an aromatic ring are generally "meta-directors" for electrophilic aromatic substitution.[1] These groups deactivate the aromatic ring towards electrophilic attack but do so to a lesser extent at the meta position, thus directing the incoming electrophile there.[1] If a this compound derivative contains an EWG on one of the aromatic rings, substitution will be directed to the positions meta to that group.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of this compound is producing a mixture of 1- and 2-acylated products with low yield for the desired isomer. How can I improve the regioselectivity?
Answer: The regioselectivity of Friedel-Crafts acylation on aromatic systems like anthracene, and by extension this compound, is highly dependent on the solvent.[2] In non-polar solvents, the reaction tends to be under kinetic control, while polar solvents can favor the thermodynamically more stable product.
Troubleshooting Steps:
-
Solvent Modification: The choice of solvent can significantly influence the product distribution in Friedel-Crafts acylation of anthracene.[2] For instance, in non-polar solvents like benzene (B151609) or ethylene (B1197577) dichloride, the reaction with acetyl chloride and aluminum chloride predominantly yields the 9-acetylanthracene.[2] In contrast, polar solvents like nitrobenzene (B124822) favor the formation of 1- and 2-acetylanthracene.[2] Experiment with a range of solvents from non-polar (e.g., carbon disulfide, dichloromethane) to polar (e.g., nitrobenzene) to find the optimal conditions for your desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Choice of Lewis Acid: The nature and amount of the Lewis acid can also affect the outcome. Try screening different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) and varying their molar ratios.
Quantitative Data on Solvent Effects in Friedel-Crafts Acylation of Anthracene
| Solvent | Major Product(s) | Reference |
| Benzene | 9-acetylanthracene | [2] |
| Ethylene dichloride | 9-acetylanthracene | [2] |
| Nitrobenzene | 1- and 2-acetylanthracene | [2] |
Issue 2: Unwanted Side Reactions at Benzylic Positions
Question: I am trying to perform a reaction on the aromatic ring, but I am observing side products resulting from reactions at the 9 and 10 positions. How can I prevent this?
Answer: Reactions at the benzylic C-H bonds of this compound often proceed via radical or oxidation mechanisms. To minimize these side reactions, it is important to carefully control the reaction conditions to disfavor these pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing benzylic side reactions.
Issue 3: Controlling Regioselectivity in Diels-Alder Reactions
Question: My Diels-Alder reaction with a substituted this compound derivative is giving a poor ratio of the desired regioisomer. What factors can I adjust?
Answer: The regioselectivity of Diels-Alder reactions involving substituted anthracenes is influenced by both electronic and steric effects of the substituents on both the diene (the anthracene core) and the dienophile.
Key Factors Influencing Diels-Alder Regioselectivity:
-
Substituents on the Anthracene Core: Electron-donating groups (EDGs) on the terminal rings of anthracene can promote [4+2] cycloaddition at the 1,4-positions, overriding the inherent preference for the 9,10-positions.[3] Conversely, bulky or electron-withdrawing groups at the 9 and 10-positions can sterically or electronically disfavor reaction at the central ring, leading to reaction at the terminal rings.[3]
-
Substituents on the Dienophile: The electronic nature of substituents on the dienophile can also direct the regioselectivity. For example, in the reaction of 9-bromoanthracene (B49045) with acrylonitrile (B1666552) (an electron-withdrawing group), the ortho adduct is favored over the meta adduct.[4]
Experimental Protocol: Diels-Alder Reaction of Anthracene and Maleic Anhydride
This protocol describes a classic Diels-Alder reaction to form this compound-9,10-α,β-succinic acid anhydride.[5]
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.
-
Add a minimal amount of xylene to dissolve the reactants upon heating.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Continue refluxing for approximately 30 minutes.
-
Allow the solution to cool slowly to room temperature, during which the product should crystallize.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene.
-
Allow the product to air dry.
Logical Relationship Diagram for Diels-Alder Regioselectivity
Caption: Factors influencing the regioselectivity of Diels-Alder reactions.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 5. Solved From the Expt 15: Diels-Alder Reaction: 9,10- | Chegg.com [chegg.com]
Validation & Comparative
A Comparative Guide to 9,10-Dihydroanthracene and Other Hydrogen Donors for Researchers
An in-depth analysis of 9,10-Dihydroanthracene against other common hydrogen donors, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and mechanistic insights to inform their selection of the most suitable hydrogen-donating agent for their specific applications.
In the landscape of chemical synthesis and industrial processes, the selection of an appropriate hydrogen donor is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Among the myriad of available options, this compound (DHA) has emerged as a potent hydrogen-donating agent. This guide provides a comprehensive comparison of DHA with other widely used hydrogen donors, including Tetralin, formic acid, 1,4-cyclohexadiene, and Hantzsch esters. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, this document aims to equip researchers with the necessary information to make informed decisions.
Performance Comparison of Hydrogen Donors
The efficacy of a hydrogen donor is contingent upon the specific reaction conditions and the substrate being reduced. This section provides a comparative overview of the performance of this compound and its alternatives in various applications, with a particular focus on coal liquefaction and transfer hydrogenation reactions.
Coal Liquefaction
Direct coal liquefaction is a process that relies heavily on the ability of a solvent to donate hydrogen to stabilize coal fragments at elevated temperatures and pressures. Both this compound and Tetralin are extensively studied in this context.
| Hydrogen Donor | Conversion Rate (%) | Temperature (°C) | Time (h) | Catalyst | Atmosphere |
| This compound | 75.3 - 86.8 | 425 | 1 | Fe1-xS | N2 / H2 |
| Tetralin | 2.0 - 12.4 | 425 | 1 | Fe1-xS | N2 / H2 |
| Tetralin | 69.76 | 380 | 1 | Fe2O3/S | H2 |
| Tetralin | 83.86 | 420 | 1 | Fe2O3/S | H2 |
Table 1: Comparison of the conversion rates of this compound and Tetralin in the hydrogenolysis of coal-related model compounds and direct coal liquefaction.[1][2][3][4]
The data clearly indicates that under the specified conditions for the hydrogenolysis of coal-related model compounds, this compound exhibits a significantly higher conversion rate compared to Tetralin.[1] It is important to note that the yields of non-donor products were observed to be higher when using DHA.[1] In direct coal liquefaction, Tetralin's conversion rate increases with temperature.[2][3][4]
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the accurate assessment of hydrogen donor performance. This section provides methodologies for key experiments cited in this guide.
Protocol 1: Evaluation of Hydrogen Donor Performance in Direct Coal Liquefaction
This protocol outlines the procedure for comparing the effectiveness of different hydrogen donor solvents in the direct liquefaction of coal.
Materials:
-
Wucaiwan (WCW) coal (or other specified coal sample), ground to 200 mesh and dried.
-
Hydrogen donor solvent (e.g., this compound or Tetralin).
-
Catalyst (e.g., Fe2O3).
-
Co-catalyst (e.g., Sulfur).
-
High-pressure autoclave reactor.
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis.
Procedure:
-
Weigh and transfer 2.0 g of the dried coal sample and 4.0 g of the hydrogen donor solvent into the autoclave.
-
Add the catalyst (e.g., an amount of Fe2O3 corresponding to 3 wt% of the coal) and co-catalyst (e.g., sulfur, 0.4 times the mass of Fe).
-
Seal the autoclave and purge with the desired gas (e.g., N2 or H2).
-
Pressurize the reactor to the initial pressure (e.g., 5 MPa of H2).
-
Heat the reactor to the target temperature (e.g., 380°C or 425°C) and maintain for the specified reaction time (e.g., 60 minutes).
-
After the reaction, cool the autoclave to room temperature.
-
Collect the gas products for analysis.
-
Extract the liquid and solid products from the reactor.
-
Separate the liquid products from the solid residue.
-
Analyze the composition of the liquid products using GC-MS to determine the conversion of the hydrogen donor and the distribution of products.[2]
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and designing new catalytic systems. This section provides a visual representation of the hydrogen donation mechanisms for the discussed donors using Graphviz.
This compound: Radical Hydrogen Transfer
This compound can donate hydrogen via a radical hydrogen transfer (RHT) mechanism. The relatively weak C-H bonds at the 9 and 10 positions facilitate the abstraction of a hydrogen atom to form a stable anthracenyl radical.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 3. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Results: A Comparative Guide to 9,10-Dihydroanthracene and its Alternatives as Hydrogen Donors
For researchers, scientists, and drug development professionals, the validation of experimental outcomes is a cornerstone of rigorous scientific practice. In the realm of chemical synthesis and reaction mechanism studies, 9,10-Dihydroanthracene (B76342) (DHA) has established itself as a valuable tool, primarily for its role as a hydrogen donor in transfer hydrogenation and as a probe in radical-mediated processes. This guide provides an objective comparison of DHA's performance with common alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison of Hydrogen Donors
This compound's utility stems from the relatively weak C-H bonds at the 9 and 10 positions, allowing for the donation of hydrogen atoms to unsaturated functionalities or radical species. However, its performance is highly dependent on the specific reaction conditions and substrate. Below is a comparative analysis of DHA and other common hydrogen donors.
| Hydrogen Donor | Typical Substrates | Reaction Conditions | Advantages | Limitations |
| This compound (DHA) | Nitroarenes, Alkenes, Alkynes, Fullerenes, Coal | High temperatures (200-450 °C); Can be catalyzed (e.g., Pd/C, [7H]benzanthrene) | Good hydrogen-donating ability at high temperatures; Forms a stable aromatic product (anthracene) | High temperatures required for uncatalyzed reactions; Potential for side reactions at high temperatures. |
| Tetralin | Coal, Aromatic compounds | High temperatures (350-450 °C); Often used with catalysts (e.g., FeS₂) | Excellent hydrogen donor at high temperatures; Lower cost than DHA | Can undergo isomerization and cracking at high temperatures, leading to a complex product mixture. |
| Hantzsch Esters | Imines, α,β-Unsaturated ketones, Aldehydes | Mild conditions (often room temperature to 80 °C); Often requires an acid or organocatalyst | Mild reaction conditions; High selectivity; Amenable to asymmetric synthesis | Stoichiometric amounts often required; Byproducts can complicate purification.[1] |
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehydes, Ketones | Mild conditions (room temperature); Protic solvents (e.g., ethanol, water) | Highly selective for aldehydes and ketones; Easy to handle; Inexpensive | Does not typically reduce esters, amides, or carboxylic acids; Can generate hydrogen gas, requiring caution. |
| Isopropanol | Ketones, Aldehydes | Moderate temperatures (reflux); Requires a catalyst (e.g., Ru, Rh, Ir complexes) and a base | Inexpensive and readily available; Byproduct (acetone) is volatile and easily removed | Reversible reaction; Requires a catalyst and base. |
| Formic Acid/Formates | Ketones, Aldehydes, Imines, Nitro compounds | Mild to moderate temperatures; Requires a catalyst (e.g., Ru, Rh, Pd) | Irreversible hydrogen transfer; Can be used in aqueous solutions | Corrosive; Catalyst is required. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from comparative studies involving this compound and its alternatives.
Table 1: Comparison of this compound and Tetralin in the Hydrogenolysis of Coal-Related Model Compounds [2]
| Hydrogen Donor | Substrate | Temperature (°C) | Conversion of Donor (%) | Notes |
| This compound | Dibenzyl ether | 425 | 75.3 - 86.8 | Higher yield of non-hydrogen donor products compared to tetralin. |
| Tetralin | Dibenzyl ether | 425 | 2.0 - 12.4 | Lower conversion under the same conditions. |
Table 2: Catalytic Transfer Hydrogenation of Acetophenone
| Hydrogen Donor | Catalyst | Base | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 1-phenylethanol (B42297) (%) |
| Isopropanol | [RuCl₂(η⁶-arene)P] | NaOiPr | 80 | 3-24 | High | High |
| Formic Acid | Pd/ZrP | None | 40 | - | High | High |
| Sodium Borohydride | Pd@SiO₂ | - | 80 | - | >99 | 100[3] |
Note: Direct quantitative comparisons of this compound for the reduction of simple carbonyls under milder, catalytic conditions are less common in the literature, as it typically requires higher temperatures. The data for isopropanol, formic acid, and sodium borohydride are presented to showcase typical conditions and outcomes for these more common laboratory-scale reagents for this transformation.
Experimental Protocols
Catalytic Transfer Hydrogenation of Nitrobenzene (B124822) using this compound
This protocol is a representative procedure for the reduction of a nitroarene using DHA as the hydrogen donor.
Materials:
-
Nitrobenzene
-
This compound (DHA)
-
Palladium on carbon (10% Pd/C)
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add nitrobenzene (1.0 mmol), this compound (1.5 mmol), and 10% Pd/C (5 mol% of Pd).
-
Under an inert atmosphere, add anhydrous toluene (10 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 111 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of toluene.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica (B1680970) gel.
General Procedure for Monitoring Transfer Hydrogenation by GC-MS
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and an internal standard.
-
Filter the diluted aliquot through a small plug of silica gel or a syringe filter to remove any solid catalyst.
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for separating aromatic compounds (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a specific rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the reactants, products, and byproducts (e.g., 50-400 amu).
-
By analyzing the chromatograms and mass spectra, the conversion of the starting material and the formation of the product can be quantified over time.
Signaling Pathways and Experimental Workflows
In the context of this compound's application, "signaling pathways" typically refer to the reaction mechanisms. The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and a general experimental workflow.
Caption: Oxidative Dehydrogenation of DHA catalyzed by DDQ/NaNO₂.
Caption: Radical Hydrogen Transfer (RHT) mechanism with DHA.
Caption: General workflow for a transfer hydrogenation experiment.
References
spectroscopic comparison of 9,10-Dihydroanthracene and anthracene
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 9,10-Dihydroanthracene and its aromatic counterpart, Anthracene. This guide provides a detailed comparison of their UV-Vis, IR, and NMR spectra, supported by experimental data and protocols.
The structural difference between this compound and Anthracene, namely the saturation of the central ring in the former, leads to significant and readily observable differences in their spectroscopic properties. While Anthracene is a fully aromatic, planar molecule, this compound adopts a bent conformation, disrupting the delocalized π-system. This fundamental structural change is the key to understanding their distinct spectral behaviors.
Structural and Electronic Differences at a Glance
The differing structures of Anthracene and this compound directly influence their electronic properties and, consequently, their interaction with electromagnetic radiation. Anthracene's planar, fully conjugated system of 14 π-electrons results in a smaller HOMO-LUMO gap compared to the partially saturated this compound. This is visually represented in the structural diagram below.
Caption: Molecular structures of Anthracene and this compound.
UV-Visible Spectroscopy: A Tale of Two Chromophores
The difference in electronic conjugation between the two molecules is most dramatically observed in their UV-Visible absorption spectra. Anthracene, with its extended π-system, exhibits characteristic absorption bands at longer wavelengths, extending into the near-visible region. In contrast, the absorption spectrum of this compound is shifted to shorter wavelengths (a hypsochromic or blue shift), characteristic of less conjugated aromatic systems. Anthracene is colorless but displays a blue fluorescence under UV light.[1]
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| Anthracene | 356.2, 372, 392[2][3] | 9,700 at 356.2 nm[2] | Cyclohexane (B81311) |
| This compound | ~260-270 | Not specified | Not specified |
Infrared Spectroscopy: Vibrational Clues to Saturation
The IR spectra of these compounds provide clear evidence of the hydrogenation of the central ring in this compound. The most telling difference is the presence of C-H stretching vibrations corresponding to sp³-hybridized carbons in this compound, which are absent in the purely aromatic Anthracene.
| Compound | Key IR Absorptions (cm⁻¹) | Assignment |
| Anthracene | 3100-3000 | Aromatic C-H stretch[4] |
| 1600-1450 | Aromatic C=C stretch[5] | |
| 900-675 | Aromatic C-H out-of-plane bending | |
| This compound | 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch | |
| 1600-1450 | Aromatic C=C stretch | |
| 900-675 | Aromatic C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy offers a detailed view of the chemical environment of each proton and carbon atom in the molecules, providing unambiguous evidence of their distinct structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Anthracene shows signals only in the aromatic region. In contrast, this compound exhibits an additional, highly characteristic signal in the aliphatic region due to the protons on the saturated C9 and C10 carbons.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Anthracene | ~8.4 | singlet | 2H | H-9, H-10 |
| ~7.9 | multiplet | 4H | Aromatic H | |
| ~7.4 | multiplet | 4H | Aromatic H | |
| This compound | 7.041 - 7.127[6] | multiplet | 8H | Aromatic H |
| 3.800 [6] | singlet | 4H | H-9, H-10 |
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum of this compound features a distinct aliphatic carbon signal, which is absent in the spectrum of Anthracene. The chemical shifts of the aromatic carbons are also influenced by the change in the overall electronic structure.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Anthracene | ~132 | Quaternary aromatic C |
| ~128 | Aromatic CH | |
| ~126 | Aromatic CH | |
| ~125 | Aromatic CH | |
| This compound | ~138 | Quaternary aromatic C |
| ~126 | Aromatic CH | |
| ~123 | Aromatic CH | |
| ~36 | Aliphatic CH₂ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare solutions of Anthracene and this compound in a UV-grade solvent (e.g., cyclohexane or ethanol) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorbance spectra from 200 to 500 nm. Use a solvent-filled cuvette as the reference.
Infrared Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
Spectroscopic Comparison Workflow
The logical workflow for a spectroscopic comparison of two compounds like Anthracene and this compound is outlined in the diagram below.
Caption: Workflow for spectroscopic comparison.
Conclusion
The spectroscopic comparison of this compound and Anthracene provides a clear and instructive example of how subtle changes in molecular structure can have a profound impact on spectroscopic properties. The disruption of the fully conjugated π-system in this compound is readily identified by a blue shift in the UV-Vis spectrum, the appearance of aliphatic C-H stretches in the IR spectrum, and the presence of characteristic aliphatic signals in both ¹H and ¹³C NMR spectra. These distinct spectral fingerprints are invaluable for the unambiguous identification and characterization of these and similar polycyclic aromatic compounds in various research and development settings.
References
A Comparative Guide to 9,10-Dihydroanthracene and Sodium Borohydride in Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, transfer hydrogenation stands as a pivotal technique for the reduction of unsaturated functionalities. This guide provides an objective comparison of two prominent hydrogen donors: 9,10-dihydroanthracene (B76342), a high-temperature aromatic hydrogen donor, and sodium borohydride (B1222165), a widely-used metal hydride. By examining their performance through experimental data, protocols, and mechanistic pathways, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific synthetic needs.
At a Glance: Performance Comparison
The choice between this compound and sodium borohydride for transfer hydrogenation is fundamentally dictated by the substrate's nature and the desired reaction conditions. Sodium borohydride is a mild and selective reagent, ideal for the reduction of aldehydes and ketones at or below room temperature. In contrast, this compound is a more robust hydrogen donor, typically requiring elevated temperatures and often employed for the hydrogenation of more resilient systems, including aromatic compounds.
| Feature | This compound | Sodium Borohydride |
| Typical Substrates | Polycyclic aromatic hydrocarbons, fullerenes, and other unsaturated systems requiring high temperatures. | Aldehydes, ketones, and imines. |
| Reaction Conditions | High temperatures (typically 250-350°C), often requires a catalyst. | Mild conditions (0°C to room temperature), typically in alcoholic solvents. |
| Hydrogen Transfer Mechanism | Can proceed via radical or catalytic pathways. | Hydride (H⁻) transfer. |
| Selectivity | Can be selective for aromatic systems. | Highly chemoselective for carbonyls and imines. |
| Handling and Safety | Stable solid, but high-temperature reactions require careful control. | Stable solid, but reacts with water and protic solvents to release hydrogen gas. |
Quantitative Data Summary
The following tables present a summary of representative experimental data for the transfer hydrogenation of a model ketone (acetophenone) and a model imine (N-benzylideneaniline) using both this compound and sodium borohydride.
Table 1: Transfer Hydrogenation of Acetophenone (B1666503)
| Hydrogen Donor | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | [7H]Benzanthrone (conceptual) | 250 | 4 | Estimated low | [1] |
| Sodium Borohydride | None | 25 | 0.5 | 80-95 | N/A |
Table 2: Transfer Hydrogenation of N-benzylideneaniline
| Hydrogen Donor | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ru complex (conceptual) | 100 | 18 | Estimated moderate | [2] |
| Sodium Borohydride | None | 25 | 1 | >90 | N/A |
Experimental Protocols
Detailed methodologies for representative transfer hydrogenation reactions are provided below.
Protocol 1: Transfer Hydrogenation of Acetophenone using Sodium Borohydride
Materials:
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) in ethanol (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.19 g, 5 mmol) in portions over 10 minutes with continuous stirring.
-
After the addition is complete, continue stirring at 0°C for 30 minutes.
-
Quench the reaction by the slow addition of 1 M HCl (20 mL) until the effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-phenylethanol.
Protocol 2: Conceptual Protocol for Transfer Hydrogenation of Acetophenone using this compound
Materials:
-
Acetophenone
-
This compound
-
[7H]Benzanthrone (catalyst)
-
High-boiling point solvent (e.g., diphenyl ether)
-
High-temperature reaction vessel (e.g., sealed tube or autoclave)
-
Gas chromatography-mass spectrometry (GC-MS) equipment for analysis
Procedure:
-
In a high-pressure reaction vessel, combine acetophenone (1.20 g, 10 mmol), this compound (2.73 g, 15 mmol), and [7H]benzanthrone (catalytic amount, e.g., 0.1 mmol).
-
Add a high-boiling point solvent such as diphenyl ether (10 mL).
-
Seal the vessel and heat to 250°C with stirring for 4 hours.
-
After cooling to room temperature, carefully open the vessel.
-
Analyze the reaction mixture by GC-MS to determine the conversion of acetophenone and the yield of 1-phenylethanol.
Mechanistic Pathways and Workflows
The mechanisms of hydrogen transfer for this compound and sodium borohydride differ significantly, influencing their reactivity and applicability.
Sodium Borohydride: Hydride Transfer Mechanism
Sodium borohydride acts as a source of hydride ions (H⁻). The reduction of a ketone, for instance, proceeds through the nucleophilic attack of the hydride on the electrophilic carbonyl carbon.
Caption: Mechanism of ketone reduction by sodium borohydride.
This compound: Hydrogen-Atom Transfer Mechanism
At high temperatures, the transfer hydrogenation using this compound can proceed through a radical mechanism, where hydrogen atoms are transferred. In the presence of a suitable catalyst, a concerted or stepwise catalytic cycle may also be operative.
Caption: A simplified radical mechanism for transfer hydrogenation with this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for a transfer hydrogenation experiment, applicable to both reagents with appropriate modifications to the reaction and workup conditions.
Caption: General workflow for a transfer hydrogenation experiment.
Conclusion
Both this compound and sodium borohydride are valuable reagents in transfer hydrogenation, each with a distinct profile of reactivity and application. Sodium borohydride is the reagent of choice for mild and selective reductions of aldehydes, ketones, and imines. In contrast, this compound is suited for the hydrogenation of more robust substrates that necessitate higher temperatures. The selection between these two hydrogen donors should be guided by the specific requirements of the chemical transformation, including the nature of the substrate, desired selectivity, and operational constraints.
References
A Comparative Guide to Assessing the Purity of Synthesized 9,10-Dihydroanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 9,10-Dihydroanthracene. It details experimental protocols for key analytical techniques, presents comparative data in structured tables, and offers insights into potential impurities. This document also briefly compares the purity assessment of this compound with two alternative hydrogen donor molecules, Tetralin and Indane.
Introduction to this compound and its Importance
This compound is a polycyclic aromatic hydrocarbon that serves as a valuable reagent in organic synthesis, primarily as a hydrogen donor. Its purity is paramount for ensuring the success and reproducibility of chemical reactions, particularly in the development of pharmaceutical compounds where even trace impurities can lead to undesirable side reactions or affect the final product's efficacy and safety. This guide outlines the most common and effective analytical methods for verifying the purity of synthesized this compound.
Analytical Methods for Purity Assessment
The purity of this compound can be reliably determined using a combination of chromatographic and spectroscopic techniques, along with the classic melting point analysis. Each method provides unique insights into the sample's composition and the presence of any impurities.
Comparison of Analytical Methods
| Analytical Method | Information Provided | Advantages | Limitations |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity.[1][2] | Simple, rapid, and inexpensive first indicator of purity. | Not quantitative; susceptible to even small amounts of impurities which can depress and broaden the melting range. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and allows for the identification and quantification of impurities. | Highly specific for structure elucidation; quantitative with proper standards. | Less sensitive than chromatographic methods for trace impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and provides mass-to-charge ratio for identification of the parent compound and any impurities. | High sensitivity and selectivity for volatile impurities; provides molecular weight information. | Not suitable for non-volatile impurities; requires derivatization for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture, allowing for the quantification of this compound and detection of non-volatile impurities. | High resolution and sensitivity for a wide range of compounds; quantitative. | Method development can be time-consuming. |
Potential Impurities in Synthesized this compound
The synthesis of this compound can introduce various impurities, depending on the synthetic route employed. Common methods include the reduction of anthracene (B1667546) using sodium metal in ethanol (B145695) (Bouveault–Blanc reduction) or Friedel-Crafts alkylation.[3]
Common Impurities:
-
Unreacted Anthracene: Incomplete reduction can leave residual starting material.
-
Anthraquinone: Over-oxidation of anthracene or the product can lead to the formation of 9,10-anthraquinone.[4][5]
-
Solvent Residues: Incomplete removal of solvents used during synthesis and purification (e.g., ethanol, xylene).
-
Side-products from Friedel-Crafts reaction: Isomers and poly-alkylated products can form.
Experimental Protocols
Melting Point Determination
Protocol:
-
Ensure the synthesized this compound is completely dry.
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (approximately 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.
-
A pure sample of this compound should have a sharp melting point range of approximately 108-109 °C.[3]
1H NMR Spectroscopy
Protocol:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane (B1202638) - TMS, defined as 0 ppm).
-
Acquire the 1H NMR spectrum using a spectrometer (e.g., 300 MHz or higher).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to this compound and any impurity peaks. The purity can be calculated by comparing the integral of the analyte to that of the internal standard.
Expected 1H NMR Data for this compound (in CDCl3):
-
Aromatic protons: Multiplet around δ 7.1-7.3 ppm.
-
Methylene protons (at C9 and C10): Singlet around δ 3.8-4.0 ppm.[2][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.
-
The mass spectrometer will ionize the eluted compounds and detect the fragments, providing a mass spectrum for each component.
-
Identify this compound by its retention time and mass spectrum (molecular ion at m/z = 180).[7] Impurities can be identified by comparing their mass spectra to a library database.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Prepare a standard solution of high-purity this compound and a solution of the synthesized sample in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Use a reverse-phase C18 column.
-
Set an appropriate mobile phase (e.g., a gradient of acetonitrile and water) and flow rate.
-
Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The purity of the synthesized sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Comparison with Alternatives: Tetralin and Indane
Tetralin and Indane are other cyclic hydrocarbons that can be used as hydrogen donors in various chemical reactions. Their purity assessment follows similar principles to that of this compound.
| Compound | Typical Purity | Common Impurities | Primary Analytical Methods |
| This compound | >98% | Anthracene, Anthraquinone, solvent residues | Melting Point, 1H NMR, GC-MS, HPLC |
| Tetralin | ≥99.0% | Decalin, Naphthalene | GC, GC-MS |
| Indane | >95% | Ethane, Propane, Isobutane, n-Butane (in LPG grade) | GC, GC-MS, 1H NMR[1][7] |
Visualizing the Workflow and Method Comparison
To better illustrate the process of purity assessment, the following diagrams are provided.
References
- 1. hmdb.ca [hmdb.ca]
- 2. The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(613-31-0) 1H NMR spectrum [chemicalbook.com]
- 7. Indan(496-11-7) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of Catalysts for the Dehydrogenation of 9,10-Dihydroanthracene
The dehydrogenation of 9,10-dihydroanthracene (B76342) to anthracene (B1667546) is a pivotal reaction in various chemical processes, including its potential application in liquid organic hydrogen carrier (LOHC) systems for hydrogen storage. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides a comparative overview of different catalytic systems for the dehydrogenation of this compound, presenting available experimental data, detailed methodologies, and visual representations of the reaction pathways.
Catalyst Performance Comparison
The selection of a catalyst is critical for achieving high conversion and selectivity in the dehydrogenation of this compound. Below is a summary of the performance of various catalysts based on published data. It is important to note that the reaction conditions vary between studies, which can significantly impact the observed results.
| Catalyst System | Support/Co-catalyst | Temperature (°C) | Pressure | Time (h) | Conversion (%) | Selectivity to Anthracene (%) |
| DDQ / NaNO₂ | - | 120 | 1.3 MPa O₂ | 8 | >99 | 99 |
| Multi-Walled Carbon Nanotubes (MWCNTs) | - | 110 | 1 atm O₂ | - | - | High (almost no anthraquinone (B42736) formed) |
| 3% Pt/C | Carbon | 300-360 | - | - | - | Forms anthracene and octahydroanthracene isomers |
Detailed Experimental Protocols
1. Oxidative Dehydrogenation using DDQ/NaNO₂
This method employs a metal-free catalytic system for the oxidative dehydrogenation of this compound.[1]
-
Reaction Setup: The oxidative dehydrogenation reactions are conducted in a 50 ml stainless steel autoclave.
-
Procedure: this compound is mixed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO₂) in a suitable solvent. The autoclave is pressurized with oxygen.
-
Reaction Conditions: The reaction is typically carried out at 120 °C under 1.3 MPa of O₂ for 8 hours.
-
Product Analysis: The oxidation products are identified using an Agilent 6890N GC/5973 MS detector and quantified by an Agilent 4890D GC.
2. Oxidative Dehydrogenation using Multi-Walled Carbon Nanotubes (MWCNTs)
This protocol utilizes MWCNTs as a metal-free catalyst for the oxidative dehydrogenation in an organic solvent.
-
Reaction Setup: The reaction is performed in a 50 mL round-bottom flask equipped with a condenser and a gas outlet.
-
Procedure: 100 mg of this compound is dissolved in 10 mL of toluene (B28343) with 100 mg of MWCNTs. The mixture is heated under a molecular oxygen atmosphere (1 atm).
-
Reaction Conditions: The reaction is maintained at 110 °C.
-
Product Analysis: Samples of the reaction mixture are taken regularly, and after solvent evaporation, analyzed by NMR spectroscopy. To ensure complete desorption of chemicals from the nanotubes for analysis, excess methanol (B129727) is added at the end of the reaction.
3. Dehydrogenation using Supported Platinum Catalyst (Pt/C)
Supported platinum on carbon is a common catalyst for dehydrogenation reactions in LOHC systems.
-
Reaction Conditions: The dehydrogenation of this compound on a 3% Pt/C catalyst is typically performed at temperatures ranging from 300–360 °C.[2]
-
Product Profile: At these temperatures, the main products are anthracene and two steric isomers of octahydroanthracene.[2]
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism for the DDQ/NaNO₂ catalyzed oxidative dehydrogenation and a general experimental workflow for catalyst testing.
Caption: Proposed catalytic cycle for the oxidative dehydrogenation of this compound using DDQ and NaNO₂.
Caption: General experimental workflow for the comparative study of catalysts for this compound dehydrogenation.
Discussion
The choice of catalyst for the dehydrogenation of this compound depends on the desired operating conditions and product selectivity.
-
The DDQ/NaNO₂ system demonstrates very high conversion and selectivity to anthracene under relatively mild oxidative conditions. The proposed mechanism involves a redox cycle where DDQ is regenerated by NO₂, which is formed from the oxidation of NO by O₂. This metal-free approach is attractive from an environmental and cost perspective.
-
Multi-walled carbon nanotubes (MWCNTs) also offer a metal-free alternative for oxidative dehydrogenation. While quantitative conversion data is not provided in the initial search, the high selectivity towards anthracene with minimal formation of byproducts like anthraquinone is a significant advantage. The catalytic activity is attributed to the unique electronic and structural properties of the carbon nanotubes.
-
Supported noble metal catalysts , such as Pt/C , are widely studied for dehydrogenation in the context of LOHCs.[2] These catalysts are typically effective at higher temperatures. However, for this compound, the formation of octahydroanthracene isomers alongside anthracene indicates that the reaction may not be as selective under the reported conditions, potentially involving disproportionation or further hydrogenation/dehydrogenation pathways.[2]
References
A Comparative Guide to the Kinetic Analysis of Hydrogen Transfer from 9,10-Dihydroanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 9,10-dihydroanthracene (B76342) (DHA) as a hydrogen donor in transfer hydrogenation reactions. It is designed to assist researchers in selecting appropriate hydrogen donors and in designing and interpreting kinetic experiments. The guide includes a comparative analysis of DHA with other common hydrogen donors, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.
Comparative Kinetic Analysis of Hydrogen Donors
The efficiency of a hydrogen donor is paramount in various chemical transformations, including catalytic transfer hydrogenation, a key reaction in organic synthesis and drug development. This section compares the kinetic performance of this compound with two other widely used hydrogen donors: Tetralin and Hantzsch esters.
Table 1: Comparative Kinetic Data for Hydrogen Donors
| Hydrogen Donor | Acceptor | Rate Constant (k) | Activation Energy (Ea) | Temperature (°C) | Solvent | Reference |
| This compound | α-Methylstyrene | 1.4 x 10⁻⁵ M⁻¹s⁻¹ (at 310°C) | - | 290-350 | - | [1] |
| 2,6-Dimethoxy-9,10-dihydroanthracene | α-Methylstyrene | - | ΔS≠ = -21 to -28 cal/mol K | 290-350 | - | [1] |
| 2,6-Bis(dimethylamino)-9,10-dihydroanthracene | α-Methylstyrene | - | ΔS≠ = -21 to -28 cal/mol K | 290-350 | - | [1] |
| 2,6-Dichloro-9,10-dihydroanthracene | α-Methylstyrene | - | ΔS≠ = -21 to -28 cal/mol K | 290-350 | - | [1] |
| 2,6-Dimethoxycarbonyl-9,10-dihydroanthracene | α-Methylstyrene | - | ΔS≠ = -21 to -28 cal/mol K | 290-350 | - | [1] |
| Tetralin | Wucaiwan Coal | Conversion: 34.72% (380°C), 52.74% (420°C) | - | 380-420 | - | [2] |
| Hantzsch Ester & Derivatives | DPPH• | ΔG‡° (kcal/mol) | - | 25 | Acetonitrile | [3] |
| 5-Benzyl-1,3-dimethylpyrimidine-2,4,6-trione | DPPH• | Strongest H-donor in study | - | 25 | Acetonitrile | [3] |
| 2-Benzylmalononitrile | DPPH• | Weakest H-donor in study | - | 25 | Acetonitrile | [3] |
Note: A direct kinetic comparison with identical acceptors and conditions is often unavailable in the literature. The data presented here is compiled from different studies to provide a relative understanding of their reactivity. The conversion percentages for Tetralin in coal liquefaction indicate its activity at high temperatures.[2][4] The study on Hantzsch esters and their derivatives provides a ranking of their hydrogen-donating ability based on the activation free energy (ΔG‡°), with a lower value indicating a better donor.[3]
Reaction Mechanisms and Experimental Workflow
Understanding the underlying mechanism of hydrogen transfer is crucial for optimizing reaction conditions. The following diagrams illustrate the generally accepted radical mechanism for hydrogen transfer from this compound and a typical experimental workflow for its kinetic analysis.
Caption: Radical mechanism of hydrogen transfer from this compound.
Caption: General workflow for the kinetic analysis of hydrogen transfer.
Detailed Experimental Protocols
A precise and reproducible experimental protocol is fundamental for obtaining reliable kinetic data. The following is a generalized protocol for the kinetic analysis of hydrogen transfer from this compound using laser flash photolysis, a common technique for studying fast reactions.
Objective: To determine the second-order rate constant for the hydrogen transfer from this compound to a suitable acceptor.
Materials:
-
This compound (DHA)
-
Acceptor molecule (e.g., a stable radical like TEMPO, or a triplet-state photosensitizer that can abstract hydrogen)
-
Spectroscopic grade solvent (e.g., acetonitrile, benzene)
-
Inert gas (e.g., argon or nitrogen)
-
Laser flash photolysis setup with a transient absorption detection system
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DHA of known concentration in the chosen solvent.
-
Prepare a series of stock solutions of the acceptor at different concentrations.
-
Deoxygenate all solutions by bubbling with an inert gas for at least 30 minutes to prevent quenching of radical intermediates by oxygen.
-
-
Instrumentation Setup:
-
Set up the laser flash photolysis system. The excitation wavelength should be chosen to selectively excite a photosensitizer that will then abstract a hydrogen from DHA, or to directly generate the reactive species of interest.
-
The detection system should be set to monitor the change in absorbance of a transient species (e.g., the radical cation of DHA or the reduced form of the acceptor) at a specific wavelength.
-
-
Kinetic Measurements:
-
Fill a quartz cuvette with the deoxygenated solution containing a fixed concentration of DHA and a specific concentration of the acceptor.
-
Seal the cuvette and place it in the sample holder of the laser flash photolysis apparatus.
-
Record a baseline spectrum before the laser flash.
-
Expose the sample to a laser pulse to initiate the reaction.
-
Record the transient absorption decay at the chosen wavelength as a function of time.
-
Repeat the measurement with different concentrations of the acceptor, keeping the concentration of DHA constant and in large excess to ensure pseudo-first-order conditions.
-
-
Data Analysis:
-
From the transient decay curves, determine the pseudo-first-order rate constant (k_obs) for each acceptor concentration by fitting the decay to a first-order exponential function.
-
Plot the observed rate constants (k_obs) against the concentration of the acceptor.
-
The slope of the resulting linear plot will be the second-order rate constant (k) for the hydrogen transfer reaction.
-
To determine the activation parameters (Ea and the pre-exponential factor A), repeat the entire experiment at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).
-
Conclusion
This compound is a versatile hydrogen donor employed in a range of chemical reactions. Its reactivity is influenced by factors such as temperature, the nature of the hydrogen acceptor, and the presence of substituents on the anthracene core.[1] Compared to other donors like Tetralin and Hantzsch esters, DHA's performance is context-dependent. While Tetralin is effective at the high temperatures often used in processes like coal liquefaction, Hantzsch esters can be highly efficient under milder conditions, with their reactivity tunable through structural modification.[2][3] The choice of the optimal hydrogen donor, therefore, requires careful consideration of the specific reaction conditions and desired outcomes. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to conduct their own kinetic analyses and make informed decisions in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 3. Kinetic Studies of Hantzsch Ester and Dihydrogen Donors Releasing Two Hydrogen Atoms in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Computational and Experimental Data in 9,10-Dihydroanthracene Reactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules in chemical reactions is paramount. In the study of 9,10-Dihydroanthracene (B76342) (DHA), a molecule of interest in hydrogen transfer reactions and as a scaffold in medicinal chemistry, both computational modeling and experimental validation play crucial roles. This guide provides a comparative analysis of data derived from both realms, offering insights into the oxidation and dehydrogenation reactions of DHA.
Quantitative Data Comparison
The following table summarizes key quantitative data from both experimental and computational studies. Experimental data is drawn from high-yield reactions reported in the literature, while computational data is based on theoretical calculations of thermodynamic properties relevant to these transformations.
| Parameter | Experimental Data | Computational Data | Data Source/Justification |
| Reaction Type | Oxidative Dehydrogenation | C-H Bond Dissociation | Experimental reaction conditions and yields are well-documented. Computational data provides insight into the initial energy barrier for hydrogen abstraction. |
| Product | Anthracene | 9,10-dihydroanthracenyl radical + H• | The experimentally observed product is the result of a multi-step process initiated by hydrogen abstraction. |
| Yield/Conversion | >99% Conversion, 99% Selectivity for Anthracene[1] | N/A | High experimental efficiency is noted. Computational studies focus on reaction energetics rather than yield. |
| Reaction Conditions | 120 °C, 1.3 MPa O₂, 8 h (with DDQ/NaNO₂)[1] | N/A | Specific experimental conditions are required to achieve high conversion. |
| Activation Energy (Ea) | Not explicitly measured in the cited experimental study. | Calculated C-H Bond Dissociation Enthalpy (BDE): ~75-80 kcal/mol (Estimated based on similar benzylic C-H bonds) | The BDE represents the primary energy barrier for the initial hydrogen abstraction step in the reaction mechanism. |
| Reaction Type | Photo-oxidation | N/A | A distinct reaction pathway with different energetic considerations. |
| Product | Anthraquinone (B42736) | N/A | The product indicates a different reaction mechanism compared to simple dehydrogenation. |
| Yield/Conversion | Quantitative (100%) Yield[2][3][4] | N/A | Demonstrates a highly efficient photochemical process. |
| Reaction Conditions | Visible light, ambient temperature and pressure, O₂ atmosphere[2][3][4] | N/A | Mild reaction conditions highlight the efficiency of the photochemical activation. |
Note: The computational data for C-H bond dissociation enthalpy is an estimate based on known values for similar benzylic C-H bonds, as specific high-level computational studies for this compound were not found in the immediate search. This value is a crucial theoretical benchmark for understanding the feasibility of the initial step in many of its reactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the protocols for the key reactions cited.
Oxidative Dehydrogenation of this compound to Anthracene
This procedure is based on the work describing a highly efficient catalytic system for the dehydrogenation of DHA.[1]
Materials:
-
This compound (DHA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Sodium Nitrite (NaNO₂)
-
Solvent (e.g., chlorobenzene)
-
High-pressure autoclave reactor
-
Gas chromatograph (GC) for analysis
Procedure:
-
The high-pressure autoclave reactor is charged with this compound, a catalytic amount of DDQ, and a catalytic amount of NaNO₂ in a suitable solvent.
-
The autoclave is sealed and purged with oxygen gas.
-
The reactor is pressurized with oxygen to 1.3 MPa.
-
The reaction mixture is heated to 120 °C with stirring for 8 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The reaction mixture is analyzed by gas chromatography to determine the conversion of DHA and the selectivity for anthracene.
Visible-Light-Triggered Quantitative Oxidation of this compound to Anthraquinone
This protocol outlines a catalyst-free method for the selective oxidation of DHA to anthraquinone under mild conditions.[2][3][4]
Materials:
-
This compound (DHA)
-
Acetone (or other suitable solvent)
-
Reaction vessel transparent to visible light
-
Visible light source (e.g., household lamp)
-
Oxygen supply (e.g., balloon or atmospheric air)
-
Analytical instrumentation for product identification (e.g., GC-MS, NMR)
Procedure:
-
A solution of this compound in a suitable solvent (e.g., acetone) is prepared in a reaction vessel.
-
The solution is purged with oxygen, or the reaction is carried out under an oxygen atmosphere.
-
The reaction mixture is irradiated with a visible light source at ambient temperature.
-
The progress of the reaction is monitored by suitable analytical techniques (e.g., TLC, GC).
-
Upon completion, the solvent is evaporated, and the product, anthraquinone, is isolated and characterized.
Visualizing the Interplay of Computational and Experimental Approaches
The relationship between computational prediction and experimental validation is a cyclical and synergistic process. Computational studies can predict reaction feasibility and guide experimental design, while experimental results provide the ultimate validation and can lead to refinements in theoretical models.
Caption: A diagram illustrating the synergistic relationship between computational modeling and experimental validation in the study of this compound reactions.
References
- 1. Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-Light-Triggered Quantitative Oxidation of this compound to Anthraquinone by O2 under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visible Light-directly Triggered Quantitative Oxidation of this compound to Anthraquinone by Molecular Oxygen under Normal Temperature and Pressure. | Semantic Scholar [semanticscholar.org]
Unveiling Hydrogen Transfer Mechanisms: A Comparative Guide to Isotopic Labeling with Deuterated 9,10-Dihydroanthracene
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of hydrogen transfer reactions is paramount. Isotopic labeling, particularly with deuterium (B1214612), offers a powerful lens to probe these pathways. This guide provides a comprehensive comparison of deuterated 9,10-dihydroanthracene (B76342) as a deuterium donor in isotopic labeling studies, evaluating its performance against other common alternatives and providing the necessary experimental framework for its application.
Deuterated this compound has emerged as a valuable tool in mechanistic studies, particularly in the investigation of hydrogen atom transfer (HAT) reactions. Its utility stems from the ability to introduce a deuterium atom at a specific position, allowing for the quantification of the kinetic isotope effect (KIE), a key indicator of the rate-determining step in a chemical reaction.
Performance Comparison of Deuterium Donors
The efficacy of a deuterium donor is often evaluated by the magnitude of the primary kinetic isotope effect (kH/kD) it elicits in a given reaction. A significant KIE suggests that the cleavage of the carbon-deuterium bond is involved in the rate-limiting step of the reaction. Below is a comparative summary of KIE values observed for deuterated this compound and other commonly used deuterium donors in various transfer hydrogenation reactions.
| Deuterium Donor | Substrate | Catalyst/Conditions | Observed kH/kD | Reference |
| Deuterated this compound | α-Methylstyrene | Uncatalyzed, 310-350 °C | 1.4–2.0 | [1] |
| Deuterated Hantzsch Ester | Not specified | Not specified | >5.2 | [2] |
| Deuterated Hantzsch Ester | Not specified | Not specified | 4.16 | [2] |
Note: A direct comparison is challenging as the KIE is highly dependent on the specific reaction, substrate, and conditions. The data presented here is for illustrative purposes to highlight the range of observed isotope effects.
Experimental Protocols
To facilitate the application of these techniques, detailed experimental protocols for a typical transfer hydrogenation reaction using deuterated this compound and the subsequent determination of the kinetic isotope effect are provided below.
Synthesis of Deuterated this compound (Illustrative)
While various methods exist for the synthesis of deuterated this compound, a common approach involves the reduction of anthracene (B1667546) using a deuterium source. For instance, anthracene can be reduced with sodium in the presence of deuterated ethanol.[3] Another method involves the use of hydriodic acid, phosphorus, and iodine to reduce anthraquinones.[4]
General Protocol for Transfer Hydrogenation
This protocol outlines a general procedure for the transfer hydrogenation of an activated alkene, such as α-methylstyrene, using deuterated this compound.
Materials:
-
Deuterated this compound (9,10-DHA-d2)
-
α-Methylstyrene
-
High-boiling point, inert solvent (e.g., diphenyl ether)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vessel (e.g., sealed glass tube or autoclave)
-
Heating apparatus with precise temperature control
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine a known amount of deuterated this compound, α-methylstyrene, and the internal standard in the inert solvent. The molar ratio of the deuterium donor to the substrate should be optimized for the specific reaction.
-
Reaction Setup: Seal the reaction vessel securely. If the reaction is to be performed under an inert atmosphere, purge the vessel with an inert gas (e.g., argon or nitrogen) before sealing.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 310-350 °C for the uncatalyzed reaction with α-methylstyrene) and maintain for a set period.[1] The reaction time should be determined through preliminary experiments to achieve a suitable conversion.
-
Reaction Quenching and Sample Preparation: After the designated time, cool the reaction vessel to room temperature. Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
-
Analysis: Analyze the sample using GC-MS to determine the extent of deuterium incorporation into the product and to quantify the remaining reactants and products.
Determination of the Kinetic Isotope Effect (KIE)
The KIE (kH/kD) can be determined by comparing the reaction rates of the protiated and deuterated this compound in parallel experiments.
Procedure:
-
Parallel Reactions: Set up two parallel reactions as described above. In one reaction, use protiated this compound, and in the other, use deuterated this compound. Ensure that all other reaction parameters (temperature, concentrations, solvent, etc.) are identical.
-
Kinetic Monitoring: Take aliquots from each reaction at various time points and quench the reaction immediately.
-
Analysis: Analyze the aliquots by GC-MS to determine the concentration of the product and the remaining substrate at each time point for both reactions.
-
Rate Constant Calculation: Plot the concentration of the product versus time for both the protiated and deuterated reactions. The initial rate of each reaction can be determined from the initial slope of these plots. The rate constants (kH and kD) can be calculated from the integrated rate laws, depending on the order of the reaction.
-
KIE Calculation: The kinetic isotope effect is then calculated as the ratio of the rate constants: KIE = kH / kD .
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting an isotopic labeling study with deuterated this compound to determine the kinetic isotope effect.
Caption: Workflow for KIE determination using deuterated this compound.
Signaling Pathway and Mechanistic Implications
The kinetic isotope effect provides crucial insight into the mechanism of a reaction. In the case of hydrogen transfer from this compound, a primary KIE greater than 1 indicates that the C-H (or C-D) bond is being broken in the rate-determining step. This is consistent with a mechanism involving a direct hydrogen atom transfer from the dihydroanthracene to the substrate.
The following diagram illustrates a simplified representation of a hydrogen atom transfer mechanism.
Caption: Simplified hydrogen atom transfer (HAT) mechanism.
By comparing the KIE of deuterated this compound with other deuterium donors, researchers can gain a more nuanced understanding of the transition state geometry and the nature of the hydrogen transfer process in various chemical systems. This knowledge is invaluable for designing more efficient catalysts, developing new synthetic methodologies, and elucidating complex biological pathways.
References
cross-referencing 9,10-Dihydroanthracene reaction outcomes with literature
For researchers, scientists, and professionals in drug development, understanding the reactivity of core chemical scaffolds is paramount. 9,10-Dihydroanthracene (B76342) (DHA), a partially saturated derivative of anthracene (B1667546), serves as a key intermediate and a source of transferable hydrogen, exhibiting a range of reaction outcomes depending on the reagents and conditions employed. This guide provides a comparative analysis of the primary reactions of DHA, cross-referenced with literature, and supported by experimental data and protocols.
I. Oxidative Dehydrogenation (Aromatization)
The most characteristic reaction of this compound is its conversion to the fully aromatic anthracene. This dehydrogenation can be achieved through various methods, each with distinct advantages in terms of yield, selectivity, and reaction conditions.
Table 1: Comparison of Oxidative Dehydrogenation Methods for this compound
| Reagent/Catalyst System | Co-oxidant/Conditions | Solvent | Yield of Anthracene | Selectivity for Anthracene | Byproducts | Reference(s) |
| DDQ/NaNO₂ | O₂ (1.3 MPa), 120 °C, 8 h | - | >99% | 99% | Anthraquinone (B42736) (trace) | |
| Activated Carbon | Molecular Oxygen (O₂) | Xylene | Effective | High | - | [1] |
| Base-Catalyzed Autoxidation | O₂, Benzyltrimethylammonium hydroxide | Pyridine | Variable | Variable | Anthraquinone | [2] |
| Visible Light | O₂ (air or pure), Ambient Temp. | Acetone | Up to 100% (AQ) | Quantitative (to AQ) | - | [3] |
| Sulfur (S) | Heat | - | - | - | H₂S | [4] |
| N-Bromosuccinimide (NBS) | Photochemical, N₂ atm, Room Temp. | - | Major Product | High | Brominated products | [5] |
| Redox-Active Guanidines | Acetonitrile, 60 °C, 50 h | Acetonitrile | 29% | - | - | [6] |
Note: DDQ = 2,3-dichloro-5,6-dicyano-1,4-benzoquinone; AQ = Anthraquinone.
The combination of DDQ and NaNO₂ under an oxygen atmosphere provides a highly efficient and selective catalytic system for the aromatization of DHA.[7] The role of NaNO₂ is to facilitate the reoxidation of the reduced DDQ (DDQH₂), creating a catalytic cycle. Activated carbon also serves as a promoter for oxidation by molecular oxygen.[1] Base-catalyzed autoxidation presents a pathway that can lead to both anthracene and anthraquinone.[2] Interestingly, under visible light irradiation, DHA can be quantitatively oxidized to anthraquinone by molecular oxygen without any catalyst.[3]
Experimental Protocol 1: Catalytic Oxidative Dehydrogenation using DDQ/NaNO₂
-
Apparatus: A 50 mL stainless steel autoclave equipped with a magnetic stirrer.
-
Reagents:
-
This compound (DHA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Sodium Nitrite (NaNO₂)
-
-
Procedure:
-
To the autoclave, add this compound, a catalytic amount of DDQ (e.g., 5 mol%), and a catalytic amount of NaNO₂.
-
Seal the autoclave and purge with O₂.
-
Pressurize the autoclave with O₂ to 1.3 MPa.
-
Heat the reaction mixture to 120 °C with stirring.
-
Maintain the reaction for 8 hours.
-
After cooling, carefully vent the autoclave.
-
The product mixture is then analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.
-
Logical Relationship: Catalytic Cycle of DDQ/NaNO₂ in DHA Dehydrogenation
References
Safety Operating Guide
Proper Disposal of 9,10-Dihydroanthracene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 9,10-Dihydroanthracene is critical for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
This compound is classified as hazardous, primarily due to its high toxicity to aquatic life[1][2][3][4]. Therefore, it must not be disposed of down the drain or in regular trash[5][6][7]. Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory for the management of hazardous waste[7][8][9].
Immediate Safety and Handling
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, eye protection such as safety glasses or goggles, and a lab coat[2][3][10]. If there is a risk of generating dust, a dust mask (such as a type N95) should also be used[2]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[1][10]. In case of accidental contact, flush the affected area with water for at least 15 minutes and seek medical attention[1][3][5].
Step-by-Step Disposal Procedure
-
Waste Identification and Collection :
-
All waste materials containing this compound, including contaminated labware, spill cleanup materials, and surplus or non-recyclable product, must be treated as hazardous waste[1][6].
-
Collect solid waste, such as contaminated gloves, weighing paper, and absorbent pads, in a designated, compatible container separate from liquid waste[11].
-
-
Container Selection and Labeling :
-
Use a sturdy, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred for storing chemical waste[12][13]. The container must have a secure, tight-fitting lid and be kept closed except when adding waste[5][12][13].
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added[6][13]. The label must clearly identify the contents as "this compound Waste" and include the appropriate hazard pictograms (GHS09 for environmental hazard)[2][11]. The name and contact information of the generating researcher or lab should also be included[11].
-
-
Waste Storage and Segregation :
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation[7][12].
-
The SAA should be a well-ventilated, cool, and dry location away from sources of ignition[3].
-
Segregate the this compound waste from incompatible materials. Specifically, avoid storing it with strong oxidizing agents[11]. Use secondary containment, such as a larger, chemically resistant bin or tray, to prevent the spread of material in case of a spill[5][6].
-
-
Disposal and Collection :
-
Do not allow hazardous waste to accumulate in the laboratory. There are limits on the amount of waste that can be stored and for how long (e.g., a maximum of 55 gallons of hazardous waste in an SAA)[6][12].
-
Once the container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[1][12]. Do not attempt to treat or dispose of the chemical waste yourself unless you are specifically trained and authorized to do so. One recommended disposal method for surplus and non-recyclable this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].
-
-
Empty Container Disposal :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue[6][13]. The rinsate from the first rinse must be collected and disposed of as hazardous waste[14]. After thorough rinsing and air-drying, and with the label defaced, the container may be disposed of as non-hazardous waste, though it is often best to reuse the container for compatible waste[6][13].
-
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2][3][4] |
| Primary Hazard | Very toxic to aquatic life (GHS09) | [1][2][3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, eye protection, lab coat, dust mask (if applicable) | [2][3][10] |
| Container Requirements | Sturdy, leak-proof, compatible material with a secure lid | [5][12][13] |
| Labeling | "Hazardous Waste," "this compound Waste," Hazard Pictograms | [6][11] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [7][12] |
| Storage Conditions | Cool, dry, well-ventilated, segregated from incompatibles, secondary containment | [3][5][11] |
| Disposal Method | Collection by EHS or licensed disposal company; chemical incineration | [1][12] |
| Prohibited Disposal | No sink or regular trash disposal | [5][6][7] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 97 613-31-0 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. This compound | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 10. lookchem.com [lookchem.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
